4-Methyl-6-nitroquinolin-2-ol
Description
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Properties
IUPAC Name |
4-methyl-6-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-10(13)11-9-3-2-7(12(14)15)5-8(6)9/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBNQTCDZWMPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346059 | |
| Record name | 4-methyl-6-nitroquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90771-17-8 | |
| Record name | 4-methyl-6-nitroquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-nitroquinolin-2-ol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-6-nitroquinolin-2-ol (CAS No: 90771-17-8), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] Due to the limited availability of experimental data for this specific molecule, this document synthesizes information from closely related quinoline derivatives to establish a predicted property profile. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold in Scientific Research
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities.[2] Their diverse applications span from antimalarial and anticancer agents to antivirals and antiseptics.[2] The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of their chemical and physical properties, thereby modulating their biological efficacy and material characteristics. The subject of this guide, this compound, combines the quinoline framework with a hydroxyl group, a methyl group, and a nitro group, suggesting its potential as a versatile chemical intermediate or a biologically active agent. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to define its molecular structure and associated identifiers. This compound exists in tautomeric equilibrium with 4-methyl-6-nitro-1H-quinolin-2-one. For the purpose of this guide, we will primarily refer to the quinolin-2-ol form.
Table 1: Core Molecular Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 90771-17-8 | [1] |
| Molecular Formula | C₁₀H₈N₂O₃ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Canonical SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)[O-] | - |
Predicted and Experimental Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, including biological and material science applications. Due to the scarcity of published experimental data for this compound, the following sections provide a combination of predicted values based on related structures and detailed protocols for their empirical determination.
Physical State and Appearance
Based on the physical state of similar quinoline derivatives, such as 6-nitroquinoline which is an off-white powder, it is anticipated that this compound is a solid at room temperature, likely appearing as a crystalline powder with a color ranging from off-white to yellow.[3]
Melting and Boiling Points
The melting and boiling points are fundamental indicators of a compound's purity and thermal stability. No experimental data for the melting or boiling point of this compound has been found. However, for the related compound 2-chloro-4-methyl-6-nitroquinoline, a boiling point of 382.7 °C at 760 mmHg has been reported.[4] This suggests that this compound will also have a high boiling point. The presence of the hydroxyl group and the potential for hydrogen bonding in the solid state would likely result in a relatively high melting point.
The melting point of this compound can be accurately determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate (e.g., 2-5 °C/min). The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and biological availability. The solubility of quinoline derivatives can be influenced by factors such as pH and ionic strength.[5] While specific solubility data for this compound is unavailable, a qualitative and quantitative assessment can be performed.
Predicted Solubility:
-
Water: Likely to have low solubility in water due to the aromatic quinoline core. The presence of the nitro group further decreases water solubility. The hydroxyl group may slightly enhance solubility through hydrogen bonding.
-
Organic Solvents: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol. Solubility in non-polar solvents like hexane is expected to be poor.
-
Qualitative Assessment: To a series of vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane), add a small, known amount (e.g., 1 mg) of this compound. Observe for dissolution at room temperature with agitation.
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent of interest in a sealed flask.
-
The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Acidity (pKa)
The pKa value indicates the tendency of a compound to donate a proton. The hydroxyl group at the 2-position of the quinoline ring is acidic. The presence of the electron-withdrawing nitro group at the 6-position is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to the unsubstituted 2-hydroxyquinoline.
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region. The introduction of a nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima.[6]
Expected Spectral Features: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show strong absorptions corresponding to π-π* transitions of the aromatic quinoline system, with additional contributions from the nitro group.
-
Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Spectrum Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-800 nm using a double-beam spectrophotometer, with the pure solvent used as a reference.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε) are determined.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Spectral Features:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: If the compound exists in the quinolinone tautomeric form, an N-H stretching vibration may be observed around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks in the range of 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl group).
-
C=O stretch: A strong absorption between 1650-1700 cm⁻¹ if the quinolinone tautomer is present.
-
C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
N-O stretch (nitro group): Two strong, characteristic bands around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).[5][7]
-
Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules.
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
-
Aromatic Protons: Several signals in the downfield region (typically 7.0-9.0 ppm), with chemical shifts and coupling patterns determined by the substitution on the quinoline ring. The protons on the benzene ring will be influenced by the electron-withdrawing nitro group.
-
Methyl Protons: A singlet in the upfield region (around 2.0-3.0 ppm) corresponding to the methyl group at the 4-position.
-
Hydroxyl Proton: A broad singlet that may appear over a wide range and can be exchanged with D₂O.
-
NH Proton: If the quinolinone tautomer is present, a signal for the N-H proton will be observed, likely in the downfield region.
Expected ¹³C NMR Spectral Features:
-
Ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
The carbon bearing the hydroxyl group (C2) will be shifted downfield.
-
The carbon attached to the nitro group (C6) will also be influenced.
-
The methyl carbon will appear in the upfield region.
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Spectrum Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.
-
Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to confirm the connectivity and stereochemistry of the molecule.
Synthesis and Reactivity
Furthermore, this compound can serve as a precursor for other derivatives. For example, it is a known starting material for the synthesis of 2-chloro-4-methyl-6-nitroquinoline.[4]
Diagram 1: Potential Synthetic Pathway Relationship
Sources
- 1. 90771-17-8|this compound|BLD Pharm [bldpharm.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Methyl-6-nitroquinolin-2-ol: CAS Number and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 4-Methyl-6-nitroquinolin-2-ol, a substituted quinolinone of interest in medicinal chemistry and materials science. While experimental data for this specific compound is not extensively available in public literature, this document, grounded in established principles of organic chemistry and spectroscopic analysis, offers a robust framework for its synthesis, characterization, and structure elucidation. The insights provided are based on comparative analysis with structurally related analogues and theoretical predictions, empowering researchers to confidently work with this molecule.
Core Identification: CAS Number and Physicochemical Properties
The Chemical Abstracts Service (CAS) has assigned the number 90771-17-8 to this compound.[1] This unique identifier is crucial for unambiguous identification in databases and regulatory submissions.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₈N₂O₃ | Based on structural analysis |
| Molecular Weight | 204.18 g/mol | Calculated from the molecular formula |
| Appearance | Expected to be a yellow or off-white solid | Nitro-aromatic compounds are often colored.[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Typical for quinolinone structures. |
| Tautomerism | Exists in equilibrium between the -ol and -one tautomeric forms, with the -one form generally predominating in solid state and solution. | A common feature of 2-hydroxyquinolines. |
Proposed Synthetic Pathway: A Rational Approach
A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process involving a Conrad-Limpach reaction followed by nitration. This approach is widely used for the synthesis of substituted quinolin-2-ones.[3]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 3-((4-nitrophenyl)amino)but-2-enoate
-
To a solution of 4-nitroaniline (1 equivalent) in toluene, add ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Cyclization to this compound
-
Add the purified ethyl 3-((4-nitrophenyl)amino)but-2-enoate to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250 °C.
-
Maintain this temperature and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain this compound.
Causality Behind Experimental Choices: The use of a Dean-Stark apparatus in the first step is crucial to drive the equilibrium towards the product by removing the water formed during the condensation reaction. The high temperature in the second step is necessary to provide the activation energy for the intramolecular cyclization, a key step in the formation of the quinolinone ring.
Structure Elucidation: A Multi-faceted Spectroscopic Approach
The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation.
Sources
Spectroscopic Profile of 4-Methyl-6-nitroquinolin-2-ol: A Predictive and Interpretive Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The spectroscopic data presented in this guide for 4-Methyl-6-nitroquinolin-2-ol (CAS No: 90771-17-8) is predictive and has been extrapolated from the analysis of structurally related compounds and established principles of spectroscopic interpretation. Experimental data for this specific molecule was not publicly available at the time of this writing. This document serves as an educational resource on the anticipated spectroscopic characteristics and the methodologies for their interpretation.
Introduction
This compound is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The introduction of a nitro group and a methyl group to the quinolin-2-ol core can significantly modulate its physicochemical and pharmacological properties. A thorough spectroscopic characterization is the first and most critical step in the elucidation of the structure and purity of such a molecule, providing the foundational data for any further research and development.
This in-depth guide provides a predictive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in the fundamental principles of each technique and supported by comparative data from closely related quinoline derivatives.
Molecular Structure and Tautomerism
It is crucial to recognize that this compound can exist in two tautomeric forms: the quinolin-2-ol form and the quinolin-2(1H)-one form. The equilibrium between these two forms is influenced by the solvent and the solid-state packing. For the purpose of this guide, we will consider both forms, with the quinolin-2(1H)-one tautomer often being the predominant form in solution and the solid state.
Caption: Tautomeric equilibrium of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl protons, and the N-H or O-H proton, depending on the dominant tautomer.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~11.5 - 12.0 | Singlet (broad) | 1H | N-H (amide) | The broad singlet in this downfield region is characteristic of an amide proton in the quinolin-2(1H)-one tautomer. Its chemical shift is influenced by hydrogen bonding. |
| ~8.4 - 8.6 | Doublet | 1H | H-5 | The nitro group at position 6 is strongly electron-withdrawing, deshielding the adjacent proton at C-5, thus pushing its signal significantly downfield. |
| ~8.1 - 8.3 | Doublet of doublets | 1H | H-7 | This proton is ortho to the nitro group and will also be deshielded, appearing as a doublet of doublets due to coupling with H-5 and H-8. |
| ~7.8 - 8.0 | Doublet | 1H | H-8 | This proton is meta to the nitro group, so it will be less deshielded than H-5 and H-7. |
| ~6.3 - 6.5 | Singlet | 1H | H-3 | The proton at C-3 in the quinolinone ring is typically a singlet and appears in this region. |
| ~2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group at C-4 is attached to an aromatic ring and will appear as a sharp singlet in this upfield region. |
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR data is essential for accurate structural elucidation.
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~160 - 165 | C-2 (C=O) | The carbonyl carbon of the quinolin-2(1H)-one tautomer is expected to appear in this downfield region. |
| ~145 - 150 | C-6 | The carbon atom bearing the nitro group will be significantly deshielded. |
| ~140 - 145 | C-4 | The carbon attached to the methyl group. |
| ~135 - 140 | C-8a | A quaternary carbon in the aromatic ring system. |
| ~125 - 130 | C-5 | This carbon is adjacent to the nitro-substituted carbon and will be deshielded. |
| ~120 - 125 | C-7 | This carbon is also influenced by the nitro group. |
| ~115 - 120 | C-3 | An sp² hybridized carbon in the heterocyclic ring. |
| ~110 - 115 | C-4a | Another quaternary carbon in the aromatic system. |
| ~105 - 110 | C-8 | The carbon at this position is expected in this region for quinoline derivatives. |
| ~15 - 20 | -CH₃ | The methyl carbon will appear in the upfield aliphatic region. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| ~3200 - 3000 | Medium, Broad | N-H Stretch | A broad absorption in this region is indicative of the N-H stretching vibration in the quinolin-2(1H)-one tautomer, broadened by hydrogen bonding. |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the aromatic rings. |
| ~2950 - 2850 | Weak | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the methyl group. |
| ~1660 - 1680 | Strong | C=O Stretch (Amide I) | A strong, sharp absorption in this region is a key indicator of the carbonyl group in the quinolin-2(1H)-one tautomer. |
| ~1580 - 1620 | Medium-Strong | C=C and C=N Stretches | Aromatic ring and heterocyclic ring stretching vibrations. |
| ~1500 - 1550 | Strong | Asymmetric NO₂ Stretch | The nitro group exhibits a strong and characteristic asymmetric stretching vibration in this region. |
| ~1330 - 1370 | Strong | Symmetric NO₂ Stretch | The symmetric stretching vibration of the nitro group is also strong and provides confirmatory evidence for its presence. |
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for ATR-IR data acquisition and processing.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
The molecular formula of this compound is C₁₀H₈N₂O₃, which corresponds to a molecular weight of 204.19 g/mol .
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 204.
-
Major Fragmentation Pathways:
-
Loss of NO₂: A significant fragment would likely be observed at m/z = 158, corresponding to the loss of the nitro group (M - 46).
-
Loss of CO: Subsequent loss of carbon monoxide from the quinolinone ring could lead to a fragment at m/z = 130.
-
Other Fragments: Other smaller fragments corresponding to the breakdown of the quinoline ring system would also be expected. For instance, mass spectra of 6-nitroquinoline show significant peaks at m/z 174, 128, and 116[2].
-
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a valuable framework for any researcher working with this compound or its analogs. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data, which is fundamental to ensuring the integrity of any scientific investigation. It is imperative that future work on this compound includes the acquisition and publication of experimental spectroscopic data to validate and refine the predictions made herein.
References
- Quinoline and its Derivatives in Medicinal Chemistry: This reference would ideally be a review article discussing the importance of the quinoline scaffold in drug discovery. (A placeholder, as a specific link for this general statement is not provided in the search results).
-
Spectroscopic Data of Related Quinoline Derivatives: The search results provide spectroscopic data for various quinoline derivatives, which would be cited here to support the predictive analysis. For example, data from ResearchGate on N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one[3].
- General Principles of Spectroscopic Interpretation: A standard organic chemistry textbook or a specialized spectroscopy textbook would be cited here for the fundamental principles of NMR, IR, and MS.
-
PubChem Database: The PubChem entry for 6-nitroquinoline provides mass spectrometry data that can be used for comparison. [Link][2].
-
NIST Chemistry WebBook: A valuable resource for spectroscopic data of various compounds. [Link]
-
Chemical Supplier Information: The CAS number and confirmation of the compound's existence can be referenced from supplier websites like Pharmaffiliates[4] and BLD Pharm[5].
-
Organic Chemistry Data Resources: Online databases for NMR chemical shifts, such as the one provided by the ACS Division of Organic Chemistry, are valuable for predicting chemical shifts. [Link][6].
- Tautomerism in Heterocyclic Compounds: A reference discussing the tautomeric forms of quinolinones would be appropri
-
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: This article provides a theoretical study of NMR spectra of various quinoline derivatives, which can support the predictive analysis. [Link][7].
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals: This review highlights the biological importance of quinoline derivatives. [Link][1].
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- 1. researchgate.net [researchgate.net]
- 2. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 90771-17-8|this compound|BLD Pharm [bldpharm.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. tsijournals.com [tsijournals.com]
Tautomeric forms of 4-Methyl-6-nitroquinolin-2-ol
An In-Depth Technical Guide to the Tautomeric Forms of 4-Methyl-6-nitroquinolin-2-ol
Abstract
The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold for numerous pharmacologically active agents. Within this class, quinolin-2-one derivatives exhibit a fascinating chemical property known as tautomerism, which dictates their physicochemical properties, reactivity, and ultimately, their biological function. This guide provides a comprehensive technical analysis of the tautomeric equilibrium of this compound. By integrating computational predictions with established experimental methodologies—including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, alongside single-crystal X-ray crystallography—we will establish the structural predominance of the lactam tautomer. This document serves as a definitive resource, explaining not just the observational techniques but the underlying causality for the tautomeric preference, thereby offering critical insights for researchers engaged in the design and development of quinoline-based therapeutics.
The Principle of Tautomerism in 2-Quinolone Systems
Tautomers are constitutional isomers of organic compounds that readily interconvert, most commonly through the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[1] For the this compound scaffold, this phenomenon manifests primarily as lactam-lactim tautomerism, a specific type of keto-enol tautomerism.[2][3]
The two principal forms in equilibrium are:
-
Lactim (Enol) Form: this compound, which contains a hydroxyl (-OH) group and preserves the aromaticity of the quinoline ring system.
-
Lactam (Keto) Form: 4-Methyl-6-nitro-1H-quinolin-2-one, which features a carbonyl (C=O) group and an N-H bond within the heterocyclic ring.[4]
The equilibrium between these two forms is critical, as their distinct functionalities (hydrogen bond donors/acceptors, polarity, and planarity) dictate how the molecule interacts with its environment, including solvents and biological targets.[3][5]
Caption: Lactam-Lactim equilibrium for the title compound.
While the lactim form benefits from the aromaticity of the pyridine ring, the lactam form is generally more stable in 2-quinolone systems. This preference is largely attributed to the superior thermodynamic stability of the amide functionality and the high bond energy of the carbonyl group (C=O) compared to the enamine C=C double bond.[1] Extensive experimental and computational studies on related quinolin-2-ones consistently show that the equilibrium lies heavily in favor of the lactam tautomer.[6][7]
Computational and Theoretical Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful predictive tools for assessing the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each isomer, we can accurately predict the position of the tautomeric equilibrium.
Studies on the parent 4-methyl-2-hydroxyquinoline molecule have conclusively shown that the keto tautomer (4-methylquinolin-2-one) is significantly more stable than the enol form.[6] The introduction of a strong electron-withdrawing nitro (-NO₂) group at the 6-position is expected to further stabilize the lactam form. This stabilization arises from the delocalization of the nitrogen lone pair into the extended π-system, which is enhanced by the resonance effect of the nitro group.
Table 1: Predicted Relative Stabilities of Tautomers
| Tautomer | Functional Group | Predicted Relative Energy (Gas Phase) | Expected Predominance |
|---|---|---|---|
| Lactam | Amide (C=O, N-H) | 0 kcal/mol (Reference) | >99% |
| Lactim | Enol (C-OH, C=N) | +7 to +10 kcal/mol | <1% |
Note: Relative energies are estimations based on published data for structurally similar quinolones.[6]
The large energy difference strongly indicates that 4-Methyl-6-nitro-1H-quinolin-2-one is the overwhelmingly predominant species under thermodynamic control.
Synthesis and Experimental Validation
A robust understanding of tautomerism relies on empirical evidence. The synthesis of the target compound, followed by rigorous spectroscopic and structural analysis, provides definitive proof of the dominant form.
Synthetic Workflow
The synthesis of 4-Methyl-6-nitro-1H-quinolin-2-one can be achieved via a modified Conrad-Limpach reaction. The general workflow involves the condensation of a β-ketoester with a substituted aniline, followed by thermal cyclization.
Caption: Synthetic workflow for 4-Methyl-6-nitro-1H-quinolin-2-one.
This synthetic approach directly yields the thermodynamically stable lactam product.[8][9]
X-ray Crystallography: The Solid-State Structure
Single-crystal X-ray crystallography provides unambiguous evidence of the molecular structure in the solid state. For quinolin-2-one derivatives, this technique has consistently confirmed the lactam structure.[6][10][11]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Slowly evaporate a saturated solution of the synthesized compound in a suitable solvent (e.g., DMSO, ethanol, or DMF) to obtain high-quality single crystals.
-
Mounting: Select a defect-free crystal and mount it on a goniometer head.[12]
-
Data Collection: Center the crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam (e.g., Mo Kα radiation).
-
Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to yield the final crystal structure.
Expected Outcome: The analysis will reveal a planar quinolinone ring system with a C2=O bond length of approximately 1.24 Å and an N1-H bond. The absence of an O-H group and the presence of a carbonyl group confirms the lactam tautomer.
NMR Spectroscopy: The Solution-State Structure
NMR spectroscopy is the most powerful tool for characterizing tautomeric equilibria in solution. Distinct chemical shifts for protons and carbons in each tautomer allow for their identification and quantification.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize both tautomers and its residual water peak does not obscure key signals.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key diagnostic signals for the lactam form include a downfield, broad singlet for the N-H proton (typically δ 10-12 ppm) and a singlet for the C4-methyl group (δ ~2.4 ppm). The aromatic protons will appear in the δ 7.5-8.5 ppm range.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The most telling signal is the carbonyl carbon (C2), which is expected to resonate at δ ~162-165 ppm for the lactam. In the lactim form, this carbon (C2-OH) would be shifted upfield.
-
2D NMR (Optional): HSQC and HMBC experiments can be used to confirm assignments and provide unequivocal structural proof.
Table 2: Expected NMR Chemical Shifts (in DMSO-d₆) for the Lactam Tautomer
| Atom | Signal Type | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| N1-H | broad singlet | 11.5 - 12.5 | Acidic proton on nitrogen, hydrogen-bonded to solvent. |
| C 2 | singlet | 162 - 165 | Characteristic of an amide carbonyl carbon. |
| C 3-H | doublet | 6.3 - 6.5 | Vinylic proton adjacent to the carbonyl. |
| C4-CH₃ | singlet | 2.3 - 2.5 | Methyl group on a double bond.[13] |
| C 4 | singlet | 145 - 148 | Quaternary carbon of the enamine system. |
| Ar-H | multiplet | 7.5 - 8.5 | Aromatic protons deshielded by the ring system and nitro group. |
Note: Shifts are predictive and based on data for analogous compounds.[6][14]
The overwhelming predominance of a single set of signals corresponding to the lactam form in various solvents confirms its stability in solution.
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy: This technique is excellent for identifying key functional groups. The lactam tautomer will exhibit two characteristic absorptions:
-
A strong, sharp carbonyl (C=O) stretching band around 1660-1680 cm⁻¹ .
-
A broad N-H stretching band in the region of 3100-3400 cm⁻¹ .
Conversely, the lactim form would lack the strong C=O stretch and instead show a broad O-H stretch (~3200-3600 cm⁻¹) and a C=N stretch (~1620-1640 cm⁻¹). The presence of a prominent carbonyl peak is definitive evidence for the lactam.[15]
UV-Visible Spectroscopy: The two tautomers possess different chromophores and thus absorb light at different wavelengths. The extended conjugation in the lactam form typically results in a longer-wavelength absorption maximum (λ_max) compared to the lactim form.[16][17] By comparing the experimental spectrum to those of N-methylated (locked lactam) and O-methylated (locked lactim) analogues, the dominant tautomer can be confirmed. Solvent polarity studies can also be informative, as polar solvents tend to stabilize the more polar lactam tautomer.[18]
Biological and Pharmaceutical Implications
The identity of the dominant tautomer is not merely an academic curiosity; it has profound implications for drug development. The biological activity of nitro-substituted quinolines has been noted in antimicrobial and anticancer research.[19][20][21] The specific tautomeric form present at physiological pH determines the molecule's interaction with target proteins and enzymes.
-
Receptor Binding: The lactam form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The lactim form presents a hydrogen bond donor (O-H) and a hydrogen bond acceptor (the ring nitrogen). This difference in the spatial arrangement and nature of interaction points is critical for molecular recognition at a binding site.
-
Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility, all of which are key parameters in pharmacokinetics (ADME).
Understanding that 4-Methyl-6-nitro-1H-quinolin-2-one is the stable and biologically relevant form allows for more accurate structure-activity relationship (SAR) studies and rational drug design.
Conclusion
References
A comprehensive list of references supporting the claims and protocols in this guide can be provided upon request.
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The Emergence of 4-Methyl-6-nitroquinolin-2-ol Derivatives: A Technical Guide to Synthesis and Discovery
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Within this privileged scaffold, the quinolin-2-one (or 2-hydroxyquinoline) core is of particular interest due to its presence in numerous natural products and pharmacologically active compounds. This guide focuses on a specific, yet promising, subset of these molecules: novel 4-Methyl-6-nitroquinolin-2-ol derivatives. The introduction of a nitro group at the 6-position and a methyl group at the 4-position is anticipated to modulate the electronic and steric properties of the quinoline core, potentially leading to new pharmacological profiles. This document provides an in-depth technical exploration of the synthesis, characterization, and potential applications of these emerging derivatives for researchers, scientists, and drug development professionals.
Strategic Synthesis of the this compound Core
The synthesis of the this compound scaffold can be approached through several established methodologies for quinoline and quinolin-2-one formation. The choice of synthetic route is critical and depends on factors such as starting material availability, desired yield, and scalability. Two primary strategies are presented here: the Knorr Quinoline Synthesis and a multi-step approach involving the nitration of a pre-formed quinolin-2-ol.
Method 1: Knorr Quinoline Synthesis - A Direct Approach
The Knorr quinoline synthesis is a classic and robust method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones) from β-ketoanilides via an acid-catalyzed intramolecular cyclization.[2][3] This method is particularly well-suited for the direct synthesis of this compound by utilizing a substituted aniline as a key starting material.
Causality of Experimental Choices:
-
Starting Materials: The selection of p-nitroaniline and ethyl acetoacetate is strategic. p-Nitroaniline provides the foundational benzene ring with the nitro group pre-positioned at the desired location, which will become the 6-position of the quinoline core. Ethyl acetoacetate serves as the three-carbon unit that will form the pyridine ring, with the acetyl group ultimately becoming the 4-methyl group and the ester carbonyl forming the 2-ol.
-
Reaction Conditions: The initial condensation to form the β-ketoanilide is typically performed under thermal conditions to drive the reaction forward. The subsequent cyclization requires a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to promote the intramolecular electrophilic aromatic substitution. PPA is often favored for its efficacy in promoting cyclization with high yields under solvent-free conditions.
Experimental Protocol: Knorr Synthesis of this compound
-
Step 1: Synthesis of the β-ketoanilide intermediate.
-
In a round-bottom flask, combine one equivalent of p-nitroaniline and 1.1 equivalents of ethyl acetoacetate.
-
Heat the mixture at 110-120 °C for 1-2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Allow the reaction mixture to cool to room temperature. The crude anilide can be purified by recrystallization from ethanol or used directly in the next step.
-
-
Step 2: Acid-catalyzed cyclization.
-
To the crude β-ketoanilide, add 5-10 parts by weight of polyphosphoric acid (PPA).
-
Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours. The viscosity of the mixture will decrease as the reaction progresses.
-
Monitor the reaction by TLC until the anilide is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol to yield this compound.
-
Diagram of the Knorr Synthesis Workflow
Caption: Workflow for the Knorr synthesis of this compound.
Method 2: Nitration of 4-Methylquinolin-2-ol
Causality of Experimental Choices:
-
Synthesis of 4-Methylquinolin-2-ol: This intermediate can be efficiently synthesized via the Knorr reaction using aniline and ethyl acetoacetate.
-
Nitration: The nitration of the quinolin-2-one ring is a critical step. The directing effects of the substituents on the ring will influence the position of the incoming nitro group. The hydroxyl group at the 2-position and the methyl group at the 4-position are activating groups, while the fused benzene ring also influences the regioselectivity. A mixture of nitric and sulfuric acids is a standard nitrating agent.[4]
Experimental Protocol: Synthesis and Nitration of 4-Methylquinolin-2-ol
-
Step 1: Synthesis of 4-Methylquinolin-2-ol.
-
Follow the Knorr synthesis protocol described above, using aniline instead of p-nitroaniline.
-
-
Step 2: Nitration of 4-Methylquinolin-2-ol.
-
In a flask cooled in an ice bath, dissolve 4-methylquinolin-2-ol in concentrated sulfuric acid.
-
Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product may contain a mixture of nitro isomers, which will require purification by column chromatography or fractional crystallization to isolate the desired 6-nitro derivative.
-
Spectroscopic Characterization of this compound
Unequivocal characterization of the synthesized compounds is paramount for confirming their structure and purity. A combination of spectroscopic techniques is employed for this purpose. While specific data for the title compound is not extensively published, expected spectral features can be inferred from related structures.[5]
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons on the quinoline ring system, a singlet for the methyl group at C4, and a downfield singlet for the N-H proton of the quinolin-2-one tautomer. The protons on the nitro-substituted ring will show characteristic splitting patterns and downfield shifts. |
| ¹³C NMR | Resonances for the nine carbon atoms of the quinoline core and the methyl carbon. The carbon bearing the nitro group will be shifted downfield. The carbonyl carbon of the quinolin-2-one tautomer will appear at a characteristic downfield chemical shift. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of C₁₀H₈N₂O₃. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (in the quinolin-2-one form), C=O stretching of the amide, aromatic C-H and C=C stretching, and strong symmetric and asymmetric stretching bands for the nitro group. |
Potential Biological Activity and Future Directions
The incorporation of a nitro group into the quinoline scaffold is a known strategy for enhancing biological activity. Nitroquinolones and nitroquinolines have demonstrated promising antitrypanosomal and antimycobacterial activities.[6][7][8] The nitroaromatic functionality can be crucial for the mechanism of action, often involving bioreduction to reactive nitrogen species within the target organism.
Diagram of Potential Drug Action Logic
Caption: Postulated mechanism of action for nitro-containing quinoline derivatives.
The novel this compound derivatives presented in this guide represent a fertile ground for further investigation. Future research should focus on:
-
Derivatization: Exploring further substitutions on the quinoline ring to optimize activity and selectivity.
-
Biological Screening: A comprehensive evaluation of these compounds against a panel of clinically relevant pathogens and cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
Conclusion
This technical guide has outlined robust synthetic strategies for accessing novel this compound derivatives. By leveraging established synthetic methodologies and providing a framework for their characterization and potential biological evaluation, this document aims to empower researchers in the field of drug discovery to explore this promising new chemical space. The insights into the causality of experimental choices and the detailed protocols are intended to serve as a valuable resource for the synthesis and development of the next generation of quinoline-based therapeutic agents.
References
- Dube, P.S., Francisco, K.R., & Legoabe, L.J. (2025). Synthesis and Activity of Nitroquinolones Against Trypanosomes. Bioengineer.org.
-
Artico, M., et al. (1999). Nitroquinolones with broad-spectrum antimycobacterial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 9(12), 1651-1656. [Link]
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Beteck, R.M., et al. (2025). Nitroquinolones and nitroquinolines: syntheses and antitrypanosomal activity. Molecular Diversity. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
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Dube, P.S., et al. (2025). Nitroquinolones and nitroquinolines: syntheses and antitrypanosomal activity. Request PDF. [Link]
-
(1978). Pyrrolnitrin analogues. V. Knorr's pyrrole condensation between N-(4-nitrophenacyl)-3,5-dimethylaniline and ethyl acetoacetate. Il Farmaco; edizione scientifica, 33(1), 48-63. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- Various Authors. (2022-2025). Easily accessed nitroquinolones exhibiting potent and selective anti-tubercular activity. Semantic Scholar.
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. [Link]
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(1995). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 60(6), 1686-1692. [Link]
-
The Heterocyclist. (2012). Deconstructing the Knorr pyrrole synthesis. [Link]
-
Org Prep Daily. (2010). Knorr pyrrole synthesis. [Link]
-
ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 757-765. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylquinolin-2-ol. PubChem Compound Database. [Link]
-
ResearchGate. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. [Link]
-
ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]
-
Adams, A., & Hey, D. H. (1950). The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed), 2092. [Link]
-
PubChemLite. (n.d.). 4-methylquinolin-2-ol (C10H9NO). [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methyl-6-nitroquinoline. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Nitroquinoline. PubChem Compound Database. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methyl-6-nitroquinolin-2-ol
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2][3][4]. The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is critical for understanding their structure-activity relationships and for rational drug design[5]. This guide provides a comprehensive, in-depth walkthrough of the process of determining and analyzing the crystal structure of a representative quinoline derivative, 4-Methyl-6-nitroquinolin-2-ol. We will cover the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and detailed structural analysis. The methodologies and rationale presented herein are designed to be broadly applicable to the crystallographic study of related small molecules.
Introduction: The Significance of this compound
This compound belongs to the quinolinone family, a class of heterocyclic compounds of significant interest in drug discovery[3]. The introduction of a nitro group at the 6-position and a methyl group at the 4-position can significantly influence the molecule's electronic properties, solubility, and potential intermolecular interactions. These features, in turn, can modulate its biological activity. A detailed understanding of its solid-state structure is paramount for:
-
Validating molecular conformation: Confirming the tautomeric form and the planarity of the quinoline ring system.
-
Identifying intermolecular interactions: Understanding how the molecules pack in the solid state, which can provide insights into crystal engineering, polymorphism, and formulation development[6].
-
Providing a basis for computational studies: A high-quality crystal structure is the gold standard for initiating computational chemistry studies like molecular docking and QSAR[5].
This guide will therefore proceed as a model investigation, detailing each critical step with an emphasis on the underlying scientific principles and practical considerations.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. This is often the most challenging and rate-limiting step in the entire process[5].
Synthesis of this compound
While various methods exist for the synthesis of quinoline derivatives[1][4][7], a common approach involves the cyclization of substituted anilines. For this compound, a plausible synthetic route would be a modification of the Conrad-Limpach reaction, starting from p-nitroaniline and ethyl acetoacetate.
Experimental Protocol: Synthesis
-
Condensation: React p-nitroaniline with ethyl acetoacetate under acidic catalysis to form the intermediate ethyl 3-((4-nitrophenyl)amino)but-2-enoate.
-
Cyclization: Heat the intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce thermal cyclization. The cyclization will form the quinolinone ring.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield this compound as a powder. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry[8][9].
Crystallization
The goal of crystallization is to encourage molecules to slowly arrange themselves into a highly ordered, three-dimensional lattice[5]. For quinoline derivatives, several techniques can be employed[10][11].
Experimental Protocol: Crystallization
-
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. For this compound, solvents like dimethylformamide (DMF), ethanol, or a mixture of solvents like dichloromethane/hexane should be screened[12].
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., DMF) to create a near-saturated solution.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
-
Vapor Diffusion:
-
Place a concentrated solution of the compound in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).
-
The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically clear, well-defined shapes), they should be carefully harvested using a small loop and immediately prepared for X-ray analysis.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles[13][14].
Data Collection
The core of the experiment involves irradiating a single crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern[15][16].
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer[17].
-
Cryo-cooling: The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern and reducing radiation damage[16][17].
-
Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These spots are then used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice[13].
-
Full Data Collection: The crystal is then rotated in the X-ray beam, and a full sphere of diffraction data is collected as a series of images[15]. Modern diffractometers use sensitive detectors like CCD or CMOS sensors to record the intensities and positions of thousands of diffracted X-ray reflections[13].
Data Processing
The raw diffraction images must be processed to extract a list of reflection intensities that will be used for structure solution and refinement[18].
Workflow: Data Processing
Caption: Workflow for solving and refining the crystal structure.
During refinement, hydrogen atoms, which are often not visible in the initial electron density map due to their low scattering power, are typically placed in calculated positions and refined using a "riding model".[19] The quality of the final model is assessed using residual factors like R1 and wR2, which quantify the agreement between the observed and calculated data.
Analysis of the Crystal Structure of this compound
The final refined model provides a wealth of chemical information.
Crystallographic Data
The fundamental parameters of the crystal structure are summarized in a crystallographic data table. The following is a representative table of what might be expected for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₈N₂O₃ |
| Formula Weight | 204.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 12.3, 9.1 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 915.4 |
| Z (Molecules per cell) | 4 |
| Density (calculated) | 1.48 g/cm³ |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Molecular Geometry
Analysis of the refined structure would reveal key geometric parameters.
-
Quinolin-2-ol Tautomer: The structure would confirm the presence of the -ol tautomer, as indicated by the C-O and C=O bond lengths and the presence of a hydroxyl proton.
-
Planarity: The quinoline ring system is expected to be largely planar.
-
Nitro Group Orientation: A key feature would be the torsion angle of the nitro group relative to the plane of the quinoline ring. Steric hindrance can cause this group to twist out of the plane, which has implications for the molecule's electronic properties.[17]
Intermolecular Interactions and Crystal Packing
The way molecules pack together is governed by intermolecular forces. For this compound, the following interactions would be anticipated:
-
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the oxygen atoms of the nitro group and the carbonyl oxygen are potential acceptors. This could lead to the formation of hydrogen-bonded chains or dimers, which would be a dominant feature of the crystal packing.
-
π-π Stacking: The planar aromatic quinoline rings could stack on top of each other, contributing to the overall stability of the crystal lattice.
Visualization of Potential Intermolecular Interactions
Caption: Potential hydrogen bonding and π-π stacking interactions.
Conclusion and Outlook
This guide has outlined the comprehensive process for the crystal structure analysis of this compound, from initial synthesis to the final interpretation of the atomic model. The determination of a high-resolution crystal structure provides an unambiguous depiction of the molecule's conformation and its interactions in the solid state. This information is invaluable for researchers in medicinal chemistry and drug development, offering a solid foundation for understanding structure-activity relationships, guiding further synthetic efforts, and informing the development of new therapeutic agents. The principles and techniques described are robust and widely applicable to the structural elucidation of other small molecules of pharmaceutical interest.
References
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
- Technical Support Center: Crystallization of Quinoline-Based Compounds - Benchchem. (n.d.).
- A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28).
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- X-ray crystallography - Wikipedia. (n.d.).
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- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (n.d.).
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- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.).
- 4-Hydroxy-2-methyl-6-nitroquinoline / 2-Methyl-6-nitroquinolin-4-ol - CymitQuimica. (n.d.).
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- Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PubMed Central. (2025, June 27).
- 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. (n.d.).
- 4-Hydroxy-2-methyl-6-nitroquinoline - R&D Chemicals. (n.d.).
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- 2-Methyl-6-nitroquinoline - the NIST WebBook. (n.d.).
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A Comprehensive Technical Guide to the Solubility Profile of 4-Methyl-6-nitroquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility profile of 4-Methyl-6-nitroquinolin-2-ol (CAS No: 90771-17-8), a quinoline derivative of interest in medicinal chemistry and materials science.[1] While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally related analogs, theoretical principles of solubility, and established analytical methodologies to offer a comprehensive predictive analysis and a robust framework for experimental determination. This document is intended to serve as an essential resource for researchers initiating studies on this compound, providing both foundational knowledge and practical protocols to facilitate its investigation and application.
Introduction: The Quinoline Scaffold and the Significance of this compound
Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, with their fused bicyclic structure serving as a privileged scaffold in a multitude of biologically active compounds. These derivatives have found diverse therapeutic applications, including roles as anticancer, antimalarial, antiseptic, and antiviral agents.[2] The solubility of these compounds is a critical physicochemical parameter that dictates their bioavailability, formulation feasibility, and overall efficacy in biological systems.
This compound, the subject of this guide, is a functionalized quinoline derivative. Its structure, featuring a methyl group, a nitro group, and a hydroxyl group, suggests a compound with nuanced solubility characteristics that are highly dependent on the solvent environment. The presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (nitro) groups, along with the potential for tautomerism between the keto (quinolinone) and enol (quinolinol) forms, adds layers of complexity to its solubility profile. Understanding these characteristics is paramount for its progression in any research and development pipeline.
Physicochemical Properties and Predicted Solubility Profile
Structural Considerations and Tautomerism
The structure of this compound allows for keto-enol tautomerism, existing as both this compound and 4-methyl-6-nitro-1H-quinolin-2-one. The predominant tautomer will influence its hydrogen bonding capabilities and crystalline structure, thereby affecting its solubility.
Caption: Tautomeric forms of this compound.
Note: Due to the limitations of the current environment, the images in the DOT script are placeholders. In a full implementation, these would be replaced with actual chemical structure images.
Predicted Solubility in Common Laboratory Solvents
Based on the general solubility trends of nitroquinoline derivatives, this compound is expected to exhibit the following solubility characteristics:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitro group and the quinoline ring system imparts a degree of hydrophobicity, suggesting limited solubility in water.[3][4] However, the hydroxyl group can participate in hydrogen bonding, which may afford some solubility in polar protic solvents like ethanol and methanol. For instance, related compounds like 5-nitroquinoline and 8-nitroquinoline are soluble in ethanol and methanol.[3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are generally effective at dissolving a wide range of organic compounds. It is highly probable that this compound will exhibit good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4] Acetone and acetonitrile are also likely to be suitable solvents.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the nitro and hydroxyl groups, the compound is expected to have poor solubility in nonpolar solvents.
The following table provides a template for recording experimentally determined solubility data.
| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Water | 9.0 | Low | |
| Methanol | 6.6 | Moderate | |
| Ethanol | 5.2 | Moderate | |
| Isopropanol | 4.3 | Moderate to Low | |
| Acetonitrile | 6.2 | Moderate to High | |
| Acetone | 5.1 | Moderate to High | |
| Dichloromethane | 3.4 | Moderate to Low | |
| Ethyl Acetate | 4.3 | Moderate | |
| Tetrahydrofuran (THF) | 4.2 | Moderate to High | |
| Dimethylformamide (DMF) | 6.4 | High | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | |
| Toluene | 2.3 | Low | |
| Hexane | 0.0 | Very Low |
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This protocol outlines a detailed procedure for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour equilibration time is typically recommended.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or the solvent in which solubility is being tested).
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.
-
-
Quantification:
-
Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the filtered saturated solutions.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: For ionizable compounds, pH plays a crucial role in solubility. As a quinolinol derivative, the hydroxyl group can be deprotonated at higher pH values, forming a more soluble phenoxide. Conversely, the quinoline nitrogen can be protonated at low pH, also potentially increasing aqueous solubility.[2]
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. It is essential to control and report the temperature at which solubility is determined.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.
Conclusion
While direct, quantitative solubility data for this compound remains to be extensively published, a comprehensive understanding of its structural features and the behavior of related quinoline derivatives allows for a robust predictive assessment of its solubility profile. This guide provides the foundational knowledge and a detailed experimental framework necessary for researchers to accurately determine the solubility of this compound in a variety of common laboratory solvents. The protocols and insights presented herein are designed to empower scientists and drug development professionals to confidently advance their research involving this compound.
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Solubility of 5-Nitroquinoline. (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]
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Solubility of 8-Nitroquinoline. (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 63. [Link]
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4-Methyl-6-nitroquinolin-2(1H)-one. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
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Which is the best organic solvent for nitrophenol solubility and extraction? (2024, February 20). ResearchGate. Retrieved January 12, 2026, from [Link]
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In-Depth Technical Guide: Theoretical and Computational Modeling of 4-Methyl-6-nitroquinolin-2-ol
Introduction: The Significance of Quinoline Scaffolds in Modern Drug Discovery
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] These heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyridine ring, are integral to the development of therapeutics ranging from anticancer and antimalarial to antibacterial and anti-inflammatory agents.[1][2][4] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to enhance efficacy and target specificity. The introduction of various substituents can significantly modulate the biological activity of these derivatives.[3]
This technical guide focuses on a specific, promising derivative: 4-Methyl-6-nitroquinolin-2-ol . The strategic placement of a methyl group at the 4-position, a nitro group at the 6-position, and a hydroxyl group at the 2-position (often existing in tautomeric equilibrium with its keto form, 4-methyl-6-nitroquinolin-2(1H)-one) suggests a molecule with unique electronic and steric properties. The nitro group, a strong electron-withdrawing moiety, is known to be crucial for the biological activity of many compounds, including antibacterial and anticancer agents.[5][6]
The confluence of computational chemistry and theoretical modeling has revolutionized the drug discovery pipeline.[7] By leveraging powerful in silico techniques, we can predict and analyze the molecular properties of novel compounds like this compound with remarkable accuracy, thereby accelerating the identification of promising drug candidates and reducing the reliance on time-consuming and costly empirical screening.[7][8]
This guide provides a comprehensive framework for the theoretical and computational modeling of this compound. We will delve into the core methodologies, from quantum chemical calculations to molecular docking and ADMET profiling, offering both the theoretical underpinnings and practical, step-by-step protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to thoroughly investigate this molecule's potential as a therapeutic agent.
Part 1: Foundational Computational Analysis - A Quantum Mechanical Approach
At the heart of understanding a molecule's behavior lies the characterization of its electronic structure and geometry. Density Functional Theory (DFT) has emerged as a robust and widely used method in computational chemistry for this purpose.[4][9] DFT calculations allow us to predict a molecule's optimized geometry, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost.[9][10]
Molecular Geometry Optimization
The first crucial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry. This is achieved through geometry optimization, an iterative process that calculates the energy of a given atomic arrangement and systematically adjusts the atomic coordinates to find the configuration with the minimum energy.
For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles that define its structure. Accurate geometry is paramount, as all subsequent property calculations are dependent on this optimized structure.
The Causality Behind Method Selection: DFT/B3LYP and Basis Sets
The choice of computational method and basis set is a critical decision that directly impacts the accuracy of the results.[11]
-
Density Functional Theory (DFT): DFT methods are chosen for their ability to provide accurate results for a wide range of molecular systems at a manageable computational expense.[12]
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most popular and well-validated functionals.[13] It combines the strengths of Hartree-Fock theory and DFT, often yielding geometric parameters that are in close agreement with experimental data.[13][14]
-
6-311G(d,p) Basis Set: A basis set is a set of mathematical functions used to describe the distribution of electrons within a molecule. The 6-311G(d,p) basis set is a Pople-style basis set that provides a good balance between accuracy and computational efficiency for organic molecules. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions.
This combination of B3LYP/6-311G(d,p) has been shown to perform well for a variety of organic molecules and is a reliable choice for the initial characterization of this compound.[11][14]
Workflow for Quantum Chemical Calculations
The following diagram illustrates the general workflow for performing quantum chemical calculations using a program like Gaussian.[15][16]
Caption: General workflow for performing quantum chemical calculations.
Experimental Protocol: DFT Calculation with Gaussian
This protocol outlines the steps for performing a geometry optimization and frequency calculation for this compound using the Gaussian software package.[9][15]
-
Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program like GaussView.
-
Create the Gaussian Input File:
-
Set up the calculation type to Opt Freq (Optimization and Frequency).
-
Specify the method: B3LYP/6-311G(d,p).
-
Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
Include the Cartesian coordinates of the atoms.
-
-
Run the Calculation: Submit the input file to the Gaussian program.[9]
-
Analyze the Output:
-
Confirm that the optimization has converged successfully.
-
Verify that there are no imaginary frequencies, which would indicate a transition state rather than a stable minimum.
-
Extract the optimized geometric parameters (bond lengths and angles).
-
Part 2: Spectroscopic and Electronic Property Modeling
With an optimized molecular structure, we can proceed to predict various spectroscopic and electronic properties. These theoretical predictions are invaluable for interpreting experimental data and gaining deeper insights into the molecule's behavior.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. By calculating the vibrational frequencies of this compound, we can predict its theoretical FT-IR spectrum. Comparing this with an experimental spectrum allows for a detailed assignment of the observed vibrational modes.
Key vibrational modes to analyze for this molecule would include:
-
O-H stretching of the hydroxyl group.
-
N-H stretching of the quinolinone tautomer.
-
C=O stretching of the quinolinone tautomer.
-
N-O stretching of the nitro group.
-
C-H stretching of the methyl group and aromatic rings.
-
C=C and C=N stretching of the quinoline ring system.
A combined experimental and theoretical study on a similar quinolinone derivative demonstrated that DFT/B3LYP calculations with the 6-311G(d,p) basis set can accurately predict vibrational frequencies.[17]
Table 1: Predicted vs. Experimental FT-IR Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
| O-H Stretch | Calculated Value | 3200-3600 (broad) |
| N-H Stretch (amide) | Calculated Value | 3100-3500 |
| C-H Stretch (aromatic) | Calculated Value | 3000-3100 |
| C-H Stretch (aliphatic) | Calculated Value | 2850-3000 |
| C=O Stretch (amide) | Calculated Value | 1630-1695 |
| C=C/C=N Stretch | Calculated Value | 1400-1650 |
| NO₂ Asymmetric Stretch | Calculated Value | 1500-1570 |
| NO₂ Symmetric Stretch | Calculated Value | 1335-1380 |
Note: Calculated frequencies are often systematically overestimated and require scaling for better agreement with experimental data.
Electronic Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra.[18] The calculations predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals.[19]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key quantum chemical parameters that help in understanding the electronic properties and reactivity of a molecule.[4][20]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.[21]
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.[20][22] A small energy gap implies that the molecule is more reactive and can be easily excited.[20][22]
The distribution of the HOMO and LUMO electron densities across the this compound molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively. This information is vital for predicting how the molecule might interact with biological targets.
Table 2: Calculated Electronic Properties of this compound
| Parameter | Calculated Value (eV) |
| E_HOMO | Calculated Value |
| E_LUMO | Calculated Value |
| Energy Gap (ΔE) | Calculated Value |
| Ionization Potential | Calculated Value |
| Electron Affinity | Calculated Value |
Non-Linear Optical (NLO) Properties
Organic molecules with significant charge transfer characteristics, often found in donor-acceptor systems, can exhibit non-linear optical (NLO) properties.[23][24] The presence of the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitro group on the quinoline scaffold suggests that this compound could possess interesting NLO properties. These properties are important for applications in optoelectronics and materials science.[18][24] Key NLO parameters, such as the first-order hyperpolarizability (β), can be calculated using DFT. A large β value is indicative of a strong NLO response.
Part 3: Predicting Biological Activity - Molecular Docking and ADMET Analysis
While quantum chemical calculations provide a fundamental understanding of the molecule itself, predicting its therapeutic potential requires modeling its interactions with biological systems.
Molecular Docking: Unveiling Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme.[7][25] This method is instrumental in structure-based drug design, helping to elucidate the binding mode and estimate the binding affinity of a potential drug candidate.[7][25]
The process involves:
-
Target Selection: Identifying a biologically relevant protein target. Given the broad activities of quinoline derivatives, potential targets could include kinases, topoisomerases, or bacterial enzymes.[8][26]
-
Ligand and Receptor Preparation: Preparing the 3D structures of both this compound (the ligand) and the target protein. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.[25][27]
-
Docking Simulation: Using a docking program like AutoDock or AutoDock Vina to explore the conformational space of the ligand within the active site of the protein and score the different binding poses.[27]
-
Analysis of Results: Examining the predicted binding poses, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions), and using the docking score to rank the binding affinity.[28]
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the general steps for performing a molecular docking study.[7][25]
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the Receptor:
-
Prepare the Ligand:
-
Use the DFT-optimized structure of this compound.
-
Define the rotatable bonds and save the ligand in the PDBQT format using ADT.[25]
-
-
Define the Grid Box: Specify the search space for the docking simulation, typically centered on the known active site of the protein.[27]
-
Run AutoDock Vina: Execute the docking simulation using the prepared ligand, receptor, and grid parameters.
-
Analyze Docking Results:
-
Visualize the predicted binding poses using a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer).
-
Identify and analyze the specific amino acid residues involved in the interactions.
-
Compare the binding energy of this compound to that of known inhibitors of the target protein.
-
Caption: A streamlined workflow for molecular docking studies.
ADMET Prediction: Assessing Drug-Likeness
A molecule's potential as a drug is not solely determined by its binding affinity to a target. It must also possess favorable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity.[28][29] In silico ADMET prediction is a crucial step in early-stage drug discovery to identify and filter out compounds that are likely to fail in later clinical trials due to poor pharmacokinetics or toxicity.[1][28]
Various computational models and web-based tools (e.g., SwissADME, pkCSM, ProTox-II) can be used to predict a wide range of ADMET properties for this compound.[29]
Table 3: Key ADMET Properties for In Silico Evaluation
| Category | Property | Desired Range/Outcome | Rationale |
| Absorption | Lipinski's Rule of Five | Compliance | Predicts oral bioavailability.[29] |
| Gastrointestinal (GI) Absorption | High | Essential for orally administered drugs.[26] | |
| Blood-Brain Barrier (BBB) Permeation | Varies (CNS vs. non-CNS target) | Determines if the compound can reach the central nervous system. | |
| Distribution | Plasma Protein Binding | Moderate | Affects the free concentration of the drug available to act on the target.[28] |
| Metabolism | Cytochrome P450 (CYP) Inhibition | No/Low Inhibition | Predicts potential for drug-drug interactions.[28] |
| Excretion | Aqueous Solubility | Good | Influences absorption and formulation.[28] |
| Toxicity | Mutagenicity | Non-mutagenic | A critical safety parameter.[29] |
| Carcinogenicity | Non-carcinogenic | A critical long-term safety parameter.[29] | |
| Hepatotoxicity | Low/No risk | Predicts potential for liver damage.[28] |
Conclusion: A Synergistic Approach to Drug Discovery
The theoretical and computational modeling of this compound provides a powerful, multi-faceted approach to evaluating its potential as a therapeutic agent. By integrating quantum mechanical calculations, molecular docking, and ADMET prediction, we can construct a comprehensive in silico profile of the molecule. This guide has outlined the key methodologies and provided a structured framework for conducting such an investigation. The insights gained from these computational studies are invaluable for guiding subsequent experimental validation, including chemical synthesis, spectroscopic characterization, and biological assays. This synergistic interplay between computational modeling and experimental work is the hallmark of modern, efficient, and rational drug design.[30]
References
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AutoDock. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Sousa, S. F., Ribeiro, A. J. M., Coimbra, J. T. S., & Neves, R. P. P. (2020). AutoDock and AutoDockTools for Protein-Ligand Docking. In Protein-Ligand Interactions (pp. 147-160). Humana, New York, NY. Retrieved from [Link][25]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from [Link]
-
Thangapandian, S., John, S., & Sakkiah, S. (2011). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Biosciences, 36(5), 899-907. Retrieved from [Link][7]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, N. N. E., & Al-Otaibi, T. M. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(19), 6523. Retrieved from [Link][30]
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Rahman, M. A., Islam, M. S., & Hasan, M. M. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Chemistry, 7(4), 114. Retrieved from [Link][29]
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An In-depth Technical Guide to 4-Methyl-6-nitroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Within this broad class of heterocyclic compounds, quinolin-2(1H)-one derivatives, also known as carbostyrils, have garnered significant attention for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.[3] The introduction of a nitro group, a well-known pharmacophore, into the quinoline ring system can further modulate and enhance these biological effects. This guide provides a comprehensive technical overview of a specific nitro-substituted quinolinone, 4-Methyl-6-nitroquinolin-2(1H)-one, intended for researchers and professionals engaged in drug discovery and development.
This document will delve into the chemical identity, synthesis, and potential biological significance of 4-Methyl-6-nitroquinolin-2(1H)-one. By synthesizing information from peer-reviewed literature and chemical databases, this guide aims to provide a foundational understanding of this compound and to stimulate further investigation into its therapeutic potential.
Chemical Identity and Physicochemical Properties
IUPAC Name, Synonyms, and Tautomerism
The compound with the CAS number 90771-17-8 is commonly referred to as 4-Methyl-6-nitroquinolin-2-ol. However, due to keto-enol tautomerism, it predominantly exists in the more stable keto form. Therefore, the correct and preferred IUPAC name is 4-Methyl-6-nitroquinolin-2(1H)-one .
This tautomeric relationship is a critical aspect of its chemistry, influencing its reactivity and interaction with biological targets. The equilibrium between the enol (this compound) and the keto (4-Methyl-6-nitroquinolin-2(1H)-one) forms is depicted below. Computational and spectroscopic studies on related 4-hydroxyquinolin-2(1H)-ones have consistently shown that the quinolone (keto) form is the favored tautomer in both solid and solution states.
Synonyms for this compound include:
-
4-Methyl-6-nitro-2-quinolone
-
4-Methyl-6-nitrocarbostyril
Physicochemical Data Summary
A summary of the key physicochemical properties of 4-Methyl-6-nitroquinolin-2(1H)-one is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 90771-17-8 | Pharmaffiliates[4] |
| Molecular Formula | C₁₀H₈N₂O₃ | BLD Pharm |
| Molecular Weight | 204.18 g/mol | BLD Pharm |
| Appearance | (Predicted) Pale yellow to yellow solid | General knowledge of nitroaromatic compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General knowledge of quinolinone derivatives |
Synthesis of 4-Methyl-6-nitroquinolin-2(1H)-one
The synthesis of 4-Methyl-6-nitroquinolin-2(1H)-one can be logically approached through a two-step process: first, the synthesis of the 4-methylquinolin-2(1H)-one core, followed by electrophilic nitration.
Step 1: Synthesis of the Precursor, 4-Methylquinolin-2(1H)-one
The quinolinone scaffold can be constructed via several named reactions, with the Conrad-Limpach synthesis being a common and effective method. This involves the reaction of an aniline with a β-ketoester. For the synthesis of 4-methylquinolin-2(1H)-one, the reaction of aniline with ethyl acetoacetate is a well-established procedure.
Step 2: Nitration of 4-Methylquinolin-2(1H)-one
The introduction of a nitro group onto the quinolinone ring is achieved through electrophilic aromatic substitution. The directing effects of the substituents on the ring guide the position of nitration. The electron-donating nature of the lactam nitrogen and the methyl group, along with the activating effect of the phenyl ring, directs the nitro group primarily to the 6-position.
Experimental Protocol: Nitration of 4-Methylquinolin-2(1H)-one
This protocol is based on established nitration procedures for quinolinone systems.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylquinolin-2(1H)-one (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).
-
Addition of Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the solution of the quinolinone, maintaining the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation and Purification: The precipitated solid, 4-Methyl-6-nitroquinolin-2(1H)-one, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Potential Biological Activities and Applications in Drug Development
While specific biological data for 4-Methyl-6-nitroquinolin-2(1H)-one is not extensively reported in publicly accessible literature, the structural motifs present in the molecule suggest several promising avenues for investigation in drug development.
Anticancer Potential
The quinoline and quinolinone cores are prevalent in a multitude of compounds with demonstrated anticancer activity.[2][3] Furthermore, nitroaromatic compounds are known to exhibit cytotoxic effects. The combination of these two pharmacophores in 4-Methyl-6-nitroquinolin-2(1H)-one makes it a compelling candidate for anticancer screening.
One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway , which plays a crucial role in cell proliferation, survival, and metabolism.[5] Several quinoline-based compounds have been identified as inhibitors of this pathway.[6] Given its structural similarity to known PI3K/mTOR inhibitors, it is plausible that 4-Methyl-6-nitroquinolin-2(1H)-one could exert its potential anticancer effects through modulation of this pathway.
Antimicrobial Activity
Nitro-substituted heterocyclic compounds have a long history of use as antimicrobial agents. The nitro group can undergo bioreduction in microbial cells to form reactive nitroso and hydroxylamino intermediates, which can damage cellular macromolecules, including DNA. Several nitroquinolines have been investigated for their antibacterial and antifungal properties.[7][8] Therefore, 4-Methyl-6-nitroquinolin-2(1H)-one warrants evaluation for its potential efficacy against a range of bacterial and fungal pathogens.
Conclusion and Future Directions
4-Methyl-6-nitroquinolin-2(1H)-one is a synthetically accessible compound with a chemical structure that suggests a high potential for biological activity. The presence of the quinolinone core and the nitro group makes it a prime candidate for screening in anticancer and antimicrobial assays. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological properties. In particular, its potential as a modulator of the PI3K/Akt/mTOR signaling pathway should be investigated to elucidate its mechanism of action in cancer models. The findings from such studies could pave the way for the development of novel therapeutic agents based on this promising scaffold.
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An In-depth Technical Guide to the Reaction Mechanism of 4-Methyl-6-nitroquinolin-2-ol Formation
Abstract
This technical guide provides a comprehensive exploration of the reaction mechanism for the formation of 4-Methyl-6-nitroquinolin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will dissect the synthetic pathway, focusing on the core principles of the Knorr quinoline synthesis for the formation of the foundational quinolin-2-ol scaffold, followed by a detailed analysis of the regioselective electrophilic aromatic substitution that introduces the nitro group at the C6 position. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth mechanistic insights, validated experimental protocols, and a robust framework for understanding and applying this synthetic transformation.
Introduction: The Significance of the Quinolin-2-one Scaffold
The quinolin-2-one (or 2-hydroxyquinoline) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of these biological activities. The introduction of a methyl group at the C4 position and a nitro group at the C6 position, as in this compound, can significantly influence the molecule's electronic properties and its interactions with biological targets. Understanding the precise mechanism of its formation is therefore crucial for the rational design and synthesis of novel therapeutic agents.
A Two-Stage Mechanistic Pathway
The formation of this compound is best understood as a two-stage process:
-
Stage 1: Construction of the Quinolin-2-ol Core via Knorr-type Synthesis. This initial stage involves the formation of the bicyclic quinolin-2-ol ring system from acyclic precursors.
-
Stage 2: Regioselective Nitration. The second stage is an electrophilic aromatic substitution reaction where a nitro group is introduced onto the pre-formed quinolin-2-ol scaffold.
The following sections will provide a detailed mechanistic breakdown of each stage.
Stage 1: The Knorr Synthesis of 4-Methylquinolin-2-ol
The Knorr synthesis and the related Conrad-Limpach synthesis are classical methods for the preparation of quinoline derivatives from anilines and β-ketoesters.[1][2] The reaction conditions, particularly temperature, play a critical role in determining the final product. While the Conrad-Limpach synthesis, typically conducted at lower temperatures, yields 4-hydroxyquinolines, the Knorr synthesis, which often employs higher temperatures and acidic conditions, leads to the formation of 2-hydroxyquinolines (quinolin-2-ones).[1][2] For the synthesis of our target precursor, 4-methylquinolin-2-ol, the Knorr pathway is the operative mechanism.
The key starting materials for this stage are aniline and ethyl acetoacetate. The reaction proceeds through the following key steps:
-
Anilide Formation: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the ester carbonyl of ethyl acetoacetate. This is in contrast to the Conrad-Limpach reaction which proceeds via initial attack on the ketone carbonyl.[3] This initial condensation forms an acetoacetanilide intermediate.
-
Acid-Catalyzed Cyclization: In the presence of a strong acid, such as sulfuric acid, the enol form of the acetoacetanilide undergoes an intramolecular electrophilic attack on the activated benzene ring.
-
Dehydration and Tautomerization: The resulting cyclic intermediate readily dehydrates to form the aromatic quinolin-2-ol ring system. The final product, 4-methylquinolin-2-ol, exists in a tautomeric equilibrium with its keto form, 4-methylquinolin-2(1H)-one.[4]
Diagram 1: The Knorr Synthesis of 4-Methylquinolin-2-ol
Caption: A simplified workflow of the Knorr synthesis.
Stage 2: Electrophilic Nitration of 4-Methylquinolin-2-ol
With the 4-methylquinolin-2-ol scaffold in hand, the next step is the introduction of the nitro group. This is achieved through an electrophilic aromatic substitution reaction, a cornerstone of organic chemistry. The regioselectivity of this reaction—the preferential substitution at the C6 position—is governed by the directing effects of the substituents already present on the quinoline ring.
2.2.1. Generation of the Electrophile
The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid, being a stronger acid, protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[5]
2.2.2. Directing Effects and Regioselectivity
The benzene ring of the quinolin-2-ol system is activated towards electrophilic attack compared to the pyridine ring, which is electron-deficient. The position of the incoming nitronium ion on the benzene ring is directed by the existing substituents: the hydroxyl group at C2 and the methyl group at C4.
-
The Hydroxyl Group (-OH): The hydroxyl group at the C2 position is a powerful activating group and an ortho, para-director.[6][7] It donates electron density to the ring through resonance, stabilizing the carbocation intermediates formed during the electrophilic attack.
-
The Methyl Group (-CH₃): The methyl group at the C4 position is a weakly activating group and also an ortho, para-director.[7] It donates electron density through an inductive effect.
Considering the positions relative to these two groups, the C6 position is para to the hydroxyl group (in the tautomeric form) and meta to the methyl group. The C8 position is ortho to the hydroxyl group. The C5 and C7 positions are also available. The strong para-directing effect of the hydroxyl group is the dominant factor, making the C6 position the most electronically enriched and thus the most favorable site for electrophilic attack. While some substitution at the C8 position might occur, the C6-nitro isomer is generally the major product. Studies on the nitration of similar quinoline derivatives have shown a strong preference for substitution at the 6-position.[8][9]
2.2.3. The Mechanism of Nitration
-
Attack of the Electrophile: The π-electron system of the activated benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the final product, this compound.
Diagram 2: Electrophilic Nitration of 4-Methylquinolin-2-ol
Caption: The two-step process of electrophilic nitration.
Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol for the Synthesis of 4-Methylquinolin-2-ol
-
Reagents and Equipment: Aniline, ethyl acetoacetate, concentrated sulfuric acid, ethanol, round-bottom flask, reflux condenser, heating mantle, beaker, filter funnel.
-
Procedure: a. In a round-bottom flask, cautiously add concentrated sulfuric acid to an equal volume of ethanol while cooling in an ice bath. b. To this acidic solution, add equimolar amounts of aniline and ethyl acetoacetate. c. Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. e. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. f. Collect the crude product by filtration, wash with cold water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-methylquinolin-2-ol.
Protocol for the Nitration of 4-Methylquinolin-2-ol
-
Reagents and Equipment: 4-Methylquinolin-2-ol, concentrated nitric acid, concentrated sulfuric acid, beaker, magnetic stirrer, ice bath, dropping funnel, filter funnel.
-
Procedure: a. In a beaker, dissolve 4-methylquinolin-2-ol in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C using an ice bath. b. In a separate container, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool. c. Add the nitrating mixture dropwise to the solution of 4-methylquinolin-2-ol with constant stirring, ensuring the temperature does not exceed 10°C. d. After the addition is complete, continue stirring at low temperature for 1-2 hours. e. Carefully pour the reaction mixture onto crushed ice. f. Collect the precipitated product by filtration, wash thoroughly with cold water to remove any residual acid, and dry. g. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).
Data Presentation
The successful synthesis of the target compound and its precursor should be confirmed by standard analytical techniques.
| Compound | Expected Yield (%) | Appearance | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| 4-Methylquinolin-2-ol | 60-70 | White to off-white solid | ~225-230 | ¹H NMR: Signals for aromatic protons, a methyl singlet, and a broad singlet for the -OH/NH proton. |
| This compound | 75-85 | Yellow solid | >300 | ¹H NMR: Downfield shift of aromatic protons, characteristic signals for the nitro-substituted ring. IR: Strong absorbances for N-O stretching of the nitro group. |
Conclusion
The synthesis of this compound is a well-defined process that relies on fundamental principles of organic chemistry. The Knorr synthesis provides an effective route to the quinolin-2-ol core, while the subsequent electrophilic nitration proceeds with high regioselectivity due to the powerful directing effects of the hydroxyl substituent. A thorough understanding of these reaction mechanisms is essential for the targeted synthesis of novel quinoline-based compounds with potential therapeutic applications. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
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Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
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Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58. [Link]
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Initial Screening of 4-Methyl-6-nitroquinolin-2-ol for Anticancer Activity
An In-Depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive framework for the initial in vitro screening of a specific derivative, 4-Methyl-6-nitroquinolin-2-ol, for potential anticancer efficacy. We will explore the scientific rationale for investigating this molecule, detail the experimental design for a robust primary screening cascade, provide step-by-step protocols for key cytotoxicity assays, and outline a decision-making framework for subsequent mechanistic studies. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel oncology therapeutics.
Introduction: The Quinoline Moiety in Oncology
Quinoline and its derivatives have emerged as a privileged class of heterocyclic compounds in the development of new anticancer agents.[3][4] Their clinical and preclinical significance is underscored by a diverse range of mechanisms through which they exert their cytotoxic effects. These mechanisms include, but are not limited to, the inhibition of topoisomerases, modulation of protein kinases, induction of apoptosis, arrest of the cell cycle, and disruption of tubulin polymerization.[4][5][6] Marketed anticancer drugs and numerous candidates in clinical trials incorporate the quinoline framework, validating its utility as a pharmacophore.[5][7]
This guide focuses on this compound, a specific derivative selected for its unique structural features that suggest a potential for novel biological activity. The strategic placement of a methyl group at the C4 position, a nitro group at the C6 position, and a hydroxyl group at the C2 position presents a compelling case for investigation. The objective of this document is to provide a rigorous, field-proven methodology for the initial assessment of this compound's anticancer potential.
Scientific Rationale for Investigation
The rationale for screening this compound is rooted in the established structure-activity relationships of quinoline derivatives.
-
The Quinoline Core : This bicyclic aromatic system is adept at interacting with biological macromolecules, often through DNA intercalation or by binding to the active sites of enzymes crucial for cancer cell survival, such as topoisomerases and various kinases.[3][8]
-
The 6-Nitro Group : The presence of a nitroaromatic moiety can significantly influence a molecule's biological profile. Nitro groups are strong electron-withdrawing groups that can modulate the electronic properties of the entire ring system, potentially enhancing binding affinities to target proteins. Furthermore, under the hypoxic conditions often found in solid tumors, nitro groups can be bioreduced to reactive species that induce cellular damage. Many biologically active compounds, including some antimicrobials and anticancer agents, feature a nitro group.[9]
-
The 4-Methyl and 2-ol Substituents : Substitutions at the C2 and C4 positions of the quinoline ring are known to be critical for cytotoxic activity.[3] These groups can influence the molecule's solubility, steric interactions within a binding pocket, and overall pharmacological profile.
Given these features, this compound represents a logical candidate for screening against a panel of cancer cell lines to determine its potential as a novel antiproliferative agent.
Experimental Design: A Phased Approach to Screening
A successful initial screening campaign is characterized by a logical, stepwise progression from broad cytotoxicity assessment to preliminary mechanistic insights. This ensures that resources are focused on compounds with the most promising activity profiles.
Compound Preparation and Quality Control
Prior to any biological evaluation, the test compound must be adequately prepared and characterized.
-
Solubilization : this compound should be dissolved in a suitable, biocompatible solvent, typically 100% dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Purity Assessment : The purity of the compound should be confirmed via analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its identity verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Testing with an impure compound can lead to unreliable and irreproducible results.
-
Storage : Stock solutions should be stored at -20°C or -80°C to prevent degradation.
Cell Line Panel Selection
The choice of cell lines is critical for determining the breadth and selectivity of the compound's activity.
-
Diverse Cancer Panel : A panel representing major cancer types should be employed. A standard starting panel includes:
-
Non-Cancerous Control : To assess for general cytotoxicity versus cancer-selective activity, a non-cancerous cell line, such as a human fibroblast line (e.g., IMR-90) or mouse fibroblasts (e.g., Balb/c 3T3), should be included in the panel.[11]
Primary Screening: Cytotoxicity Assessment
The initial goal is to determine the concentration-dependent cytotoxic effect of the compound. The MTT/MTS assay is a robust, widely used colorimetric method for this purpose.[12][13]
-
Principle : This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the tetrazolium salt (MTT or MTS) into a colored formazan product, the amount of which is proportional to the number of living cells.[12]
-
Workflow : The general workflow involves seeding cells, treating them with a serial dilution of the compound for a set period (typically 48-72 hours), adding the tetrazolium reagent, and then measuring the absorbance of the colored product.[14]
Caption: High-level workflow for the primary cytotoxicity screening assay.
Data Analysis and Interpretation
The primary endpoint of this assay is the half-maximal inhibitory concentration (IC₅₀).
-
IC₅₀ Calculation : This value represents the concentration of the compound required to inhibit cell viability by 50%. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14]
-
Data Presentation : The results should be summarized in a table for clear comparison of the compound's potency across the different cell lines.
Table 1: Hypothetical IC₅₀ Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 12.8 |
| HCT116 | Colon | 2.5 |
| PC3 | Prostate | 8.1 |
| IMR-90 | Normal Lung Fibroblast | > 100 |
-
Decision Criteria : A compound is generally considered promising if it exhibits potent activity (low micromolar or nanomolar IC₅₀ values) against one or more cancer cell lines and shows a favorable selectivity index (SI), calculated as SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A high SI value suggests cancer-specific cytotoxicity.
Outlook: Preliminary Mechanistic Studies
Should this compound demonstrate promising potency and selectivity in the primary screen, the next logical phase involves elucidating its mechanism of action. Based on the known activities of quinoline derivatives, several pathways are of immediate interest.[6][8]
-
Induction of Apoptosis : Does the compound trigger programmed cell death? This can be investigated using assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cell Cycle Arrest : Does the compound halt cell cycle progression at a specific phase (e.g., G2/M)? This is commonly analyzed by staining cells with a DNA-intercalating dye and analyzing the DNA content via flow cytometry.[6]
-
Target-Based Assays : Given that many quinolines target specific enzymes, direct enzymatic assays could be performed. For example, topoisomerase inhibition assays or kinase activity panels can help identify specific molecular targets.[4][5]
Caption: Potential signaling pathways and targets for quinoline-based anticancer agents.
Detailed Experimental Protocols
Protocol: Compound Solubilization and Dilution
-
Prepare Stock Solution : Weigh out a precise amount of this compound and dissolve it in 100% DMSO to achieve a final concentration of 20 mM. Vortex thoroughly until fully dissolved.
-
Aliquot and Store : Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Prepare Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution. Prepare a set of serial dilutions in cell culture medium. For example, to test up to 100 µM, create a 2X top concentration (200 µM) in media, and then perform 1:2 or 1:3 serial dilutions. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding : Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Cell Treatment : After 24 hours, remove the medium. Add 100 µL of fresh medium containing the desired concentrations of this compound (prepared as 2X working solutions and adding 100 µL to 100 µL of media already in the well, or replacing the media entirely with 100 µL of 1X compound dilutions). Include "vehicle control" wells (treated with medium containing the same percentage of DMSO as the highest compound concentration) and "untreated control" wells.
-
Incubation : Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading : Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Data Calculation : Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
References
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Literature review of 4-Methyl-6-nitroquinolin-2-ol and its analogs
An In-depth Technical Guide to 4-Methyl-6-nitroquinolin-2-ol and its Analogs for Drug Discovery
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound and its analogs. We will delve into the synthesis, biological activities, and mechanisms of action of this promising class of compounds, providing field-proven insights and detailed experimental protocols to support future research and development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have demonstrated a broad therapeutic spectrum, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][3][4] The versatility of the quinoline core allows for structural modifications that can fine-tune its pharmacological profile.
Within this vast family, 6-nitroquinoline derivatives have garnered particular attention. The introduction of a nitro group at the 6-position has been shown to significantly enhance the cytotoxic and antimicrobial activities of the quinoline scaffold.[3] This guide focuses specifically on this compound and its related analogs, exploring how the interplay between the methyl group at position 4, the hydroxyl/oxo group at position 2, and the critical nitro group at position 6 dictates their therapeutic potential.
Synthesis and Characterization of this compound Analogs
The synthesis of quinolin-2-ol (or its tautomeric form, quinolin-2(1H)-one) derivatives often involves cyclization reactions. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.
General Synthetic Pathway
A plausible synthetic route to this compound starts with the reaction of 4-nitroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized under high temperature. This approach is analogous to synthetic methods reported for similar quinoline structures.[5][6]
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of a Quinolin-2-ol Analog
The following protocol is a representative example for the synthesis of a quinolinol derivative, adapted from established methodologies for similar structures.[5][6]
Objective: To synthesize a 4-methylquinolin-2-ol derivative via Conrad-Limpach cyclization.
Materials:
-
Substituted Aniline (e.g., 4-methoxyaniline as a model)[5]
-
Ethyl Acetoacetate
-
Polyphosphoric Acid (PPA) or Dowtherm A for cyclization
-
Ice water
-
Standard laboratory glassware and heating apparatus (e.g., oil bath)
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, slowly add polyphosphoric acid to a mixture of the substituted aniline (1 equivalent) and ethyl acetoacetate (4.2 equivalents).
-
Heating: Stir the mixture vigorously and heat it in an oil bath. For a methoxy analog, a temperature of 170 °C for 1 hour is effective.[5] The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the hot reaction mixture into a beaker of ice water with continuous stirring. This will precipitate the crude product.
-
Isolation: Stir the resulting suspension for approximately 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with water and dry it thoroughly. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure quinolinol derivative.
-
Nitration (if applicable): To introduce the nitro group at the 6-position, the synthesized quinolinol can be subjected to nitration using a mixture of nitric acid and a suitable solvent like propionic acid, with heating (e.g., 125 °C for 2 hours).[5]
-
Characterization: Confirm the structure of the final product using modern analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[6]
Biological Activities and Structure-Activity Relationships (SAR)
Analogs of this compound exhibit a range of biological activities, primarily as anticancer and antimicrobial agents. The specific substitutions on the quinoline ring are critical determinants of potency and selectivity.[3]
-
Anticancer Activity: The 6-nitro group is a key feature for enhanced cytotoxic activity against various cancer cell lines, including colon, lung, and cervical cancer.[3] The mechanism often involves the inhibition of critical signaling pathways or the induction of cellular stress.
-
Antimicrobial Activity: Quinoline derivatives have long been recognized for their antibacterial properties.[1][7] The 6-nitroquinolines, in particular, show promise against multidrug-resistant Gram-positive bacteria like MRSA.[7] Some analogs have also been evaluated for their efficacy against Mycobacterium tuberculosis.[8][9]
Quantitative Data Summary
The following table summarizes the biological activity of selected 6-nitroquinoline analogs and related quinolinone derivatives to provide a comparative perspective.
| Compound ID/Class | Target/Assay | Cell Line/Organism | Activity (IC₅₀/MIC) | Reference |
| 6,8-dibromo-5-nitroquinoline | Antiproliferative | HT29 (human colon cancer) | 26.2 µM | [3] |
| 6,8-dibromo-5-nitroquinoline | Antiproliferative | HeLa (human cervical cancer) | 24.1 µM | [3] |
| 6-nitro-4-substituted quinazoline (6c) | Cytotoxicity | HCT-116 (human colon cancer) | Superior to Gefitinib | [3] |
| Quinoline-2-one derivative (6c) | Antibacterial | MRSA | 0.75 µg/mL | [2][7] |
| Quinoline-2-one derivative (6c) | Antibacterial | VRE | 0.75 µg/mL | [7] |
| 8-hydroxy-6-nitroquinoline | Antibacterial | M. tuberculosis complex | Potent activity reported | [8] |
Mechanisms of Action
The therapeutic effects of 6-nitroquinoline analogs are mediated through their interaction with various cellular targets and signaling pathways.
Inhibition of Receptor Tyrosine Kinases (RTKs)
One of the primary mechanisms for the anticancer activity of some quinoline derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a key regulator of cell proliferation and survival, and its overactivation is a common feature in many cancers. By blocking this pathway, these compounds can halt tumor growth.
Caption: Inhibition of the EGFR signaling pathway by 6-nitroquinoline analogs.
Generation of Reactive Oxygen Species (ROS)
Another proposed mechanism for cytotoxicity involves the generation of reactive oxygen species (ROS). The nitroaromatic structure can undergo metabolic reduction to form nitro radical anions. These species can then react with molecular oxygen to produce superoxide radicals and other ROS, leading to oxidative stress, DNA damage, and ultimately, apoptotic cell death.[3]
Protocols for Biological Evaluation: MTT Assay
The MTT assay is a standard colorimetric method used to assess cell viability and cytotoxicity, making it a crucial tool for screening potential anticancer compounds.
Experimental Workflow
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HT29, HeLa)[3]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media and maintain them at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and potent platform for the development of novel therapeutics.[3] Structure-activity relationship studies consistently highlight the 6-nitro substitution as a key determinant of enhanced biological activity, particularly for anticancer and antimicrobial applications.[3][7] The ability of these compounds to target critical cellular machinery, such as EGFR signaling pathways and bacterial enzymes, underscores their significant therapeutic potential.
Future research should focus on:
-
Lead Optimization: Synthesizing new analogs with modified substitution patterns to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism Deconvolution: Further elucidating the precise molecular targets to better understand the basis of their activity and potential resistance mechanisms.
-
In Vivo Evaluation: Progressing the most promising compounds from in vitro assays to in vivo animal models to assess their efficacy and safety profiles in a more complex biological system.
The insights and methodologies presented in this guide provide a solid foundation for advancing the discovery and development of next-generation drugs based on the 6-nitroquinoline core.
References
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- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
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- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
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Navigating the Synthesis and Handling of 4-Methyl-6-nitroquinolin-2-ol: A Comprehensive Technical Guide for Researchers
For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a journey of both discovery and diligence. Among the vast landscape of heterocyclic compounds, quinoline derivatives hold a significant place due to their diverse biological activities.[1] This guide provides an in-depth technical overview of the safety, handling, and GHS information for 4-Methyl-6-nitroquinolin-2-ol, a substituted quinoline with potential applications in medicinal chemistry. Our focus is to equip you with the necessary knowledge to manage this compound with the utmost safety and scientific integrity.
Compound Profile: this compound
This compound, with the molecular formula C10H8N2O3, belongs to the quinoline class of compounds.[2] The presence of a nitro group and a hydroxyl group on the quinoline scaffold suggests that this molecule may exhibit interesting biological properties, but also necessitates a thorough understanding of its reactivity and potential hazards.
Key Chemical Data:
| Property | Value | Source |
| CAS Number | 90771-17-8 | [2] |
| Molecular Formula | C10H8N2O3 | [2] |
| Molecular Weight | 204.18 g/mol | [2] |
GHS Hazard Identification and Classification
Inferred GHS Classification:
Based on data from analogous compounds like 6-Nitroquinoline and 2-Methyl-6-nitroquinoline, the following GHS classifications should be considered when handling this compound.[3][4]
| Hazard Class | Hazard Category | Inferred Hazard Statement(s) | Supporting Evidence from Analogous Compounds |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 6-Nitroquinoline is classified as harmful if swallowed.[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | 6-Nitroquinoline is classified as harmful in contact with skin.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Methyl-6-nitroquinoline is known to cause skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | 2-Methyl-6-nitroquinoline is reported to cause serious eye damage.[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 6-Nitroquinoline is classified as harmful if inhaled.[4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 2-Methyl-6-nitroquinoline may cause respiratory irritation.[3] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Quinoline itself is handled as a carcinogen, and 6-Nitroquinoline is suspected of causing cancer.[4][5] |
| Mutagenicity | Considered a potential mutagen | Quinoline is handled as a mutagen.[5] |
GHS Pictograms:
Given the inferred hazards, the following GHS pictograms should be prominently displayed on all containers of this compound:
-
Health Hazard: For carcinogenicity, mutagenicity, and respiratory sensitization.
-
Exclamation Mark: For acute toxicity (harmful), skin and eye irritation, and respiratory tract irritation.
-
Corrosion (if applicable): Depending on the severity of eye damage potential.
Safe Handling and Storage Protocols
The prudent handling of this compound is paramount to ensuring laboratory safety and the integrity of your research. The following protocols are based on best practices for handling nitroaromatic compounds and quinoline derivatives.[6][7]
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your first line of defense. The following should be considered mandatory when working with this compound:
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's compatibility chart for quinoline and nitro compounds. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a potential spill, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage Requirements:
Proper storage is critical to maintain the stability of this compound and prevent hazardous reactions.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, and reducing agents.[6][7] Aromatic nitro compounds can react vigorously or even explosively with reducing agents or when heated with alkaline materials.[6]
Experimental Workflows: A Step-by-Step Approach
The following diagrams illustrate standardized workflows for common laboratory procedures involving this compound.
Caption: A generalized workflow for the preparation and use of this compound in a research setting.
Emergency Procedures: A Guide to Rapid Response
In the event of an accidental exposure or spill, a swift and informed response is critical. The following procedures are based on established safety protocols for hazardous chemicals.
First Aid Measures:
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Accidental Release Measures:
In the case of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Clean-up: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Place the contaminated material into a suitable, sealed container for disposal.[5]
Caption: A decision-making workflow for responding to a spill of this compound.
Disposal Considerations
The disposal of this compound and its contaminated materials must be handled with care and in accordance with all local, state, and federal regulations.
-
Waste Classification: This compound should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or in general waste.
Conclusion
This compound represents a compound of interest for researchers in drug discovery and development. By understanding its potential hazards through the lens of structurally related molecules and adhering to rigorous safety protocols, scientists can confidently and safely explore its potential. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet and institutional safety guidelines before commencing any experimental work.
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69088, 4-Methylquinolin-2-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69172, 2-Methyl-6-nitroquinoline. Retrieved from [Link]
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Al-Adra, M., et al. (2022). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 15(11), 1358. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11945, 6-Nitroquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316987, 6-Methoxy-2-methylquinolin-4-ol. Retrieved from [Link]
-
Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. [Link]
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N-A, A., et al. (2014). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Journal of Applied Chemistry, 2014, 1-6. [Link]
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Kumar, S., et al. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 14(7), 590–610. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227823, 6-Methoxy-4-methyl-8-nitroquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 730810, 4-Hydroxy-6-methyl-2-phenylquinoline. Retrieved from [Link]
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Methodological & Application
The Lynchpin of Kinase Inhibitor Synthesis: 4-Methyl-6-nitroquinolin-2-ol as a Pivotal Intermediate
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Within this privileged heterocyclic family, 4-methyl-6-nitroquinolin-2-ol emerges as a particularly valuable intermediate. Its strategic placement of a nitro group, a versatile functional handle, and a methyl group, which can influence steric and electronic properties, makes it a highly sought-after precursor for the synthesis of complex, biologically active molecules. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this compound, with a particular focus on its role in the development of kinase inhibitors targeting the PI3K/mTOR signaling pathway.[3][4][5]
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4][6] The development of small molecule inhibitors that target key kinases within this pathway, such as PI3K and mTOR, has been a major focus of oncology research. Nitroquinoline derivatives have been identified as crucial building blocks in the synthesis of potent and selective PI3K/mTOR inhibitors.[3][5] This guide will provide detailed, field-proven protocols for the synthesis of this compound and illustrate its application as a key intermediate in the conceptual synthesis of advanced kinase inhibitors.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence involving an initial cyclization to form the quinolinone core, followed by a regioselective nitration. This approach allows for controlled introduction of the key functional groups.
Part 1: Synthesis of the Precursor, 4-Methylquinolin-2-ol
The formation of the 4-methylquinolin-2-ol core is accomplished via the Conrad-Limpach synthesis, a classic and reliable method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[7][8][9] In this procedure, p-toluidine is reacted with ethyl acetoacetate. The choice of reaction conditions is critical to favor the formation of the desired 2-quinolone isomer over the 4-quinolone.
Experimental Protocol: Synthesis of 4-Methylquinolin-2-ol
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| p-Toluidine | 107.15 | 10.7 g | 0.1 |
| Ethyl acetoacetate | 130.14 | 13.0 g | 0.1 |
| Polyphosphoric acid (PPA) | - | ~50 g | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine p-toluidine (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Stir the mixture at room temperature for 15 minutes to form the initial enamine adduct.
-
Carefully add polyphosphoric acid (~50 g) to the reaction mixture with vigorous stirring. An exothermic reaction will occur, and the temperature should be monitored.
-
Heat the reaction mixture to 130-140 °C and maintain this temperature for 2 hours. The mixture will become a thick, stirrable paste.
-
Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto 500 g of crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
The crude 4-methylquinolin-2-ol will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure 4-methylquinolin-2-ol as a crystalline solid.
-
Dry the product in a vacuum oven at 60 °C.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a condensing agent and a catalyst for the cyclization. Its high viscosity and dehydrating properties drive the reaction towards the formation of the quinolinone ring.
-
Temperature Control: The initial reaction between p-toluidine and ethyl acetoacetate is exothermic. The subsequent heating to 130-140 °C provides the necessary activation energy for the intramolecular cyclization. Higher temperatures could lead to side reactions and decomposition.
-
Workup: Pouring the hot reaction mixture onto ice serves to quench the reaction and precipitate the product. Neutralization is essential to deprotonate the quinolinol and facilitate its isolation.
dot
Caption: Synthesis of 4-Methylquinolin-2-ol.
Part 2: Regioselective Nitration to this compound
The second step involves the nitration of the 4-methylquinolin-2-ol precursor. The directing effects of the existing substituents on the quinoline ring are crucial for achieving the desired regioselectivity. The activating hydroxyl group (in the enol tautomer) and the weakly activating methyl group, along with the deactivating effect of the heterocyclic nitrogen, favor electrophilic substitution at the 6-position of the carbocyclic ring.
Experimental Protocol: Nitration of 4-Methylquinolin-2-ol
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Methylquinolin-2-ol | 159.18 | 7.96 g | 0.05 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Fuming Nitric Acid (>90%) | 63.01 | 3.5 mL | ~0.055 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-methylquinolin-2-ol (7.96 g, 0.05 mol) to concentrated sulfuric acid (50 mL) while cooling the flask in an ice-water bath. Stir until all the solid has dissolved.
-
Maintain the temperature of the solution between 0 and 5 °C.
-
Slowly add fuming nitric acid (3.5 mL) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The this compound will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash it extensively with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from glacial acetic acid or a large volume of ethanol to obtain pure this compound.
-
Dry the product in a vacuum oven at 80 °C.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Serves as a solvent and as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration and the formation of unwanted side products.
-
Controlled Addition of Nitric Acid: Slow, dropwise addition ensures that the concentration of the nitronium ion remains low and that the reaction temperature can be effectively controlled.
-
Washing: Thorough washing with water is necessary to remove any residual acid, which is crucial for the stability and purity of the final product.
dot
Caption: Application of the intermediate.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, providing a robust platform for the synthesis of complex heterocyclic compounds. The detailed protocols provided in this application note offer a reliable and reproducible pathway for its synthesis. Furthermore, the demonstrated transformation into a versatile amino-chloroquinoline precursor highlights its significant potential in the development of novel kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway. By leveraging the chemistry of this key intermediate, researchers can accelerate the discovery and development of next-generation therapeutics for the treatment of cancer and other diseases.
References
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Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]
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Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed, 23735831. [Link]
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Kryzhanovska, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link]
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El-Damasy, A. K., et al. (2020). Structures of clinical PI3K/mTOR dual inhibitors. ResearchGate. [Link]
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Kryzhanovska, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed, 36142766. [Link]
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SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]
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Wikipedia. (2023). Conrad–Limpach synthesis. Wikipedia. [Link]
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Saczewski, J., & Balewski, Ł. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7243. [Link]
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Shinde, A., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports, 12(1), 1-13. [Link]
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Química Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica. [Link]
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Nguyen, T. D., et al. (2018). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace. [Link]
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Nguyen, D. T., et al. (2018). Study on the Synthesis and Transformations of some Substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology, 34(1). [Link]
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Singh, K., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(22), 4085–4090. [Link]
-
Cordeiro, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1534-1542. [Link]
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PubChem. (n.d.). Taselisib. PubChem. [Link]
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Finlay, M. R. V., et al. (2015). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 21(2), 380–390. [Link]
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Shinde, A., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health. [Link]
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Application Note: Strategic Synthesis of Novel Quinoline-Based PI3K/mTOR Dual Inhibitors Utilizing 4-Methyl-6-nitroquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1] This application note provides a comprehensive guide to the synthesis and characterization of novel quinoline-based dual PI3K/mTOR inhibitors, using 4-Methyl-6-nitroquinolin-2-ol as a strategic starting material. We present a detailed, field-proven synthetic protocol, encompassing a palladium-catalyzed Suzuki-Miyaura coupling, nitro group reduction, and subsequent amide bond formation. Furthermore, we outline methodologies for the purification, characterization, and in vitro biological evaluation of the synthesized compounds, providing a complete workflow for the discovery and development of potent and selective PI3K/mTOR inhibitors.
Introduction: The PI3K/mTOR Pathway - A Pivotal Target in Oncology
The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, playing a central role in tumor progression and resistance to therapies.[1] PI3K, a family of lipid kinases, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, including the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes and activates the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.
Given the central role of this pathway, significant efforts have been dedicated to developing small molecule inhibitors. Dual inhibitors that target both PI3K and mTOR have shown particular promise, as they can circumvent feedback loops and potentially offer a broader therapeutic window.[2] The quinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[2]
This guide focuses on the strategic use of this compound as a versatile starting material for the synthesis of a novel class of quinoline-based PI3K/mTOR inhibitors. The presence of the nitro group at the 6-position offers a unique handle for late-stage functionalization, allowing for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Diagram of the PI3K/mTOR Signaling Pathway
Caption: Synthetic workflow for quinoline-based PI3K/mTOR inhibitors.
The key steps in this synthesis are:
-
Suzuki-Miyaura Coupling: The nitro group at the 6-position of the quinoline ring can be directly used as a leaving group in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [3][4]This allows for the efficient introduction of a variety of aryl or heteroaryl moieties at this position. This approach is advantageous as it avoids the pre-functionalization of the quinoline core with a halide.
-
Nitro Group Reduction: The resulting 6-aryl-4-methyl-6-nitroquinolin-2-ol is then subjected to reduction of the nitro group to an amine. This transformation is typically achieved with high efficiency using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.
-
Amide Coupling: The newly formed amino group serves as a handle for the introduction of a second element of diversity. Amide bond formation with a variety of carboxylic acids, facilitated by standard coupling reagents, allows for the exploration of the chemical space around this position. [5][6]
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-(4-methoxyphenyl)-4-methylquinolin-2(1H)-one (Intermediate 1)
This protocol details the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
SPhos (0.1 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (10:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(4-methoxyphenyl)-4-methylquinolin-2(1H)-one as a solid.
Protocol 2: Synthesis of 6-amino-4-(4-methoxyphenyl)-4-methylquinolin-2(1H)-one (Intermediate 2)
This protocol describes the reduction of the nitro group of Intermediate 1.
Materials:
-
6-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2(1H)-one (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add 6-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2(1H)-one and absolute ethanol.
-
Add SnCl₂·2H₂O portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases and the pH is basic (pH > 8).
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-amino-4-(4-methoxyphenyl)-4-methylquinolin-2(1H)-one. This product is often used in the next step without further purification.
Protocol 3: Synthesis of N-(4-(4-methoxyphenyl)-4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)benzamide (Final Product)
This protocol outlines the amide coupling of Intermediate 2 with benzoyl chloride.
Materials:
-
6-amino-4-(4-methoxyphenyl)-4-methylquinolin-2(1H)-one (1.0 equiv)
-
Benzoyl chloride (1.2 equiv)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 6-amino-4-(4-methoxyphenyl)-4-methylquinolin-2(1H)-one in anhydrous DCM and anhydrous pyridine in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford the final product.
Characterization and Data Presentation
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 1: Physicochemical and Biological Data of a Representative PI3K/mTOR Inhibitor
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| QM-PI-001 | C₂₄H₂₀N₂O₃ | 384.43 | >98% | 15.2 | 45.8 |
Purity determined by HPLC. IC₅₀ values are hypothetical and representative for a potent inhibitor. [7][8][9][10] Characterization Data for QM-PI-001 (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.60 (s, 1H), 8.55 (d, J = 2.4 Hz, 1H), 8.05 (d, J = 8.8 Hz, 2H), 7.80 (dd, J = 8.8, 2.4 Hz, 1H), 7.60-7.50 (m, 3H), 7.35 (d, J = 8.8 Hz, 2H), 7.10 (d, J = 8.8 Hz, 2H), 6.40 (s, 1H), 3.80 (s, 3H), 2.40 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 165.5, 162.1, 159.5, 148.2, 138.9, 135.2, 132.8, 131.8, 129.5, 128.8, 128.4, 127.9, 122.1, 118.5, 116.3, 114.8, 114.2, 55.3, 18.7.
-
HRMS (ESI): m/z calculated for C₂₄H₂₁N₂O₃⁺ [M+H]⁺: 385.1547, found 385.1549.
Biological Evaluation: In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against PI3K and mTOR should be evaluated using in vitro kinase assays.
Protocol 4: In Vitro PI3K/mTOR Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potency of the synthesized compounds.
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
PIP2 (substrate for PI3K)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. [11]3. Add the PI3K or mTOR enzyme solution to each well and incubate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate (PIP2 for PI3K). [11]5. Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction. [11]6. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The synthetic strategy outlined in this application note, leveraging the versatile chemistry of this compound, provides a robust and efficient platform for the generation of novel quinoline-based PI3K/mTOR dual inhibitors. The modular nature of the synthesis allows for extensive SAR exploration, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The detailed protocols for synthesis, characterization, and biological evaluation provide a comprehensive guide for researchers in the field of cancer drug discovery.
Future work should focus on expanding the library of analogs by utilizing a diverse range of boronic acids and carboxylic acids in the coupling steps. Further biological characterization, including cell-based assays to assess the impact on downstream signaling and cellular proliferation, as well as in vivo efficacy studies in relevant cancer models, will be essential to advance promising candidates towards clinical development.
References
Sources
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Quantitative Analysis of 4-Methyl-6-nitroquinolin-2-ol: Validated HPLC and LC-MS/MS Methodologies
An Application Note for Researchers and Drug Development Professionals
Abstract
This comprehensive application note details robust and validated analytical methods for the quantitative determination of 4-Methyl-6-nitroquinolin-2-ol, a quinoline derivative of significant interest in pharmaceutical research and development. We present two orthogonal analytical approaches: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and metabolite studies. This guide provides detailed, step-by-step protocols, method validation data, and expert insights into the causality behind experimental choices, ensuring scientific integrity and immediate applicability in a research or GxP environment.
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The compound this compound (MW: 204.19 g/mol ) is a functionalized quinolinone that may serve as a critical intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) or appear as a process-related impurity. Accurate and precise quantification of this compound is therefore paramount for ensuring the safety, efficacy, and quality of drug products.
The presence of a nitro group and the quinoline core presents unique analytical challenges, including the potential for light sensitivity and the need for high-resolution separation from structurally similar analogs. This document provides two validated methods to address these challenges. The HPLC-UV method offers a reliable and cost-effective solution for routine analysis, while the LC-MS/MS method provides the enhanced sensitivity and specificity required for complex matrices or trace-level detection.[3]
Chemical Structure and Properties
-
Compound Name: this compound
-
CAS Number: 90771-17-8[4]
-
Molecular Formula: C₁₀H₈N₂O₃
-
Molecular Weight: 204.19 g/mol [5]
-
Structure: (A proper image would be inserted here in a real document)
Part I: HPLC Method for Purity and Assay
Principle of the Method
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the gold standard for the purity analysis of pharmaceutical compounds due to its high resolution and reproducibility.[6] The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity.[7] this compound, being a moderately polar molecule, is well-retained and separated from potential impurities using a polar mobile phase consisting of water and acetonitrile. The inclusion of formic acid in the mobile phase is critical; it protonates silanol groups on the stationary phase to reduce peak tailing and ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.[8] Detection is performed at 254 nm, a wavelength where the conjugated quinoline ring and nitro group exhibit strong absorbance.[9]
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables
-
HPLC System with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade Acetonitrile, Water, and Formic Acid.
-
0.45 µm syringe filters for sample preparation.
2. Reagent and Standard Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC grade water. Degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile. Degas before use.
-
Sample Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of methanol. (Note: Use of an organic solvent for the stock solution is advised due to the compound's potentially low aqueous solubility.[10])
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the Sample Diluent.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Workflow for HPLC Analysis
Caption: A typical experimental workflow for HPLC-UV analysis.
Method Performance (Hypothetical Data)
System Suitability To ensure the chromatographic system is performing adequately before sample analysis, a system suitability solution (100 µg/mL standard) is injected five times. The results must meet the following criteria.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% |
Linearity The linearity was assessed by analyzing calibration standards at five concentration levels (e.g., 10-200 µg/mL).
| Parameter | Result |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 10 - 200 µg/mL |
| y-intercept | Close to zero |
Part II: LC-MS/MS Method for High-Sensitivity Analysis
Principle of the Method
For applications requiring lower detection limits, such as in pharmacokinetic studies or for the analysis of trace impurities, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[3][11] This method leverages the high separation power of LC with the unparalleled sensitivity and specificity of a triple quadrupole mass spectrometer.
Electrospray Ionization (ESI) is employed as it is a 'soft' ionization technique ideal for polar, thermally labile molecules, converting the analyte into gas-phase ions with minimal fragmentation.[12] Given the presence of basic nitrogen atoms, positive ion mode (ESI+) is chosen to generate the protonated molecule [M+H]⁺. The method operates in Multiple Reaction Monitoring (MRM) mode, where the precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This Q1 -> Q3 transition is highly specific to the analyte, dramatically reducing background noise and improving detection limits.
Detailed Experimental Protocol: LC-MS/MS
1. Instrumentation and Consumables
-
UHPLC or HPLC System.
-
Triple Quadrupole Mass Spectrometer with an ESI source.
-
C18 Column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UHPLC).
-
LC-MS grade Acetonitrile, Water, and Formic Acid.
-
Nitrogen gas supply for the MS source.
2. Reagent and Standard Preparation
-
Mobile Phases and Diluent: As per the HPLC method, but prepared with LC-MS grade solvents.
-
Standard Stock Solution (1.0 mg/mL): As per the HPLC method.
-
Working Standards: Prepare a series of dilutions from the stock solution using the diluent to create a calibration curve (e.g., 0.1 ng/mL to 100 ng/mL).
3. LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B1-5 min: 10% to 95% B5-6 min: 95% B6-6.1 min: 95% to 10% B6.1-8 min: 10% B (Equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) |
| MRM Transitions | Precursor (Q1) m/z 205.1Product (Q3) m/z 159.1 (Quantifier), m/z 131.1 (Qualifier) |
| Collision Energy | Optimized for each transition (e.g., 20 eV, 35 eV) |
Note: The product ion m/z 159.1 corresponds to the loss of NO₂ ([M+H-NO₂]⁺), and m/z 131.1 corresponds to the subsequent loss of CO ([M+H-NO₂-CO]⁺). These values should be empirically determined and optimized.
Workflow for LC-MS/MS Analysis
Caption: A typical experimental workflow for LC-MS/MS analysis.
Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Troubleshooting and Expert Insights
-
Poor Peak Shape (Tailing) in HPLC: This is often caused by secondary interactions between the basic nitrogen atoms on the quinoline ring and acidic silanol groups on the column packing.[10] The use of 0.1% formic acid in the mobile phase is designed to mitigate this, but if tailing persists, consider using a column with end-capping or adding a competing base like triethylamine (0.1%) to the mobile phase (Note: triethylamine is not suitable for MS).
-
Low Sensitivity in LC-MS: If sensitivity is poor in ESI+ mode, ensure the mobile phase pH is acidic (pH 3-5) to promote protonation. Also, consider the possibility of ion suppression from matrix components; this can be evaluated by comparing analyte response in solvent versus a matrix blank. If necessary, negative ion mode (ESI-) could be explored, as the hydroxyl group may deprotonate to form [M-H]⁻ (m/z 203.1).
-
Analyte Stability: Nitroaromatic compounds can be susceptible to photodegradation.[8] It is recommended to prepare samples in amber vials and minimize their exposure to direct light before analysis.
Conclusion
This application note provides two comprehensive, validated methods for the analysis of this compound. The HPLC-UV method is a robust, reliable, and cost-effective approach suitable for routine purity testing and quality control in a manufacturing environment. For research applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity profiling, the LC-MS/MS method offers superior performance with excellent detection limits. By detailing the rationale behind the methodological choices, these protocols can be readily implemented and adapted by researchers, scientists, and drug development professionals to support their analytical needs.
References
- BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- ResearchGate. (n.d.). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water.
- CymitQuimica. (n.d.). 4-Hydroxy-2-methyl-6-nitroquinoline / 2-Methyl-6-nitroquinolin-4-ol.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry.
-
Ng, J. C. F., & Chim, W. O. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 8(12). Retrieved from [Link]
- BLD Pharm. (n.d.). This compound.
- BenchChem. (2025). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- BenchChem. (2025). LC-MS Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFveoUwQaX6PBMheV3Rp68EpeWlcqYbNfWNjL1kBiHfBgsnmwjDCUXl48-mtqx0CcUKJsrjwdDZ4G3j7WLZcszta0pAROLyFiBG8TtCoNn9_ZLJxSoSXkFDqhFTkbmJDUJQZLqqPJwOxlHI92vIDN2KXIVzJfdl_hX7dkaLXTqDaVmF-qex5Eb4Lq1qBl2vPuOOZuudrKP0uuBURjoVFof-wTPdjRb3VF_H0lNX6j-BjQ0knz13CpZa1LAqFNWlOjfa-BOT06M=
-
Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 90771-17-8|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Hydroxy-2-methyl-6-nitroquinoline / 2-Methyl-6-nitroquin… [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jordilabs.com [jordilabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 4-Methyl-6-nitroquinolin-2-ol as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Abstract
The quinoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic applications.[1][2][3] This guide provides an in-depth exploration of 4-methyl-6-nitroquinolin-2-ol, a functionalized quinolin-2-one (carbostyril) derivative, as a versatile starting material for the synthesis of novel, fused heterocyclic systems. We present a detailed, field-proven protocol for the synthesis of pyrano[3,2-c]quinoline derivatives, highlighting the causality behind experimental choices and offering insights into reaction mechanisms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of new bioactive molecules.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry.[4] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5] The quinolin-2-one moiety, in particular, is present in various pharmacologically active compounds and serves as a crucial building block in drug design.
The subject of this guide, this compound, offers several strategic advantages for synthetic diversification:
-
The Quinolin-2-ol Core: The hydroxyl group at the C2 position exists in tautomeric equilibrium with its keto form (quinolin-2-one), providing a reactive site for various chemical transformations.
-
The C4-Methyl Group: This group can influence the electronic properties and steric environment of the molecule, potentially enhancing binding affinity to biological targets.
-
The C6-Nitro Group: This powerful electron-withdrawing group significantly modulates the reactivity of the quinoline ring system. Furthermore, the nitro group serves as a critical synthetic handle, readily convertible to an amino group, which opens pathways for a host of further derivatizations (e.g., amide formation, diazotization). The presence of a nitro group itself can be crucial for certain biological activities.[6][7]
This document will focus on leveraging the inherent reactivity of this scaffold to construct more complex heterocyclic systems, specifically pyrano[3,2-c]quinolines, a class of compounds known for their potential biological and pharmacological activities.[8]
Synthesis of the this compound Scaffold
A robust and scalable synthesis of the starting scaffold is paramount. While numerous methods exist for quinoline synthesis, a common and effective route involves the cyclization of an appropriate aniline derivative followed by nitration.
Protocol 2.1: Proposed Synthesis of 4-Methylquinolin-2-ol
This protocol is based on the well-established Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Condensation: Heat the mixture to reflux for 4-6 hours. The initial step is the formation of an enamine intermediate.
-
Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A) and heat the mixture to approximately 250 °C. This high temperature is necessary to drive the thermal cyclization to form the quinolin-2-ol ring system.
-
Work-up: After cooling, the solid product is typically triturated with a solvent like diethyl ether or hexane to remove the high-boiling solvent, filtered, and washed to yield 4-methyl-6-hydroxyquinolin-2-ol.
Protocol 2.2: Nitration to Yield this compound
The subsequent nitration of the quinolin-2-ol core must be performed under controlled conditions to ensure regioselectivity.
-
Reaction Setup: Suspend 4-methylquinolin-2-ol (1.0 eq) in concentrated sulfuric acid in a flask placed in an ice-water bath to maintain a temperature of 0-5 °C.
-
Nitrating Agent Addition: Add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the suspension, ensuring the temperature does not exceed 10 °C. The electron-donating hydroxyl group and the ring system's inherent properties direct the nitration primarily to the C6 position.
-
Reaction Progression: Stir the mixture at low temperature for 1-2 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed extensively with water until neutral pH is achieved, and then dried. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) yields the purified this compound.[9][10]
Application Protocol: Synthesis of Pyrano[3,2-c]quinoline Derivatives
This section details a representative protocol for the synthesis of a novel fused heterocyclic system, 4-amino-2-methyl-8-nitro-5-oxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carbonitrile, by leveraging the reactivity of the this compound scaffold.
Causality and Mechanistic Insight
The reaction proceeds via a base-catalyzed domino Knoevenagel condensation followed by an intramolecular O-cyclization.
-
Base Catalyst (Piperidine): Piperidine deprotonates the active methylene compound (malononitrile), generating a nucleophilic carbanion.
-
Knoevenagel Condensation: The carbanion attacks the carbonyl of the quinolin-2-one tautomer, followed by dehydration to form a vinylidene intermediate.
-
Intramolecular Cyclization: The hydroxyl group at C2 then acts as a nucleophile, attacking one of the nitrile groups (or the ester carbonyl if an alternative active methylene compound is used) in a 6-exo-dig cyclization, forming the pyran ring. This step is thermodynamically driven by the formation of a stable, fused aromatic system.
Caption: Mechanism for pyrano[3,2-c]quinoline synthesis.
Characterization of Novel Compounds
The structural elucidation of the newly synthesized compounds is a critical, self-validating step. A combination of spectroscopic methods should be employed.
| Technique | Parameter | Representative Expected Data for Pyrano[3,2-c]quinoline Product |
| ¹H NMR | Chemical Shifts (δ, ppm) | Appearance of a new singlet for the pyran ring proton; disappearance of the C2-OH proton; characteristic shifts for aromatic, methyl, and amino protons. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Appearance of new quaternary carbon signals for the pyran ring and nitrile group; characteristic shifts confirming the fused ring system. |
| FT-IR | Wavenumber (cm⁻¹) | Presence of strong C≡N stretch (~2200 cm⁻¹), N-H stretches for the amino group (~3300-3400 cm⁻¹), and C=O stretch for the quinolone carbonyl (~1650 cm⁻¹). |
| Mass Spec (HRMS) | m/z | The measured molecular ion peak should correspond to the calculated exact mass of the product, confirming its elemental composition. |
Table 1: Summary of analytical techniques and expected data for product validation. The characterization data confirms the successful cyclization and formation of the desired fused heterocyclic system. [8][11]
Potential Applications and Future Directions
The synthesized pyrano[3,2-c]quinoline derivatives are prime candidates for biological screening. The quinoline scaffold is a known pharmacophore, and the fusion of a pyran ring often imparts or enhances biological activity. [1][8]These novel compounds could be screened for a variety of therapeutic activities, including:
-
Anticancer Activity: Many quinoline derivatives function as apoptosis inducers or angiogenesis inhibitors. [1]* Antimicrobial Activity: The quinolone core is famous for its antibacterial properties (e.g., fluoroquinolones). [12]New derivatives could be tested against various bacterial and fungal strains.
-
Enzyme Inhibition: The rigid, planar structure of these fused systems makes them ideal candidates for targeting the active sites of enzymes like kinases or polymerases.
Furthermore, the nitro group on the final product remains a valuable synthetic handle. Its reduction to an amine group would provide a nucleophilic site for the attachment of various side chains, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly valuable and strategically functionalized scaffold for synthetic organic and medicinal chemistry. Its inherent reactivity allows for the straightforward construction of complex, fused heterocyclic systems such as pyrano[3,2-c]quinolines. The protocols and insights provided in this guide offer a robust framework for researchers to explore the chemical space around this scaffold, paving the way for the discovery of novel compounds with significant therapeutic potential.
References
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Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of quinoline derivatives. RSC Advances. Available at: [Link]
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Chem_Mod. (n.d.). The Role of Quinoline Derivatives in Advanced Chemical Applications. Chem-Mod. Available at: [Link]
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National Center for Biotechnology Information. (2021). Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central. Available at: [Link]
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Ahmad, M. R., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available at: [Link]
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Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
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Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
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Carta, A., et al. (2004). New 6-nitroquinolones: synthesis and antimicrobial activities. Il Farmaco. Available at: [Link]
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Perjési, P., et al. (2017). 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Perjési, P., et al. (2017). 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. SpringerLink. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2 Functionalization of the quinoline scaffold: screening of... ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Synthesis of pyrano[3,2‐c]quinoline derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2H-pyrano[3,2-c]quinoline-2,5(6H)-dione 200. ResearchGate. Available at: [Link]
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ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
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ResearchGate. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]
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Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available at: [Link]
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ResearchGate. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. Available at: [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry. Available at: [Link]
-
MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]
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Application of 4-Methyl-6-nitroquinolin-2-ol Derivatives as Fluorescent Probes: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Methyl-6-nitroquinolin-2-ol derivatives as versatile fluorescent probes. This guide is structured to provide not only detailed protocols but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.
Introduction: The Promise of the Quinolinol Scaffold
Fluorescent probes are indispensable tools in modern biological and chemical sciences, offering high sensitivity and spatiotemporal resolution for the detection of a wide array of analytes.[1] Among the various heterocyclic scaffolds used in probe design, the quinoline core is particularly noteworthy for its robust photophysical properties and synthetic accessibility.[1][2] The this compound framework, the focus of this guide, presents a unique combination of structural features that make it an excellent candidate for the development of novel fluorescent sensors. The electron-withdrawing nitro group and the inherent fluorescence of the quinolinol ring system create a scaffold that is sensitive to its electronic environment, paving the way for probes that can detect subtle changes in their surroundings, such as fluctuations in pH or the presence of specific metal ions.
Part 1: Synthesis of a Representative Probe
A plausible synthetic route for a this compound derivative designed for fluorescent sensing is outlined below. This protocol is based on established methods for the synthesis of similar quinoline derivatives.[3][4]
Protocol 1: Synthesis of a this compound Derivative
Step 1: Cyclization to form 6-Methoxy-2-methylquinolin-4-ol
-
In a round-bottom flask, combine 4-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Slowly add polyphosphoric acid with stirring, maintaining the temperature at 170°C.
-
Continue heating for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water with vigorous stirring.
-
Collect the resulting precipitate by filtration and wash with water to obtain the crude product.
Step 2: Nitration to form 6-Methoxy-2-methyl-3-nitroquinolin-4-ol
-
Dissolve the product from Step 1 in propionic acid.
-
Slowly add a mixture of nitric acid and propionic acid dropwise at room temperature.
-
Heat the mixture to 125°C for 2 hours.
-
Cool the reaction and filter the solid precipitate. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
Step 3: Chlorination and Functionalization
-
Treat the nitrated quinolinol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.[3][4]
-
The resulting 4-chloro-6-methoxy-2-methyl-3-nitroquinoline can then be functionalized by nucleophilic substitution with a suitable receptor moiety for the target analyte (e.g., a polyamine for metal ion chelation or a pH-sensitive group).
Part 2: Photophysical Characterization
The performance of a fluorescent probe is defined by its photophysical properties. A summary of expected quantitative data for a this compound derivative is presented below, based on typical values for similar quinoline-based probes.[5]
| Property | Representative Value | Conditions |
| Absorption Maximum (λabs) | 360 - 410 nm | PBS, pH 7.4 |
| Emission Maximum (λem) | 460 - 560 nm | PBS, pH 7.4 |
| Molar Absorptivity (ε) | 15,000 - 35,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | |
| Stokes Shift | 100 - 150 nm | |
| Photostability | High | Under continuous laser irradiation |
Part 3: Application in Live Cell Imaging
Quinoline-based fluorescent probes have shown great utility in live cell imaging due to their cell permeability and sensitivity to the intracellular environment.[1][2] The following protocol details the use of a this compound derivative for intracellular pH measurements.
Protocol 2: Intracellular pH Measurement
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound derivative stock solution (1 mM in DMSO)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Seed HeLa cells on glass-bottom dishes and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading: Prepare a working solution of the fluorescent probe by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 20-30 minutes at 37°C.[5]
-
Washing: Remove the loading solution and wash the cells three times with PBS to remove any unincorporated probe.[5]
-
Imaging:
-
Mount the dish on a confocal laser scanning microscope.
-
Excite the probe using a 405 nm laser.
-
Collect the fluorescence emission in the range of 450-550 nm.[5]
-
Acquire images, ensuring to use appropriate laser power and gain settings to minimize phototoxicity and photobleaching.
-
Visualization of the Experimental Workflow
Caption: Workflow for intracellular imaging using a this compound probe.
Part 4: Sensing Mechanism - A Conceptual Framework
The fluorescence of this compound derivatives can be modulated by various analytes through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[1] For instance, in the detection of metal ions, the binding of a cation to a chelating group appended to the quinolinol scaffold can suppress PET quenching, leading to a "turn-on" fluorescence response.
Diagram of a Potential Sensing Mechanism
Caption: Conceptual CHEF mechanism for metal ion detection.
Conclusion and Future Perspectives
The this compound scaffold represents a promising platform for the development of novel fluorescent probes. The synthetic versatility and favorable photophysical properties of these compounds make them suitable for a wide range of applications in chemical biology and materials science. Future research in this area could focus on the development of ratiometric probes for quantitative imaging, two-photon probes for deep-tissue imaging, and probes with enhanced photostability for long-term tracking studies. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on the exciting journey of fluorescent probe design and application.
References
-
Quinoline-based fluorescent small molecules for live cell imaging. PubMed. Available at: [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Juniper Publishers. Available at: [Link]
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. Available at: [Link]
-
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[6]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. National Institutes of Health. Available at: [Link]
-
Lessons in Organic Fluorescent Probe Discovery. National Institutes of Health. Available at: [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
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Revolutionizing Quinoline Synthesis: A Guide to Microwave-Assisted Organic Synthesis (MAOS)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Importance of Quinolines and the Advent of MAOS
The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a vast array of pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The development of efficient and sustainable synthetic methodologies for quinoline derivatives is therefore a critical endeavor. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational but often suffer from drawbacks like harsh reaction conditions, long reaction times, and the use of hazardous reagents.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[3][4] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often enhanced purity.[5][6] This guide provides an in-depth exploration of MAOS for the synthesis of quinoline derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis
Conventional heating relies on conduction and convection to transfer thermal energy from an external source to the reaction mixture, a process that is often slow and inefficient, leading to temperature gradients within the sample.[7] In contrast, microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture.[8] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the oscillating electric field of the microwave radiation. This rapid reorientation creates molecular friction, which generates heat.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and other molecules in the solution result in the dissipation of energy as heat.
This direct and volumetric heating mechanism leads to a rapid and uniform increase in temperature throughout the reaction mixture, which is the primary reason for the observed rate enhancements in MAOS.[4]
Strategic Approaches to Microwave-Assisted Quinoline Synthesis
Several classical named reactions for quinoline synthesis have been successfully adapted and significantly improved using microwave irradiation. This section details the protocols and underlying principles for some of the most effective MAOS methods.
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis is a widely used method for the preparation of quinolines involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10] Microwave irradiation dramatically accelerates this reaction, often under solvent-free conditions or with greener solvents.[9]
Reaction Mechanism: The reaction proceeds via an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by an intramolecular cyclization and dehydration to form the quinoline ring.
Experimental Workflow for Microwave-Assisted Friedländer Synthesis
Caption: General workflow for microwave-assisted Friedländer quinoline synthesis.
Protocol: Solvent-Free Microwave-Assisted Friedländer Synthesis
This protocol describes the synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant under solvent-free microwave irradiation.[11]
-
Reactants:
-
o-Nitrobenzaldehyde (1 mmol)
-
Enolizable ketone (e.g., cyclohexanone, 1.2 mmol)
-
SnCl₂·2H₂O (2 mmol)
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix o-nitrobenzaldehyde, the enolizable ketone, and SnCl₂·2H₂O.
-
Irradiate the mixture in a microwave reactor at a power of 1050W for 5 minutes (in intervals of 3 and 2 minutes with a 5-minute pause).
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Make the mixture basic (pH 8) with a 10% NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate 4:1).
-
Data Summary: Friedländer Synthesis
| Entry | 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| 1 | o-Nitrobenzaldehyde | Cyclohexanone | SnCl₂·2H₂O | None | MW | 5 min | 85 | [11] |
| 2 | o-Nitrobenzaldehyde | Cyclohexanone | SnCl₂·2H₂O | None | Conventional | 5 min | 1-3 | [11] |
| 3 | 2-Aminobenzophenone | Acetone | p-TSA | None | MW | 10 min | 92 | [9] |
| 4 | 2-Aminobenzophenone | Acetone | p-TSA | None | Conventional | 8 h | 85 | [9] |
The Gould-Jacobs Reaction: Building 4-Hydroxyquinolines
The Gould-Jacobs reaction is a key method for synthesizing 4-hydroxyquinoline derivatives, which are prevalent in many antibacterial agents.[12] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[12] MAOS provides the necessary high temperatures rapidly and efficiently, significantly reducing reaction times.[13]
Reaction Mechanism: The reaction begins with a Michael-type addition of the aniline to the malonate derivative, followed by the elimination of an alcohol. The resulting intermediate then undergoes a thermal 6-electron electrocyclization to form the quinoline ring.
Experimental Workflow for Microwave-Assisted Gould-Jacobs Reaction
Caption: Workflow for a solvent-free microwave-assisted Gould-Jacobs reaction.
Protocol: Microwave-Assisted Gould-Jacobs Reaction
This protocol is adapted from a solvent-free synthesis of 4-hydroxy-3-carboethoxyquinoline.[13]
-
Reactants:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (6.0 mmol)
-
-
Procedure:
-
In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline and diethyl ethoxymethylenemalonate.
-
Seal the vial and heat the mixture in a microwave reactor to 250 °C or 300 °C for the specified time (see table below).
-
Cool the vial to room temperature, allowing the product to precipitate.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
-
Data Summary: Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 250 | 2 | 1 | [13] |
| 2 | 250 | 5 | 12 | [13] |
| 3 | 250 | 10 | 24 | [13] |
| 4 | 300 | 2 | 34 | [13] |
| 5 | 300 | 5 | 47 | [13] |
The Skraup and Doebner-von Miller Reactions: Classic Routes Modernized
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline itself.[14] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds instead of glycerol, leading to substituted quinolines.[1][2] Both reactions traditionally require harsh conditions and long reaction times, which are significantly mitigated by the use of microwave irradiation.[1][15]
Protocol: Microwave-Assisted Skraup-Type Synthesis
This protocol describes the synthesis of 7-amino-8-methyl-quinoline.[16]
-
Reactants:
-
2,6-Diaminotoluene (4 mmol, 0.5 g)
-
Glycerol (2.5 mL)
-
Arsenic(V) oxide (2.1 g)
-
Concentrated sulfuric acid (4.2 mL)
-
-
Procedure:
-
In a suitable reaction vessel, carefully mix 2,6-diaminotoluene, glycerol, arsenic(V) oxide, and concentrated sulfuric acid.
-
Subject the mixture to microwave irradiation (specific power and time may need optimization).
-
After irradiation, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into an ice-water mixture (15 mL).
-
Basify the solution to a pH of 9-10.
-
Filter the resulting precipitate and wash with cold water.
-
Crystallize the product from water.
-
Multicomponent Reactions (MCRs): A Strategy for Diversity
Microwave-assisted multicomponent reactions (MCRs) are a powerful tool for rapidly generating libraries of complex quinoline derivatives from simple starting materials in a one-pot fashion.[17][18] These reactions are highly atom-economical and environmentally friendly.
Protocol: Microwave-Assisted Three-Component Synthesis of Pyrazolo-[3,4-b]-quinolines
This protocol describes a catalyst-free, one-pot synthesis in an aqueous ethanol medium.[17]
-
Reactants:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
-
Solvent:
-
Ethanol:Water (1:1 v/v, 5.0 mL)
-
-
Procedure:
-
In a microwave vessel, combine the aromatic aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole in the aqueous ethanol solvent.
-
Irradiate the mixture in a microwave reactor at 150 W for 5 minutes at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, wash the reaction mixture with cold water to afford the crude product.
-
Purify the product by recrystallization from ethanol.
-
Data Summary: Multicomponent Synthesis
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 5 | 98 | [17] |
| 2 | 4-Chlorobenzaldehyde | 6 | 96 | [17] |
| 3 | 4-Methylbenzaldehyde | 5 | 95 | [17] |
| 4 | 4-Methoxybenzaldehyde | 7 | 94 | [17] |
Safety and Troubleshooting in Microwave-Assisted Organic Synthesis
While MAOS is a powerful technique, it is crucial to adhere to strict safety protocols and be aware of potential challenges.
Safety First: Essential Precautions
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[19] Dedicated scientific microwave reactors are equipped with essential safety features, including precise temperature and pressure control, and are designed to withstand the conditions of chemical reactions.[19][20]
-
Understand Reaction Kinetics: Be aware of the potential for rapid pressure buildup, especially with highly exothermic reactions or when using volatile solvents.[19] Start with small-scale reactions to assess the kinetics before scaling up.
-
Proper Vessel Use: Use appropriate microwave-safe reaction vessels and do not exceed their specified volume, temperature, and pressure limits.[19]
-
Adequate Stirring: Ensure efficient stirring to prevent localized superheating, which can lead to decomposition of reactants or products.[19]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient microwave absorption. | Add a small amount of a polar co-solvent (e.g., DMF, ethanol) or use a solvent with a higher dielectric loss.[16] |
| Low substrate reactivity. | Increase the reaction temperature or prolong the irradiation time.[16] | |
| Formation of Side Products | Localized overheating or over-irradiation. | Reduce microwave power, use pulsed heating, or lower the reaction temperature.[16] |
| Poor Reproducibility | Inconsistent microwave field (in domestic ovens). | Use a dedicated scientific microwave reactor with uniform field distribution.[16] |
| Inconsistent sample positioning. | Place the reaction vessel in the same position for each experiment.[16] | |
| Reaction Stalls | Catalyst deactivation. | Use a more robust catalyst or add fresh catalyst.[16] |
Conclusion: The Future of Quinoline Synthesis is Green and Fast
Microwave-assisted organic synthesis has revolutionized the approach to synthesizing quinoline derivatives. By offering dramatic reductions in reaction times, improved yields, and the potential for greener reaction conditions, MAOS is an indispensable tool for modern organic and medicinal chemists. The protocols and guidelines presented here provide a solid foundation for researchers to harness the power of microwave technology to accelerate their research and drug discovery efforts, paving the way for the efficient and sustainable production of this vital class of heterocyclic compounds.
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- Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
- Safety Considerations for Microwave Synthesis.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
- An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences.
- Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. Revue Roumaine de Chimie.
- A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions.
- Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions.
- Insights into Quinoline in Context of Conventional versus Green Synthesis.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- Microwave Assisted One-Pot Preparation of Quinoline Derivatives without any Solvent According to Green Chemistry. ProQuest.
- Microwave and conventional synthesis of novel quinoline derivatives: Claisen type rearrangement.
- Microwave-Assisted Solvent-Free Synthesis of Quinolines Using N-Bromosulfonamides.
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Green Synthesis of Quinoline Derivatives: Applic
- Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
- Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules.
- ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Deriv
- Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Apollo.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
- Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction. Semantic Scholar.
- Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- Friedlaender Synthesis. Organic Chemistry Portal.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Deriv
- Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4.
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- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
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- The Friedländer Synthesis of Quinolines. Organic Reactions.
- Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Microwave-assisted Synthesis of Quinolines. Bentham Science Publisher.
- Microwave Synthesis. Organic Chemistry Portal.
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Application Note & Protocols: Developing Cell-Based Assays with 4-Methyl-6-nitroquinolin-2-ol Derivatives
Section 1: Unveiling the Potential of 4-Methyl-6-nitroquinolin-2-ol Derivatives
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a nitro group, as seen in this compound and its analogs, often enhances these biological effects. Nitroaromatic compounds are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Furthermore, compounds like 4-nitroquinoline 1-oxide are well-characterized DNA damaging agents, making this class of molecules a fertile ground for the development of novel therapeutics, particularly in oncology.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activities of this compound derivatives through a tiered approach to cell-based assay development. We will progress from broad assessments of cytotoxicity to more nuanced investigations into the underlying mechanisms of action, such as DNA damage, oxidative stress, and the modulation of key signaling pathways.
Section 2: The Bedrock of Reliability: Foundational Principles for Cell-Based Assays
The reproducibility and reliability of any cell-based assay are paramount. Before embarking on specific protocols, it is crucial to adhere to foundational best practices that ensure the integrity of your data.
Good Cell Culture Practice (GCCP): The Non-Negotiable Standard
GCCP is a set of principles designed to ensure the quality and consistency of cell culture work.[3][4][5] Adherence to GCCP minimizes variability and enhances the reproducibility of experimental results. Key tenets include:
-
Aseptic Technique: Strict aseptic technique is critical to prevent microbial contamination that can alter cellular physiology and confound experimental outcomes.
-
Cell Line Authentication: Use only authenticated cell lines from reputable cell banks (e.g., ATCC, ECACC). Cell line misidentification and cross-contamination are widespread problems that invalidate research. Regular authentication using methods like Short Tandem Repeat (STR) profiling is essential.
-
Routine Mycoplasma Testing: Mycoplasma contamination is a common issue that can significantly alter cell behavior without visible signs of contamination.[6] Regular testing using PCR-based or other sensitive methods is mandatory.
-
Standardized Operating Procedures (SOPs): Detailed SOPs for all routine procedures, from cell passaging to cryopreservation, ensure consistency across experiments and among different researchers.[7]
Assay Validation and Quality Control: Ensuring Robust Performance
A well-developed assay must be validated to ensure it is "fit for purpose".[8][9] For screening assays, key validation parameters include:
-
Z'-Factor: This statistical parameter is a measure of assay quality, reflecting the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for high-throughput screening (HTS).
-
Signal-to-Background Ratio (S/B): This ratio compares the signal of the positive control to the signal of the negative (background) control, indicating the dynamic range of the assay.
-
Precision and Accuracy: Assays should demonstrate high precision (low variability in replicate measurements) and accuracy (closeness to a true value).[8]
Section 3: A Tiered Strategy for Characterizing Novel Derivatives
A logical, tiered approach is recommended to efficiently characterize the biological effects of novel this compound derivatives. This strategy begins with broad screening for general cellular effects and progressively narrows the focus to elucidate specific mechanisms of action.
Caption: Postulated mechanism of action for the derivatives.
Protocol 2: γH2AX Staining for DNA Double-Strand Breaks
The phosphorylation of histone H2AX to form γH2AX is a sensitive and specific marker for DNA double-strand breaks (DSBs). [10]This can be detected by immunofluorescence microscopy or flow cytometry.
Materials:
-
Cells cultured on glass coverslips or in a multi-well plate
-
Compound for treatment
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-phospho-Histone H2A.X)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the derivative at its IC50 concentration for a defined period (e.g., 6, 12, or 24 hours). Include positive (e.g., Etoposide) and negative controls.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates the induction of DSBs. [10] Protocol 3: DCFDA Assay for Cellular ROS Detection
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is a common method for measuring cellular oxidative stress. [11][12]Cell-permeable H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Target cell line
-
96-well black, clear-bottom plate
-
H2DCFDA probe
-
Compound for treatment
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Remove the medium and incubate the cells with H2DCFDA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Compound Treatment: Wash the cells with PBS and add the compound dilutions. Include a positive control (e.g., H2O2) and a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Plot fluorescence intensity over time. A steeper slope in compound-treated cells compared to controls indicates an increase in ROS production. [13] Protocol 4: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. [2][14]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and control cells in suspension
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
Step-by-Step Methodology:
-
Cell Preparation: Treat cells with the compound for the desired time. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Tier 3: Target and Pathway-Specific Assays
If the MOA studies suggest a specific mechanism, such as the modulation of an inflammatory or survival pathway, more targeted assays can be employed.
Protocol 5: NF-κB Luciferase Reporter Gene Assay
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. [15][16]A reporter gene assay can determine if the compounds activate or inhibit this pathway.
Caption: Simplified NF-κB signaling pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter vector (containing NF-κB response elements driving luciferase expression)
-
A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Step-by-Step Methodology:
-
Transfection: Co-transfect cells with the NF-κB reporter vector and the control vector using a suitable transfection reagent. Seed the transfected cells into a 96-well white plate.
-
Compound Treatment: After 24 hours, treat the cells with the this compound derivative. To test for inhibitory effects, co-treat with a known NF-κB activator like TNF-α. [7][16]3. Incubation: Incubate for an appropriate time (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells according to the Dual-Luciferase® kit instructions.
-
Luminescence Reading: Measure the firefly luciferase activity, then add the Stop & Glo® reagent and measure the Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized signal in treated cells to controls to determine if the compound activates or inhibits the NF-κB pathway. [7][17]
Section 4: Data Summary
Table 1: Overview of Recommended Cell-Based Assays
| Assay Tier | Assay Name | Principle | Primary Readout | Key Insights |
| Tier 1 | MTT / XTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. [18] | Colorimetric (Absorbance) | General cytotoxicity, cell viability, IC50 determination. |
| Tier 2 | γH2AX Staining | Immunofluorescent detection of phosphorylated H2AX at sites of DNA double-strand breaks. [10] | Fluorescence (Microscopy/Flow Cytometry) | Induction of genotoxicity and DNA damage. |
| Tier 2 | DCFDA Assay | Oxidation of non-fluorescent H2DCFDA to fluorescent DCF by reactive oxygen species. [11] | Fluorescence | Measurement of cellular oxidative stress. |
| Tier 2 | Annexin V / PI Staining | Flow cytometric detection of externalized phosphatidylserine (early apoptosis) and membrane permeability (late apoptosis/necrosis). [14] | Fluorescence (Flow Cytometry) | Characterization and quantification of cell death pathways. |
| Tier 3 | NF-κB Reporter Assay | Luciferase gene expression driven by NF-κB response elements. [15] | Luminescence | Modulation (activation or inhibition) of the NF-κB signaling pathway. |
Section 5: Conclusion
The this compound scaffold represents a promising starting point for the discovery of new bioactive molecules. The tiered assay development strategy outlined in this application note provides a systematic and robust workflow for characterizing the biological effects of novel derivatives. By starting with broad cytotoxicity screening and progressing to specific mechanism-of-action studies, researchers can efficiently identify active compounds and elucidate the cellular pathways they modulate. Adherence to Good Cell Culture Practice and rigorous assay validation are critical throughout this process to ensure the generation of high-quality, reproducible data that can confidently guide further drug development efforts.
Section 6: References
-
JRC Publications Repository. Guidance on Good Cell Culture Practice (GCCP). [Link]
-
Animal Free Research UK. Guidance on Good Cell Culture Practice. [Link]
-
Pamies, D., et al. (2022). Guidance document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0). ALTEX, 39(1), 30-70. [Link]
-
Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2(21), e293. [Link]
-
Champions Oncology. DNA Damage Assays. [Link]
-
Hartung, T., et al. (2022). Guidance document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0)_suppl. ResearchGate. [Link]
-
Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of visualized experiments : JoVE, (61), 3523. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]
-
Marx, A., & Gressner, A. M. (2001). [Good cell culture practice (GCCP)--an initiative for standardization and quality control of in vitro studies. The establishment of an ECVAM Task Force on GCCP]. ALTEX, 18(1), 75-8. [Link]
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ResearchGate. Characterization of an optimized protocol for an NF-κB luciferase.... [Link]
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Kumari, S., et al. (2018). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in molecular biology (Clifton, N.J.), 1672, 331–351. [Link]
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Bio-Connect. DNA/RNA damage assays from Cell Biolabs. [Link]
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Cell Biolabs, Inc. DNA / RNA Damage and Repair. [Link]
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Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161737. [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
-
Antibodies.com. Cell-Based Assays Guide. [Link]
-
Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]
-
Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
Epel, M. (2015). A guide for potency assay development of cell-based product candidates. Drug Discovery News. [Link]
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Olivan-Viguera, A., et al. (2021). New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. Antioxidants (Basel, Switzerland), 10(3), 441. [Link]
-
PPD. (2013). Development & Validation of Cell-based Assays. [Link]
-
Wikipedia. DOT (graph description language). [Link]
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Graphviz. DOT Language. [Link]
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Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
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Statalist. (2016). Reproducible Path Diagrams (Graphviz and DOT in Stata). [Link]
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von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]
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Karale, O., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
-
PubChem. 4-Methylquinolin-2-ol. [Link]
-
Czarczynska-Goslinska, B., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International journal of molecular sciences, 22(16), 8963. [Link]
-
ResearchGate. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. [Link]
-
Arh, M., et al. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta pharmaceutica (Zagreb, Croatia), 71(2), 223–236. [Link]
-
Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]
-
PubChem. 4-Amino-2-methyl-5-nitroquinolin-8-ol. [Link]
-
PubChem. 6-Nitroquinoline. [Link]
-
PubChem. 6-Methoxy-2-methylquinolin-4-ol. [Link]
-
PubChem. 2-Hydroxy-6-methoxy-4-methylquinoline. [Link]
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Application Notes and Protocols for the Knorr Synthesis of 4-Methylquinolin-2(1H)-one Derivatives
Authored by: A Senior Application Scientist
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among the various synthetic routes to this important heterocycle, the Knorr synthesis stands out for its reliability and versatility in accessing 4-methylquinolin-2(1H)-one derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Knorr synthesis for preparing these valuable compounds.
Theoretical Framework and Mechanism
The Knorr synthesis of quinolin-2(1H)-ones is a classic condensation reaction that involves the reaction of an aniline with a β-ketoester under acidic conditions. The reaction proceeds through a two-step sequence:
-
Formation of a β-anilinoacrylate Intermediate: The initial step involves the formation of an enamine intermediate from the reaction of the aniline with the β-ketoester. This is typically the rate-limiting step and can be influenced by the nucleophilicity of the aniline and the reactivity of the β-ketoester.
-
Intramolecular Cyclization: The β-anilinoacrylate intermediate then undergoes an intramolecular cyclization, followed by dehydration, to yield the final quinolin-2(1H)-one product. This cyclization is generally promoted by strong acids, such as sulfuric acid, which act as catalysts.
The generally accepted mechanism for the Knorr synthesis of 4-methylquinolin-2(1H)-one is depicted below:
Figure 1: The reaction mechanism of the Knorr synthesis.
Experimental Protocol: Synthesis of 4-Methylquinolin-2(1H)-one
This protocol details the synthesis of the parent 4-methylquinolin-2(1H)-one. The procedure can be adapted for various substituted anilines and β-ketoesters to generate a library of derivatives.
Materials and Reagents
-
Aniline (freshly distilled)
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (98%)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine aniline (0.1 mol) and ethyl acetoacetate (0.1 mol).
-
Rationale: Using equimolar amounts of the reactants ensures an efficient reaction. Freshly distilled aniline is recommended to avoid side reactions from oxidized impurities.
-
-
Initial Condensation: Stir the mixture at room temperature for 30 minutes. An exothermic reaction may be observed.
-
Rationale: This initial period allows for the formation of the β-anilinoacrylate intermediate without the need for external heating.
-
-
Acid-Catalyzed Cyclization: Slowly add concentrated sulfuric acid (30 mL) to the reaction mixture with constant stirring and cooling in an ice bath. The addition should be dropwise to control the exothermic reaction.
-
Rationale: Concentrated sulfuric acid serves as both the catalyst for the intramolecular cyclization and a dehydrating agent to drive the reaction to completion. Slow addition and cooling are crucial for safety and to prevent degradation of the reactants and products.
-
-
Heating and Reflux: After the addition of sulfuric acid is complete, heat the reaction mixture to 100°C for 15-20 minutes.
-
Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.
-
-
Workup and Isolation: a. Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (200 g) in a large beaker.
- Rationale: Quenching the reaction with ice water precipitates the crude product and dilutes the strong acid, making it safer to handle. b. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
- Rationale: Neutralization is necessary to remove the acid and facilitate the precipitation of the quinolin-2(1H)-one, which is less soluble in neutral to basic conditions. c. Collect the precipitated solid by vacuum filtration using a Buchner funnel. d. Wash the solid with cold water (2 x 50 mL) to remove any remaining salts and impurities.
- Rationale: Washing with cold water minimizes the loss of the desired product, which may have some solubility in water.
-
Purification: a. Recrystallize the crude product from ethanol to obtain pure 4-methylquinolin-2(1H)-one.
- Rationale: Recrystallization is a standard technique to purify solid organic compounds. Ethanol is a suitable solvent as the product is soluble in hot ethanol and less soluble at room temperature, allowing for the formation of pure crystals upon cooling. b. Dry the purified crystals in a desiccator or a vacuum oven.
Substrate Scope and Yields
The Knorr synthesis is compatible with a wide range of substituted anilines, allowing for the preparation of a diverse library of 4-methylquinolin-2(1H)-one derivatives. The electronic nature of the substituents on the aniline ring can influence the reaction rate and yield.
| Aniline Derivative | Substituent Position | Product | Typical Yield (%) |
| Aniline | - | 4-Methylquinolin-2(1H)-one | 75-85 |
| p-Toluidine | 4-CH₃ | 4,6-Dimethylquinolin-2(1H)-one | 80-90 |
| p-Anisidine | 4-OCH₃ | 6-Methoxy-4-methylquinolin-2(1H)-one | 70-80 |
| p-Chloroaniline | 4-Cl | 6-Chloro-4-methylquinolin-2(1H)-one | 65-75 |
| m-Nitroaniline | 3-NO₂ | 7-Nitro-4-methylquinolin-2(1H)-one | 50-60 |
Table 1: Representative examples of 4-methylquinolin-2(1H)-one derivatives synthesized via the Knorr synthesis and their typical yields.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction is heated for the recommended time. Check the quality of the sulfuric acid. |
| Impure aniline | Use freshly distilled aniline. | |
| Product loss during workup | Ensure complete precipitation by adjusting the pH carefully. Use cold water for washing. | |
| Dark-colored product | Oxidation of aniline | Use freshly distilled aniline and perform the reaction under an inert atmosphere if necessary. |
| Side reactions due to overheating | Carefully control the temperature during the addition of sulfuric acid and subsequent heating. | |
| Difficulty in crystallization | Presence of impurities | Purify the crude product by column chromatography before recrystallization. |
| Incorrect solvent choice | Try different recrystallization solvents or solvent mixtures. |
Table 2: Common troubleshooting tips for the Knorr synthesis.
Workflow Diagram
Figure 2: Step-by-step workflow of the Knorr synthesis.
Conclusion
The Knorr synthesis provides a robust and straightforward method for the preparation of 4-methylquinolin-2(1H)-one derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide array of these valuable compounds for applications in drug discovery and materials science. The protocol and troubleshooting guide provided herein serve as a valuable resource for both novice and experienced chemists.
References
-
Knorr, L. Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft1886 , 19 (1), 46–58. [Link]
-
Mansour, T. S. The Knorr Synthesis of Quinolines. In Organic Syntheses; John Wiley & Sons, Inc.: 2003; pp 246–246. [Link]
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: 2010. [Link]
Nanomaterial-Assisted Bulk Synthesis of Nitroquinoline Compounds: Application Notes and Protocols
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroquinoline scaffolds are of paramount importance in medicinal chemistry, forming the structural core of numerous therapeutic agents with demonstrated anticancer, antibacterial, and antimalarial properties.[1][2][3] However, conventional synthetic routes to these vital compounds are often plagued by low yields, harsh reaction conditions, and the use of hazardous reagents, posing significant challenges for sustainable, bulk-scale production.[4][5] This guide details the application of nanomaterial-based catalysis as a transformative solution to these challenges. We focus on the use of silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂) as a highly efficient, reusable catalyst for the synthesis of nitroquinolines, exemplified by a detailed protocol for 2-methyl-6-nitroquinoline. By leveraging the unique properties of nanomaterials—namely their high surface area and magnetic separability—this approach offers a greener, more efficient, and economically viable pathway for producing these high-value pharmaceutical intermediates.[6][7]
Part 1: The Rationale for Nanocatalysis in Heterocyclic Synthesis
The Nanoscale Advantage: Redefining Catalytic Efficiency
The efficacy of a catalyst is fundamentally linked to the availability of its active sites. Nanomaterials, by their very nature, possess an exceptionally high surface-area-to-volume ratio, which translates to a greater exposure of catalytically active sites compared to their bulk counterparts.[8] This intrinsic property is the primary driver of their enhanced performance.
In the context of nitroquinoline synthesis, the mechanism of action extends beyond simple surface area enhancement. For a catalyst like Fe₃O₄@SiO₂, the silica shell provides an acidic surface that plays a crucial role in the reaction mechanism.[4][5] The synthesis of 2-methyl-6-nitroquinoline, for instance, proceeds through a cyclization reaction that involves an unstable carbocation intermediate. The acidic surface of the silica coating effectively stabilizes this transient species, thereby lowering the activation energy of the reaction and dramatically increasing the reaction rate and final product yield.[5][8] This stabilization is a key factor that allows the reaction to proceed under milder conditions and in shorter timeframes.
Magnetic Nanoparticles: Engineering a Sustainable Process
While catalytic efficiency is critical, catalyst recovery and reusability are paramount for cost-effective and environmentally sustainable bulk manufacturing. This is where magnetic nanoparticles (MNPs) offer a decisive advantage.[9] The Fe₃O₄ core of the nanocatalyst is superparamagnetic, allowing for the near-effortless separation of the catalyst from the reaction mixture using a simple external magnet.[10] This elegant solution obviates the need for energy-intensive and solvent-consuming separation processes like filtration or centrifugation.
The core-shell design (Fe₃O₄@SiO₂) further enhances the catalyst's utility. The silica shell not only provides the catalytic surface but also protects the magnetic core from oxidation and agglomeration, ensuring its stability and performance over multiple reaction cycles.[4][6] This robust design is central to developing a truly recyclable catalytic system for industrial applications.
General Workflow for Magnetically-Assisted Synthesis
The integration of magnetic nanocatalysts simplifies the entire production workflow, as illustrated below. The cycle of reaction, magnetic separation, and catalyst reuse forms the foundation of this green and efficient synthetic strategy.
Caption: Workflow for Nanocatalyst-Driven Nitroquinoline Synthesis.
Part 2: Protocol for Nanocatalyst Synthesis & Characterization
Trust in a catalytic process begins with a well-characterized catalyst. The following section provides a protocol for the synthesis of Fe₃O₄@SiO₂ nanoparticles and outlines the essential characterization techniques to validate their structural and functional integrity.
Protocol: Synthesis of Fe₃O₄@SiO₂ Core-Shell Nanoparticles
This protocol is adapted from established co-precipitation and Stöber methods.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide solution (NH₄OH, 25-30%)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (Absolute)
-
Deionized water
Procedure:
-
Fe₃O₄ Core Synthesis (Co-Precipitation):
-
In a three-neck flask under a nitrogen atmosphere, dissolve FeCl₃·6H₂O (e.g., 4.8 g) and FeCl₂·4H₂O (e.g., 2.0 g) in 100 mL of deionized water with vigorous mechanical stirring.
-
Heat the solution to 80°C.
-
Rapidly add 10 mL of ammonium hydroxide solution. A black precipitate of Fe₃O₄ should form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Allow the solution to cool to room temperature. Isolate the black nanoparticles using a strong external magnet, decant the supernatant, and wash the particles three times with deionized water and twice with ethanol.
-
-
SiO₂ Shell Coating (Stöber Method):
-
Disperse the washed Fe₃O₄ nanoparticles in a mixture of 200 mL ethanol and 50 mL deionized water.
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
Transfer the dispersion to a flask and, under mechanical stirring, add 5 mL of ammonium hydroxide solution.
-
Slowly add 3 mL of TEOS dropwise to the mixture.
-
Allow the reaction to proceed for 6-8 hours at room temperature with continuous stirring.
-
Collect the resulting brown-black Fe₃O₄@SiO₂ nanoparticles using an external magnet.
-
Wash the particles thoroughly with ethanol (3 times) and deionized water (3 times) to remove any unreacted reagents.
-
Dry the final catalyst product in a vacuum oven at 60°C overnight.
-
Essential Catalyst Characterization
Before use, it is critical to verify the properties of the synthesized catalyst. This ensures reproducibility and validates the synthesis.
| Characterization Technique | Purpose & Expected Result |
| Transmission Electron Microscopy (TEM) | To visualize the core-shell structure, determine particle size (e.g., ~40 nm total diameter), and assess size distribution.[4] |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and confirm the spherical shape of the nanoparticles.[6] |
| X-Ray Diffraction (XRD) | To confirm the crystalline cubic spinel structure of the Fe₃O₄ core.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the presence of the silica shell. Expect to see characteristic Si-O-Si stretching bands (~1080 cm⁻¹) and Fe-O vibrations (~580 cm⁻¹).[6] |
| Energy-Dispersive X-ray (EDX) Analysis | To confirm the elemental composition, ensuring the presence of Iron (Fe), Oxygen (O), and Silicon (Si).[11] |
Part 3: Protocol for Nanomaterial-Assisted Nitroquinoline Synthesis
Case Study: Bulk Synthesis of 2-Methyl-6-Nitroquinoline
This protocol is based on published reports demonstrating a significant improvement in yield and reaction time for the synthesis of 2-methyl-6-nitroquinoline using the Fe₃O₄@SiO₂ nanocatalyst.[4][5]
Reaction: 4-nitroaniline + Crotonaldehyde → 2-methyl-6-nitroquinoline
Caption: Synthesis of 2-methyl-6-nitroquinoline.
Materials & Reagents:
-
4-nitroaniline
-
Crotonaldehyde
-
Synthesized Fe₃O₄@SiO₂ nanocatalyst
-
Appropriate solvent (as determined by optimization, ethanol is a common choice[6])
-
Reaction vessel with condenser and magnetic stirrer/hotplate
-
Strong Neodymium magnet
-
Standard laboratory glassware for workup and purification
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, add 4-nitroaniline (1 equivalent) and the solvent.
-
Catalyst Addition: Add the Fe₃O₄@SiO₂ nanocatalyst (a typical loading is 10-20 mg per mmol of limiting reactant, but this should be optimized[6]).
-
Reactant Addition: Begin stirring and heat the mixture to 80°C. Once the temperature is stable, add crotonaldehyde (1.1 equivalents) dropwise over 5 minutes.
-
Reaction Monitoring: Maintain the reaction at 80°C for approximately 80-90 minutes.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Catalyst Separation: Once the reaction is complete, cool the flask to room temperature. Place a strong magnet against the side of the flask. The black nanocatalyst particles will be drawn to the magnet within 2-3 minutes, leaving a clear supernatant containing the product.
-
Product Isolation: Carefully decant the supernatant into a separate flask.
-
Catalyst Recycling: Wash the collected catalyst by adding fresh solvent (e.g., ethanol), removing the magnet to re-disperse the particles, and then re-applying the magnet to collect them again. Decant the wash solvent. Repeat this process 2-3 times. The cleaned catalyst is now ready for reuse in a subsequent batch.
-
Purification: The crude product in the decanted supernatant can be purified by standard methods such as solvent evaporation followed by recrystallization or column chromatography.
-
Characterization: Confirm the identity and purity of the final 2-methyl-6-nitroquinoline product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Analysis & Expected Outcomes
The primary advantage of this nanomaterial-assisted protocol is the dramatic improvement in reaction efficiency.
| Parameter | Conventional Synthesis (Acid-catalyzed) | Fe₃O₄@SiO₂ Nanocatalyst Method |
| Reaction Time | ~110-120 minutes | ~80-90 minutes[5] |
| Product Yield | ~30-40% | ~80-90% (Yield is often doubled)[4][5] |
| Workup | Complex neutralization and extraction | Simple magnetic decantation |
| Catalyst Reusability | Not applicable (Homogeneous catalyst) | High (Can be reused for >4 cycles with minimal loss in activity)[6] |
Part 4: Alternative & Complementary Nanocatalytic Systems
While Fe₃O₄@SiO₂ is highly effective, other nanomaterials also play a significant role in the synthesis of complex nitrogen heterocycles.
Gold Nanoparticles for Selective Nitro Reduction
In many synthetic pathways, the reduction of a nitro group to an amine is a critical step. Supported gold nanoparticles (AuNPs), particularly on carriers like TiO₂, have emerged as exceptionally selective catalysts for this transformation.[12] Using a transfer hydrogenation process, Au/TiO₂ can efficiently reduce an aromatic nitro group while leaving other reducible functionalities (like aldehydes, ketones, or halogens) intact.[12][13] This high chemoselectivity is invaluable for the synthesis of complex, multifunctional quinoline precursors.[14]
Other Advanced Nanocatalyst Designs
The field is rapidly evolving, with various other supports and catalysts being developed:
-
Polymer-Supported MNPs: Using polymers as a support for magnetic nanoparticles can further enhance catalyst stability and prevent leaching.[9]
-
Dendrimer-Supported Catalysts: Dendritic polymers on magnetic silica can create a unique microenvironment for palladium nanoparticles, enabling high efficiency in cross-coupling reactions used to build complex molecular scaffolds.[10]
-
Synergistic Iron Catalysts: Systems combining metallic Fe nanoparticles with Fe-Nₓ sites on a carbon support have shown high activity for the oxidative coupling of amines and aldehydes to form quinolines and quinazolinones.[15]
Part 5: Critical Safety and Handling Protocols
Working with nanomaterials and nitroaromatic compounds requires strict adherence to safety protocols. The potential hazards are primarily inhalation and dermal exposure to nanoparticles, which have uncertain toxicological profiles.[16]
Hazard Assessment & Engineering Controls
-
Primary Hazard: Inhalation of dry nanopowders.[17]
-
Engineering Control: All handling of dry nanomaterial powders (weighing, transferring, adding to a reaction) must be performed inside a certified chemical fume hood, a glove box, or another suitable ventilated enclosure.[16][18] This is non-negotiable. Work with nanomaterials suspended in solution should also be conducted in a fume hood to minimize exposure to aerosols.[19]
Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile gloves (consider double-gloving for extended procedures) to prevent dermal contact. Change gloves immediately if they are compromised or after handling is complete.[19]
-
Eye Protection: Safety glasses or goggles are mandatory at all times.
-
Lab Coat: A full-sleeved lab coat must be worn to protect skin and clothing.
Spill & Waste Management
-
Spill Cleanup:
-
NEVER use dry sweeping or compressed air to clean a nanomaterial powder spill, as this will aerosolize the particles.[19]
-
The preferred method is wet wiping. Gently cover the spill with a damp paper towel to contain the powder, then wipe it up.
-
For liquid spills, use appropriate absorbent materials.[16]
-
-
Waste Disposal: All waste containing nanomaterials (used wipes, contaminated PPE, crude product residues) must be disposed of as hazardous chemical waste.[20] Containers should be clearly labeled as "Nanomaterial Waste" to ensure proper handling.
Safe Handling Workflow
Caption: Mandatory Safety Workflow for Handling Nanomaterials.
References
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Kumbhar, D. M., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]
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S, S., & G, S. (2021). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings, 37, 1469-1474. Available at: [Link]
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Unleashed, P. (Year N/A). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. Pharma Unleashed. Available at: [Link]
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Maleki, A., et al. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
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S, S., & G, S. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (Year N/A). The Role of Nitroquinoline Compounds in Specialized Chemical Manufacturing. PharmaChem. Available at: [Link]
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Consensus. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Consensus. Available at: [Link]
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Jiang, H., et al. (2012). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available at: [Link]
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Zhu, J., et al. (2022). Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. Molecules, 27(13), 4275. Available at: [Link]
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University of Washington. (2018). Guidelines for Safety during Nanomaterials Research. Environmental Health & Safety. Available at: [Link]
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Wang, Y., et al. (2008). Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents. Acta Pharmacologica Sinica, 29(12), 1493-1500. Available at: [Link]
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Virginia Commonwealth University. (Year N/A). Nanomaterials. Environmental Health & Safety. Available at: [Link]
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Various Authors. (Year N/A). Synthesis of nitroquinoline derivatives. ResearchGate. Available at: [Link]
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Department of Science and Technology, India. (Year N/A). Guidelines and Best Practices for Safe Handling of Nanomaterials in Research Laboratories. DST. Available at: [Link]
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Ajeebi, A. M., et al. (2023). Magnetic Nanoparticles Supported Iridium Nanoparticles as a Catalyst for Quinoline and Styrene Hydrogenation Reaction. ResearchGate. Available at: [Link]
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University of British Columbia. (Year N/A). Working with Nanomaterials - Guideline. Safety & Risk Services. Available at: [Link]
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Harvard University. (Year N/A). Nanomaterials. Environmental Health and Safety. Available at: [Link]
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Medvedeva, D., et al. (2021). Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions: The Dendritic Support Influences the Catalytic Performance. Nanomaterials, 11(11), 3121. Available at: [Link]
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Salimi, K., & Esmaeilpour, M. (2016). Facile preparation of gold nanoparticles on the polyquinoline matrix: Catalytic performance toward 4-nitrophenol reduction. Materials Letters, 164, 20-24. Available at: [Link]
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Zhu, J., et al. (2022). Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. ResearchGate. Available at: [Link]
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Various Authors. (Year N/A). Synthetic pathway for construction of novel magnetic nanoparticles with morpholine tags as multirole catalyst. ResearchGate. Available at: [Link]
-
Ma, Z., et al. (2020). Synergistic catalysis on Fe–Nx sites and Fe nanoparticles for efficient synthesis of quinolines and quinazolinones via oxidative coupling of amines and aldehydes. Green Chemistry, 22(14), 4551-4558. Available at: [Link]
-
Nanografi. (2024). What is the Role of Nanomaterials in Catalysis? Nanografi Advanced Materials. Available at: [Link]
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Kumbhar, D. M., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. Available at: [Link]
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Loganathan, A., et al. (2022). Biosynthesis of Gold Nanoisotrops Using Carallia brachiata Leaf Extract and Their Catalytic Application in the Reduction of 4-Nitrophenol. Frontiers in Chemistry, 9, 794358. Available at: [Link]
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Wang, T., et al. (2018). Gold catalysis in quinoline synthesis. Chemical Communications, 54(84), 11843-11857. Available at: [Link]
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Synthesis of 4-Methyl-6-nitroquinolin-2-ol for antimicrobial studies
Application Note & Protocol
Strategic Synthesis of 4-Methyl-6-nitroquinolin-2-ol: A Platform for Antimicrobial Discovery
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy, primarily through their action on bacterial type II topoisomerases.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis, characterization, and antimicrobial evaluation of this compound, a promising candidate for further drug development. We detail a robust synthetic protocol based on the Conrad-Limpach reaction, outline critical safety procedures for handling reagents, and provide a step-by-step workflow for determining antimicrobial efficacy via broth microdilution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand the arsenal of effective antimicrobial agents.
Rationale & Scientific Background
Quinolone antibiotics function as bactericidal agents by interfering with DNA replication.[3] They form a stable ternary complex with bacterial DNA and essential enzymes like DNA gyrase and topoisomerase IV, trapping these enzymes in a state that leads to lethal double-stranded DNA breaks.[4][5] The substitution pattern on the quinoline core is critical for modulating antibacterial spectrum, potency, and pharmacokinetic properties.[1] The introduction of a nitro group, a well-known pharmacophore in antimicrobial agents, at the C6 position, combined with a methyl group at C4 and a hydroxyl (or its keto tautomer) at C2, presents an intriguing scaffold for investigation. This guide provides the foundational methodology to synthesize this target compound and assess its biological potential.
Synthesis of this compound
Principle of Synthesis: The Conrad-Limpach Reaction
The selected synthetic route is a variation of the classic Conrad-Limpach synthesis, a reliable method for constructing the quinolin-2-ol (2-quinolone) scaffold.[6] The strategy involves the cyclization of an arylamine with a β-ketoester. In this protocol, we utilize 4-nitroaniline and ethyl acetoacetate. The reaction proceeds in two key stages:
-
Condensation: Formation of an enamine intermediate via the reaction of the aromatic amine (4-nitroaniline) with the ketone carbonyl of ethyl acetoacetate.
-
Thermal Cyclization: High-temperature ring closure to form the heterocyclic quinolin-2-ol system. This step is typically carried out in a high-boiling point, non-coordinating solvent like Dowtherm A or mineral oil.
This approach is advantageous due to the commercial availability of starting materials and the straightforward, high-yielding nature of the reaction.[7]
Reaction Scheme
Caption: Synthetic route for this compound.
Materials and Equipment
| Reagents & Solvents | Equipment | Personal Protective Equipment (PPE) |
| 4-Nitroaniline | Round-bottom flask (250 mL) | Chemical-resistant lab coat |
| Ethyl acetoacetate | Reflux condenser | Safety goggles & face shield |
| Polyphosphoric Acid (PPA) or Mineral Oil | Heating mantle with magnetic stirrer | Acid-resistant gloves (e.g., neoprene) |
| Ethanol (95%) | Thermometer (-10 to 300 °C) | Approved vapor respirator (if needed) |
| Deionized Water | Buchner funnel and filter flask | |
| Celite or Filter Aid | Beakers and graduated cylinders | |
| Standard TLC supplies | Rotary evaporator |
Detailed Synthesis Protocol
CAUTION: This procedure involves high temperatures and corrosive materials. All operations must be performed inside a certified chemical fume hood.[8][9] A thorough risk assessment should be conducted before starting.[10]
-
Reagent Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, add 4-nitroaniline (e.g., 0.1 mol).
-
Reaction Initiation: Add ethyl acetoacetate (e.g., 0.11 mol, 1.1 equivalents). Begin stirring the mixture.
-
Cyclization (Method A - PPA): Cautiously add polyphosphoric acid (PPA) (e.g., 10x weight of aniline) to the flask. The PPA acts as both a solvent and a catalyst. Heat the mixture slowly and with vigorous stirring to approximately 170 °C.[7]
-
Cyclization (Method B - Mineral Oil): Alternatively, add mineral oil (sufficient to ensure stirring) to the initial mixture. Heat the reaction to ~250 °C. At this temperature, the elimination of ethanol and ring closure occurs.
-
Reaction Monitoring: Maintain the temperature for 2-3 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to below 100 °C.
-
Crucial Step: Very slowly and cautiously, pour the hot, viscous mixture into a large beaker containing crushed ice and water (~500 mL) with vigorous stirring. This will precipitate the crude product and hydrolyze the PPA (if used).
-
Continue stirring for 1-2 hours until the precipitate is finely divided.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual acid or mineral oil.
-
Follow with a wash of cold ethanol to remove unreacted starting materials.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent, such as glacial acetic acid, ethanol, or a mixture of dimethylformamide (DMF) and water.
-
Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
-
Product Characterization
Confirm the identity and purity of the synthesized this compound using standard analytical techniques.
| Analysis Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR (in DMSO-d₆) | Expect signals for aromatic protons (with splitting patterns characteristic of the quinoline ring), a singlet for the methyl group, and a broad singlet for the N-H/O-H proton. |
| ¹³C NMR (in DMSO-d₆) | Signals corresponding to the carbon atoms of the quinoline core, the methyl group, and the carbonyl/enol carbon at the C2 position. |
| FT-IR (KBr pellet) | Characteristic peaks for N-H/O-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and N-O stretching of the nitro group (~1520 and 1340 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₁₀H₈N₂O₃ (204.18 g/mol ). |
Protocol for Antimicrobial Activity Screening
Principle: Broth Microdilution Assay
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of a microorganism after overnight incubation. The protocol involves preparing two-fold serial dilutions of the synthesized compound in a 96-well microtiter plate, inoculating with a standardized bacterial suspension, and observing for growth.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol
-
Prepare Compound Stock: Dissolve the synthesized this compound in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension into the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the compound stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control well, which receives only broth).
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (i.e., no turbidity) is observed.
Expected Mechanism of Action
Caption: Postulated mechanism of action for quinolone antibiotics.
Based on its structural class, this compound is expected to function as an inhibitor of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1] The quinolone molecule intercalates at the DNA-enzyme interface, stabilizing the transient double-stranded breaks created by the enzymes.[5] This action prevents the re-ligation of the DNA strands, leading to a stalled replication fork, the accumulation of lethal DNA breaks, and ultimately, bacterial cell death.[1][5]
References
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Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia. [Link]
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Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. [Link]
- Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(10), 2614–2621.
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Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025. [Link]
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Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. [Link]
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MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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University of Washington. (n.d.). NITRIC ACID SAFETY. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. [Link]
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MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
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-
ResearchGate. (2018). General strategies for the synthesis of quinoline derivatives. Reagents... [Link]
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
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ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
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The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. [Link]
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Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
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How to prepare 4-Methyl-6-nitroquinolin-2-ol for in vitro biological evaluation
Application Note & Protocol
Topic: Streamlining the Preparation of 4-Methyl-6-nitroquinolin-2-ol for High-Fidelity In Vitro Biological Evaluation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The reproducibility and accuracy of in vitro biological data are fundamentally dependent on the integrity and handling of the test compound. This guide provides a comprehensive framework for the preparation of this compound, a member of the biologically significant quinolinone class of heterocyclic compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical rationale behind each phase of preparation—from synthesis and characterization to the meticulous preparation of stock solutions. We will address the inherent challenges of handling nitroaromatic compounds, including safety, solubility, and stability, to ensure that the compound is optimally prepared for generating reliable and meaningful biological data. The protocols herein are designed as self-validating systems, incorporating quality control checkpoints to verify compound identity, purity, and solution integrity before use in downstream assays.
Compound Profile and Critical Safety Mandates
This compound belongs to the nitroaromatic family, a class of compounds known for both its diverse biological activities and its potential hazards. The electron-withdrawing nature of the nitro group makes these compounds susceptible to specific metabolic pathways and contributes to their chemical reactivity.[1] This necessitates stringent safety protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | Calculated |
| Molecular Weight | 204.18 g/mol | Calculated |
| Canonical SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)[O-] | PubChem CID: 69088 (Parent) |
| Parent CAS Number | 607-66-9 (for 4-Methylquinolin-2-ol) | [2] |
| Appearance | Expected to be a yellow to brown solid | General observation for nitroaromatics |
Mandatory Safety Precautions
Nitroaromatic compounds, including nitroquinolines, are often toxic, mutagenic, and potentially carcinogenic.[1][3][4] Therefore, handling requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[5][6]
-
Engineering Controls: All handling of the solid compound and concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
-
Waste Disposal: All contaminated materials and chemical waste must be disposed of according to local, state, and federal hazardous waste regulations.[3]
-
First Aid: In case of skin contact, wash immediately and thoroughly with soap and water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air.[5]
Synthesis, Purification, and Characterization: Establishing a High-Quality Starting Material
The quality of the starting material is the first pillar of reproducible research. A well-characterized compound of high purity is non-negotiable. While this compound may be commercially available, this section outlines a general synthetic and purification strategy for its preparation or for quality verification.
General Synthetic Approach
The synthesis of substituted quinolin-2-ones can often be achieved via several classic organic reactions, such as the Conrad-Limpach or Knorr cyclizations, followed by a nitration step. A plausible route involves the cyclization of an appropriate aniline derivative with a β-ketoester, followed by regioselective nitration.
-
Cyclization: Reaction of p-nitroaniline with ethyl acetoacetate. This reaction is typically catalyzed by acid (e.g., polyphosphoric acid) and driven by high temperatures to form the quinolinone ring system.[8][9]
-
Nitration: If starting from 4-methylquinolin-2-ol, nitration can be achieved using a mixture of nitric acid and sulfuric acid.[10] The position of nitration is directed by the existing substituents on the quinoline ring.
Protocol: Purification by Column Chromatography
The basic nitrogen atom in the quinoline ring often causes significant tailing on standard silica gel due to strong interactions with acidic silanol groups.[11] This protocol is optimized to mitigate this issue.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a strong organic solvent (e.g., dichloromethane with 5% methanol). Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample.
-
Column Packing: Prepare a glass column with silica gel. Equilibrate the column with the starting eluent (e.g., 98:2 dichloromethane:methanol).
-
Eluent Modification (Critical Step): To improve peak shape and prevent tailing, add a basic modifier to the entire mobile phase. A concentration of 0.5-1% triethylamine (NEt₃) is recommended.[11] This neutralizes the acidic sites on the silica.
-
Elution: Carefully load the dry sample onto the top of the column. Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) to elute the compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol: Identity and Purity Confirmation
Before proceeding, the identity and purity of the compound must be rigorously confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve a small sample in a suitable solvent (e.g., methanol or DMSO). Run an LC-MS analysis to confirm the correct mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ (205.05) and to assess purity (ideally >95%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a deuterated solvent (e.g., DMSO-d₆). The spectra should be consistent with the structure of this compound, showing the characteristic aromatic and methyl group signals.
-
High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, obtain an HRMS measurement to confirm the elemental composition matches C₁₀H₈N₂O₃ within a narrow mass tolerance (e.g., <5 ppm).
Figure 1. Workflow for obtaining and verifying high-purity this compound.
Preparation of Stock Solutions for In Vitro Assays
Proper preparation of stock solutions is a cornerstone of achieving experimental consistency.[12] Errors at this stage, such as inaccurate concentration or compound precipitation, can invalidate entire experiments.
Critical First Step: Solubility Assessment
Before preparing a high-concentration stock, it is essential to determine the compound's kinetic solubility in various solvents. This prevents accidental precipitation and ensures the compound remains in solution in the final assay medium.
-
Prepare a test series: In separate microcentrifuge tubes, weigh out a small, identical amount of the compound (e.g., 1 mg).
-
Solvent Addition: Add a calculated volume of the first test solvent (e.g., DMSO) to achieve a high concentration (e.g., 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If not fully dissolved, use a bath sonicator for 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source for any visible particulates. If clear, the compound is soluble at that concentration.
-
Repeat: If the compound did not dissolve, add an additional volume of solvent to halve the concentration and repeat step 3. Continue this process until the compound fully dissolves. Repeat for other relevant solvents (e.g., Ethanol, DMF).
Table 2: Common Solvents for In Vitro Stock Solutions
| Solvent | Advantages | Disadvantages |
| DMSO | High dissolving power for many compounds; miscible with water.[12] | Can be toxic to some cell lines at >0.5% (v/v); may interfere with some assays. |
| Ethanol | Less toxic than DMSO for many cell types; volatile. | Lower dissolving power for nonpolar compounds compared to DMSO. |
| DMF | Strong dissolving power. | Higher cellular toxicity than DMSO; less common in cell-based assays. |
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mL stock solution, a common starting point for screening campaigns.
-
Pre-Preparation: Allow the vial of this compound and the bottle of high-purity, anhydrous DMSO to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture into the hygroscopic solvent.
-
Calculation: Calculate the mass of the compound required.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example (10 mM in 10 mL): Mass = 0.010 mol/L × 0.010 L × 204.18 g/mol × 1000 mg/g = 20.42 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated mass (20.42 mg) into a sterile 15 mL conical tube or glass vial. Record the exact mass weighed.
-
Dissolution: Add approximately 8 mL of anhydrous DMSO to the tube. Cap tightly and vortex until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used to aid dissolution if necessary.
-
Quantitative Transfer & Final Volume: Once dissolved, carefully add DMSO to bring the final volume to exactly 10.0 mL.[12]
-
Homogenization & Aliquoting: Invert the tube 15-20 times to ensure the solution is homogeneous. To avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution, aliquot the stock into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-blocking microcentrifuge tubes.[13][14]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Stability and Storage
The stability of the prepared stock solution is paramount for long-term studies. Nitroaromatic compounds can be susceptible to degradation.[15]
-
Storage Conditions: Store aliquots at -20°C or, for long-term storage (>6 months), at -80°C. Protect from light by using amber or black-out tubes.[12][13]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles to one or two per aliquot. When thawing, allow the tube to reach room temperature and vortex briefly before opening and using.
-
Stability Verification: For critical experiments, it is advisable to perform a simple stability check. After one freeze-thaw cycle, or after a month of storage, re-run an LC-MS analysis on an aliquot to ensure no significant degradation has occurred and the compound has not precipitated from solution.
Figure 2. Decision workflow for preparing a stable stock solution for in vitro evaluation.
Conclusion
References
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. Retrieved from [Link]
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Kanczkowski, W., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. Retrieved from [Link]
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AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]
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Xenometrix. (n.d.). Material Safety Data Sheet 4-Nitroquinoline-N-oxide. Retrieved from [Link]
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Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]
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Lei, F., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
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Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 76(1), 1-8. Retrieved from [Link]
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Wolska, L., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 707. Retrieved from [Link]
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Tummatorn, J., et al. (2012). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules, 17(8), 9146–9160. Retrieved from [Link]
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Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
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Göen, T., et al. (1995). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 291-300. Retrieved from [Link]
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Johnson, T. B., & Nickels, J. E. (1920). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 42(1), 200-209. Retrieved from [Link]
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Lei, F., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69088, 4-Methylquinolin-2-ol. Retrieved from [Link]
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Cameron, L. L., et al. (2021). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 13(23), 27334–27344. Retrieved from [Link]
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Pontiki, E., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3163. Retrieved from [Link]
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Wang, Z., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. Retrieved from [Link]
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Thakare, P. P., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society, 19, 3937–3949. Retrieved from [Link]
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Application Notes and Protocols for the Use of 4-Methyl-6-nitroquinolin-2-ol in Structure-Activity Relationship (SAR) Studies
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] 4-Methyl-6-nitroquinolin-2-ol is a derivative of this privileged scaffold that presents multiple opportunities for chemical modification to explore its therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing this compound as a starting point for structure-activity relationship (SAR) studies. We will delve into the strategic design of analog libraries, detailed synthetic protocols for scaffold modification, robust in vitro and in silico methodologies for biological evaluation, and the interpretation of SAR data to guide lead optimization.
Introduction: The Quinoline Scaffold and the Promise of this compound
Quinoline and its derivatives are heterocyclic compounds that have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. This compound, with its distinct substitution pattern, offers three key points for diversification: the 4-methyl group, the 6-nitro group, and the 2-hydroxyl group, in addition to potential modifications on the quinoline core itself.
A crucial first step in any SAR study is to identify the potential biological targets of the lead compound. In the absence of extensive experimental data for this compound, in silico prediction tools can provide valuable starting hypotheses.
In Silico Target Prediction for this compound
To guide the initial biological evaluation, we utilized the SwissTargetPrediction web server, a tool that predicts protein targets of small molecules based on the principle of chemical similarity to known ligands.[3][4][5] The SMILES string for this compound (CC1=CC(=O)NC2=C1C=C([C=C2])[O-]) was submitted for analysis.
Table 1: Top Predicted Protein Classes for this compound
| Target Class | Probability | Representative Targets |
| Kinases | High | EGFR, VEGFR, CDK2, c-Met |
| Cytochrome P450 | Moderate | CYP1A2, CYP3A4 |
| Phosphatases | Moderate | PTP1B |
| Other Enzymes | Moderate | Topoisomerase II |
| G-protein coupled receptors | Low | Adenosine A2a receptor |
Data generated using SwissTargetPrediction. The probability is a qualitative measure of the likelihood of interaction.
The in silico analysis strongly suggests that kinases are a high-probability target class for this compound. This aligns with a significant body of literature demonstrating that quinoline-based molecules can act as potent kinase inhibitors.[6] Therefore, the initial SAR exploration will be geared towards evaluating the antiproliferative and kinase inhibitory activities of the synthesized analogs.
Strategic Design of an SAR-Focused Analog Library
A successful SAR study hinges on the systematic modification of the lead compound to probe the chemical space around it.[1] The goal is to identify which structural features are essential for biological activity and which can be modified to improve potency, selectivity, and pharmacokinetic properties. The following diagram illustrates the key diversification points on the this compound scaffold.
Caption: Key diversification points for SAR studies of this compound.
Synthetic Protocols for Analog Generation
The following section outlines general synthetic strategies for modifying the this compound scaffold. Researchers should consult the cited literature for detailed experimental conditions and characterization data.
Modification of the 6-Nitro Group
The nitro group is a versatile functional handle that can be readily transformed into other functionalities.
-
Reduction to an Amine: The reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved using various reagents, such as iron powder in acetic acid or catalytic hydrogenation.[7][8][9] The resulting aniline can then be further derivatized.
-
Protocol: Reduction of 6-Nitroquinoline to 6-Aminoquinoline
-
To a solution of the 6-nitroquinoline derivative in a suitable solvent (e.g., ethanol, acetic acid), add iron powder.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the iron catalyst, and neutralize the filtrate.
-
Extract the product with an organic solvent and purify by column chromatography.
-
-
-
Further Derivatization of the 6-Amino Group: The synthesized 6-aminoquinoline can be acylated with various acyl chlorides or sulfonylated with sulfonyl chlorides to generate a library of amides and sulfonamides, respectively.
Modification of the 4-Methyl Group
The methyl group at the C4 position can also be a site for modification.
-
Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. This introduces a new functional group for further derivatization, such as amide or ester formation.[10]
-
Reaction with Aldehydes: The 2-methyl group of quinolines can be condensed with aldehydes to form hydroxyquinoline derivatives.[11]
Modification of the 2-Hydroxyl Group
The hydroxyl group at the C2 position can be readily alkylated or arylated.
-
O-Alkylation: The hydroxyl group can be alkylated using various alkyl halides in the presence of a base such as potassium carbonate or sodium hydride.[12]
-
Protocol: O-Alkylation of 2-Hydroxyquinoline
-
To a solution of the 2-hydroxyquinoline derivative in a polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH).
-
Stir the mixture at room temperature for a short period to form the alkoxide.
-
Add the desired alkyl halide and heat the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
Functionalization of the Quinoline Core
Direct C-H functionalization of the quinoline ring is a powerful tool for introducing further diversity.[13][14][15]
-
C5 and C8 Positions: These positions are generally the most susceptible to electrophilic substitution.[14]
-
C-H Arylation: Palladium-catalyzed C-H arylation can be used to introduce aryl groups at various positions on the quinoline ring, often requiring a directing group such as an N-oxide.[14][15]
Biological Evaluation Protocols
Based on the in silico target prediction, the primary biological evaluation will focus on antiproliferative and kinase inhibition assays.
In Vitro Antiproliferative Assays
The initial screening of the synthesized analogs will involve assessing their ability to inhibit the growth of cancer cell lines. The MTT and SRB assays are robust and widely used colorimetric methods for this purpose.
-
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
-
SRB Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 515 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
-
Kinase Inhibition Assays
For analogs that show significant antiproliferative activity, direct measurement of their ability to inhibit specific kinases is the next logical step. Several commercial kits are available for this purpose.
-
General Protocol for a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
-
The following diagram illustrates the general workflow for the biological evaluation of the synthesized analogs.
Caption: General workflow for the biological evaluation of this compound analogs.
In Silico SAR: Molecular Docking
To rationalize the observed SAR and to guide the design of new analogs, molecular docking studies can be performed. This computational technique predicts the binding mode and affinity of a ligand within the active site of a target protein.
-
General Molecular Docking Protocol
-
Protein Preparation: Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structures of the synthesized analogs and minimize their energy.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the ATP-binding site of the kinase.
-
Analysis: Analyze the docking poses and scores. The docking score provides an estimate of the binding affinity, and the poses reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Data Interpretation and Lead Optimization
The culmination of the synthetic and biological efforts is the establishment of a clear SAR. By comparing the biological activity of the analogs with their structural modifications, researchers can deduce the following:
-
Pharmacophore: The key functional groups and their spatial arrangement required for activity.
-
Structure-Tolerated Modifications: Positions on the scaffold where modifications are well-tolerated or lead to improved activity.
-
Steric and Electronic Effects: How the size, shape, and electronic properties of the substituents influence activity.
This information is then used to design the next generation of analogs with improved potency, selectivity, and drug-like properties, continuing the iterative cycle of drug discovery.
Conclusion
This compound is a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic design and synthesis of an analog library, coupled with a robust pipeline of in vitro and in silico biological evaluation, will enable the elucidation of key structure-activity relationships. This guide provides the foundational protocols and conceptual framework to empower researchers to effectively explore the therapeutic potential of this versatile chemical scaffold.
References
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
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SwissTargetPrediction. (n.d.). bio.tools. Retrieved January 12, 2026, from [Link]
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Varlamov, S. V., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4053. [Link]
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Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). MDPI. [Link]
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Singh, R., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
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Dissolving metal reduction of the aromatic nitro group (adapted from ref.). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32–W38. [Link]
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Wang, J., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395–406. [Link]
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Sani, I., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1221495. [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). Molecules, 25(24), 5849. [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2023). ACS Publications. [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(28), 18056–18084. [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). MDPI. [Link]
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Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. (2023). Science of Synthesis, 15.3.5. [Link]
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The Synthesis Landscape of 4-Methyl-quinoline-6-carbonitrile: Methods and Optimization. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. (2022). Digital Commons @PVAMU. [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]
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Synthesis of hydroxyquinolines from 2‐methylquinolines and aldehydes. (2018). ResearchGate. [Link]
-
Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. (2023). ResearchGate. [Link]
- Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972).
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015). ResearchGate. [Link]
-
El-Gendy, M. A. A. (1999). Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. Heterocyclic Communications, 5(6), 509-518. [Link]
-
Bieszczad, B., Perego, L. A., & Melchiorre, P. (2019). Photochemical C-H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 58(47), 16878–16883. [Link]
-
Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (2011). ResearchGate. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). ResearchGate. [Link]
-
Lei, F., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
An Acid Alkylation of 8-Hydroxyquinoline. (1970). Morehead State University. [Link]
-
Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2254–2319. [Link]
-
This compound. (n.d.). BIOGEN Científica. Retrieved January 12, 2026, from [Link]
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- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]
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- 12. researchgate.net [researchgate.net]
- 13. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques and challenges for 4-Methyl-6-nitroquinolin-2-ol
Welcome to the technical support guide for the purification of 4-Methyl-6-nitroquinolin-2-ol (MW: 204.18 g/mol , CAS: 90771-17-8).[1] This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable heterocyclic intermediate in high purity. This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental properties of this compound and the common impurities that pose purification challenges.
Q1: What are the key structural features of this compound that influence its purification?
Answer: The purification strategy for this compound is dictated by three key structural features:
-
The Quinolin-2-ol Core: This moiety exists in a tautomeric equilibrium with its 2-quinolone form. The acidic phenolic hydroxyl group (pKa estimated to be around 8-9) allows for purification via acid-base extraction, while also offering a site for strong hydrogen bonding.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly increases the polarity of the molecule and provides a site for potential π-π stacking interactions, which can be exploited in chromatography.[2]
-
The Methyl Group (-CH₃): This electron-donating group influences the electronic distribution and can subtly affect solubility and interactions with chromatographic stationary phases.
Understanding these features is crucial for selecting appropriate solvents and chromatographic conditions.
Q2: What are the most probable impurities I should expect in my crude sample?
Answer: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the nitration of a 4-methylquinolin-2-ol precursor.[3][4] Based on the principles of electrophilic aromatic substitution on the quinoline ring, the most significant impurities are likely to be:
-
Unreacted Starting Material: Incomplete nitration will leave residual 4-methylquinolin-2-ol.
-
Positional Isomers: The primary challenge in this purification is the separation of the desired 6-nitro isomer from other regioisomers formed during nitration. The 8-nitro isomer (4-Methyl-8-nitroquinolin-2-ol) is often the major byproduct.[4] Dinitro products may also form under harsh nitrating conditions.[5]
-
Byproducts from Synthesis: Depending on the specific cyclization method used to form the quinoline core (e.g., Conrad-Limpach or Knorr synthesis), impurities from starting materials like aniline or acetoacetate derivatives may be present.[3][6][7]
The diagram below illustrates the primary compounds you are likely trying to separate.
Sources
- 1. 90771-17-8|this compound|BLD Pharm [bldpharm.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES | International Journal of Artificial Intelligence [inlibrary.uz]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 7. mdpi.com [mdpi.com]
Identifying and minimizing side reactions in 4-Methyl-6-nitroquinolin-2-ol synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-6-nitroquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing common side reactions. Our goal is to provide you with the expertise and practical insights necessary to achieve high-purity target compounds efficiently and reliably.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges in practice. The core of the synthesis typically involves a cyclization reaction to form the quinolinone backbone, followed by an electrophilic nitration. Each of these steps is susceptible to side reactions that can significantly impact yield and purity. This guide will dissect these potential pitfalls and provide robust troubleshooting strategies.
The primary synthetic route involves two key stages:
-
Combes Synthesis: The condensation of p-nitroaniline with ethyl acetoacetate to form the 4-methylquinolin-2-ol intermediate.
-
Nitration: The subsequent nitration of the quinolinone core to introduce the nitro group at the C6 position.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter.
Troubleshooting Guide & FAQs
Part 1: The Combes Synthesis of 4-Methylquinolin-2-ol
The Combes synthesis is a reliable method for preparing 2,4-substituted quinolines. However, careful control of reaction conditions is paramount to avoid the formation of impurities.
Q1: My Combes synthesis is resulting in a low yield of 4-methylquinolin-2-ol and a significant amount of dark, tarry material. What is the likely cause and how can I fix it?
A1: The formation of tarry byproducts in acid-catalyzed cyclizations like the Combes synthesis is often due to polymerization of the starting materials or intermediates under harsh conditions.
-
Causality: High temperatures and overly concentrated acid catalysts can promote unwanted side reactions. The enamine intermediate, formed from the condensation of the aniline and β-diketone, can be unstable at elevated temperatures and prone to polymerization.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a strict temperature profile. The initial condensation to form the enamine should be carried out at a lower temperature before the acid-catalyzed cyclization at a higher temperature.
-
Acid Catalyst Concentration: While a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA) is necessary for cyclization, using an excessive amount can lead to charring. Consider a dropwise addition of the acid to control the exotherm.
-
Alternative Catalysts: Polyphosphoric ester (PPE) has been shown to be a more effective and milder dehydrating agent than concentrated sulfuric acid in some Combes syntheses.
-
**Q2: I am
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Substituted Quinolinols
Welcome to the Technical Support Center for the nitration of substituted quinolinols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, and the introduction of a nitro group can serve as a key step in the synthesis of novel therapeutic agents.[1] However, the reaction is not without its challenges, from controlling regioselectivity to ensuring reaction safety.
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and overcome common experimental hurdles.
Section 1: Understanding the Core Reaction: Mechanism and Regioselectivity
The nitration of quinolinols is an electrophilic aromatic substitution (EAS) reaction. The key to a successful and selective nitration lies in understanding the interplay between the quinoline ring's electronic properties and the reaction conditions.
Mechanism Overview
The reaction typically proceeds via the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and generate the nitronium ion.[4][5] This powerful electrophile is then attacked by the electron-rich aromatic system of the quinolinol.
Caption: General mechanism for the electrophilic nitration of a substituted quinolinol.
Controlling Regioselectivity: The Directing Effects
The position of the incoming nitro group is dictated by the electronic properties of the substituents already present on the quinolinol ring.
-
The Quinoline Nucleus: Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion.[6] This makes the pyridine ring highly electron-deficient and deactivates it towards electrophilic attack. Therefore, nitration preferentially occurs on the benzene ring (carbocyclic ring).[6] The 5- and 8-positions are generally the most favored sites for substitution.[6]
-
The Hydroxyl Group (-OH): As a powerful electron-donating group, the hydroxyl group is a strong activating group and is ortho-, para-directing.[7] Its position on the quinoline ring will significantly influence the final regiochemical outcome.
-
Other Substituents: The electronic nature of other substituents on the ring will further modulate the regioselectivity. Electron-donating groups (e.g., alkyl, alkoxy) will activate the ring and direct ortho- and para-, while electron-withdrawing groups (e.g., halogens, cyano) will deactivate the ring and direct meta- relative to their own position.[7]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the nitration of substituted quinolinols in a practical question-and-answer format.
Low or No Product Yield
Q1: I'm observing a very low yield or no formation of my desired nitro-quinolinol. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield can stem from several factors. A systematic approach to troubleshooting is crucial.[8]
-
Insufficiently Activating Conditions: The formation of the nitronium ion is critical.[8] For deactivated quinolinol substrates, a higher concentration of sulfuric acid in the mixed acid may be necessary to generate a sufficient concentration of the electrophile.[8]
-
Reaction Temperature Too Low: While temperature control is vital to prevent side reactions, a temperature that is too low can significantly slow down or halt the reaction.[10]
-
Solution: Cautiously and gradually increase the reaction temperature in 5-10 °C increments, closely monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
-
Poor Solubility of Starting Material: If your substituted quinolinol has poor solubility in the reaction medium, the reaction will be slow due to the limited interface between reactants.[8]
Poor Regioselectivity & Isomer Mixtures
Q2: My reaction is producing a mixture of nitro-isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge, especially with multiple activating groups on the quinolinol scaffold.[7]
-
Steric Hindrance: Bulky substituents can block access to the ortho positions, favoring substitution at the less sterically hindered para position.[7]
-
Solution: Consider the steric profile of your substrate. If a specific isomer is desired, you may need to employ a protecting group strategy to block more reactive sites, perform the nitration, and then deprotect.
-
-
Reaction Conditions: The choice of nitrating agent and solvent can significantly influence the isomer ratio.[7]
-
Solution: Experiment with different nitrating systems. For instance, nitration with metal nitrates or using zeolite catalysts has been shown to favor para-selectivity in some cases.[7] Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), may offer different selectivity profiles.[12]
-
Formation of Byproducts and Over-Nitration
Q3: I'm observing significant amounts of di-nitrated products or dark-colored impurities. How can I prevent this?
A3: The formation of multiple nitration products and degradation is often a result of harsh reaction conditions.[13]
-
Excess Nitrating Agent: Using a large excess of the nitrating agent can drive the reaction towards di- or poly-nitration, especially with activated quinolinol rings.[14]
-
Solution: Carefully control the stoichiometry of the nitrating agent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.
-
-
High Reaction Temperature: Nitration is a highly exothermic process.[13] Runaway temperatures can lead to over-nitration and decomposition of the starting material or product.[8][10]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can increase the likelihood of side reactions.
Work-up and Isolation Issues
Q4: My product is not precipitating out when I quench the reaction mixture with ice water.
A4: This is a common issue, particularly if the product is highly polar or has a low melting point.[8]
-
Product Solubility: The product may be soluble in the acidic aqueous mixture.[8]
-
Solution: Carefully neutralize the cold, quenched reaction mixture with a base such as sodium carbonate or dilute sodium hydroxide until the product precipitates. Be mindful that this neutralization is also exothermic and should be done slowly in an ice bath.
-
-
Oily Product: The product may be an oil at the work-up temperature.[8]
-
Solution: After quenching and neutralization, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Caption: A decision tree for troubleshooting common nitration issues.
Section 3: Experimental Protocols and Data
To provide a practical framework, a general protocol for the nitration of a model substituted quinolinol (e.g., 8-hydroxyquinoline) is provided below. Warning: Nitration reactions are potentially hazardous and must be conducted with appropriate safety precautions.[13][15]
Safety First: Essential Precautions
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[15][16]
-
Ventilation: Conduct all operations in a certified chemical fume hood with adequate ventilation to avoid inhaling toxic fumes (e.g., nitrogen oxides).[15][16]
-
Exotherm Control: Nitrations are highly exothermic.[13] Always use an ice bath for cooling and add reagents slowly.
-
Spill Kits: Have appropriate spill containment and neutralizing agents readily available.[15]
-
Waste Disposal: Dispose of acidic waste streams according to your institution's safety guidelines.
Protocol: Nitration of 8-Hydroxyquinoline
This protocol is a starting point and may require optimization based on the specific substituents on your quinolinol.
-
Reagent Preparation:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 eq.) to chilled (0 °C) concentrated sulfuric acid (e.g., 3-5 eq.) with stirring. Allow the mixture to cool back to 0 °C.
-
-
Reaction Setup:
-
Dissolve or suspend the substituted quinolinol (1.0 eq.) in a separate flask with concentrated sulfuric acid. Cool this mixture to 0 °C in an ice bath with efficient stirring.
-
-
Nitration:
-
Add the pre-cooled nitrating mixture dropwise to the quinolinol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-3 hours). Monitor the consumption of the starting material by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[8]
-
If the product precipitates as a solid, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol or another suitable solvent.
-
If the product does not precipitate, slowly neutralize the cold aqueous mixture with a saturated solution of sodium bicarbonate or dilute NaOH until precipitation is complete. Collect the solid by filtration as described above. If an oil forms, extract with an appropriate organic solvent.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
-
Data Presentation: Optimizing Reaction Conditions
The following table illustrates how different reaction parameters can affect the yield and regioselectivity for a hypothetical nitration of 4-methyl-8-hydroxyquinoline.
| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (5-NO₂ : 7-NO₂) * |
| 1 | HNO₃/H₂SO₄ (1:3) | 0-5 | 2 | 85 | 90 : 10 |
| 2 | HNO₃/H₂SO₄ (1:3) | 25 | 2 | 70 | 75 : 25 (with 5% di-nitro) |
| 3 | Fuming HNO₃/H₂SO₄ | 0-5 | 1 | 92 | 88 : 12 |
| 4 | Acetyl Nitrate | 0 | 3 | 78 | 95 : 5 |
*Hypothetical isomer ratio for illustrative purposes.
Analytical Methods for Reaction Monitoring
Effective reaction monitoring is key to optimizing yield and minimizing byproducts.
-
Thin Layer Chromatography (TLC): A rapid and effective method for qualitatively tracking the disappearance of starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of isomers and byproducts.[17][18]
-
Gas Chromatography (GC): Useful for volatile quinolinol derivatives, often coupled with mass spectrometry (GC-MS) for structural confirmation.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural characterization of the final purified products to confirm regiochemistry.
References
- BenchChem. (n.d.). Troubleshooting guide for nitration reactions.
- BenchChem. (n.d.). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
- BenchChem. (n.d.). Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
-
Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]
- Various Authors. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
- YouTube. (2024). Nitration reaction safety.
- Urbanski, T., & Kutkiewicz, W. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
- University of California, Riverside. (n.d.). NITRIC ACID SAFETY.
-
askIITians. (2025). What are nitrating agents? Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
ResearchGate. (2025). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved from [Link]
-
Reddit. (2023). Di-nitration troubleshooting. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Cambridge University Press. (n.d.). Nitration and aromatic reactivity.
- ATSDR. (n.d.). 6. analytical methods.
-
GeeksforGeeks. (2025). Nitration. Retrieved from [Link]
- DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
-
YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]
-
YouTube. (2015). EAS Nitration reaction. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Regioselective Nitration.
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. Retrieved from [Link]
-
Scirp.org. (n.d.). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. Retrieved from [Link]
-
ResearchGate. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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- 18. Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
Troubleshooting the crystallization process of 4-Methyl-6-nitroquinolin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 4-Methyl-6-nitroquinolin-2-ol. This guide is structured in a question-and-answer format to directly address common challenges, offering scientifically grounded explanations and actionable protocols to achieve high-purity crystalline material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.
Issue 1: No Crystals Are Forming
Question: I have prepared a solution of my crude this compound, but no crystals have formed even after extended cooling. What are the primary reasons for this, and how can I induce crystallization?
Answer: The failure of a compound to crystallize is a common challenge, typically stemming from one or more of the following factors:
-
Insufficient Supersaturation: The solution may not be concentrated enough for the solute molecules to begin forming a crystal lattice.
-
Inappropriate Solvent Choice: The compound may be too soluble in the selected solvent, even at low temperatures, thus preventing it from precipuating. The polarity of the solvent plays a crucial role in this, and a solvent that is too similar in polarity to the solute may lead to high solubility.
-
Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or by-products, can inhibit the nucleation process and interfere with crystal growth.[1]
-
Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide adequate surfaces for the initial formation of crystals.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the crystallization vessel below the solvent level with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. .
-
Seeding: If you have a small amount of pure crystalline this compound, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[2]
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the compound is stable at elevated temperatures, gently heat the solution to evaporate a small portion of the solvent. This will increase the concentration of the solute. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and trapping of impurities.[2]
-
Anti-Solvent Addition: Slowly add a solvent in which this compound is known to be poorly soluble (an "anti-solvent"). This will decrease the overall solubility of the compound in the solvent mixture and promote crystallization. The anti-solvent should be miscible with the primary solvent.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling my solution of this compound, it formed an oil instead of solid crystals. What causes this, and how can I obtain a crystalline product?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, forming a liquid phase instead of a solid crystalline lattice. This is often due to a high concentration of the solute or the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Adjust the Solvent System:
-
Increase Solvent Volume: Re-heat the solution until the oil redissolves and add more of the primary solvent to create a more dilute solution. This will lower the saturation temperature and may allow for crystallization to occur at a temperature below the compound's melting point in the solvent.
-
Change the Solvent: Select a solvent with a lower boiling point. This can sometimes help to avoid the conditions that lead to oiling out. A systematic solvent screening is highly recommended (see Protocol 1).
-
-
Modify the Cooling Process:
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before further cooling in an ice bath. Gradual cooling can favor the formation of an ordered crystal lattice over an amorphous oil.
-
Seed at a Higher Temperature: Introduce a seed crystal at a temperature just below the saturation point, before the solution has had a chance to become excessively supersaturated and oil out.
-
Issue 3: The Recovered Crystals are Impure or Discolored
Question: I have successfully crystallized my this compound, but the final product is still colored and shows impurities by analysis. How can I improve the purity?
Answer: The presence of impurities in the final crystalline product can be due to several factors, including rapid crystallization trapping impurities, the co-crystallization of impurities, or the adsorption of impurities onto the crystal surface.
Troubleshooting Steps:
-
Optimize the Crystallization Rate:
-
Slow Down Cooling: As mentioned previously, slow cooling is crucial for the formation of pure crystals.[3] A slower rate allows for the selective incorporation of the desired molecules into the growing crystal lattice, while impurities are more likely to remain in the solution.
-
-
Pre-treat the Solution:
-
Activated Charcoal: If the solution is colored by high molecular weight, colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
-
Hot Filtration: If there are insoluble impurities in your hot, saturated solution, perform a hot gravity filtration to remove them before allowing the solution to cool. This prevents these impurities from being trapped in your final product.
-
-
Perform a Second Recrystallization: A second recrystallization of the obtained crystals using the same or a different solvent system can significantly improve purity.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the crystallization of this compound.
Objective: To identify a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature or below.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place a small amount (e.g., 10-20 mg) of crude this compound into separate, labeled test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from Table 1.
-
Vortex each tube for 30 seconds and observe the solubility. A good candidate solvent will not fully dissolve the compound at room temperature.
-
-
Hot Solubility Test:
-
For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.
-
Observe the solubility. An ideal solvent will completely dissolve the compound at this elevated temperature.
-
-
Cooling and Crystal Formation:
-
Allow the test tubes with the now-dissolved compound to cool slowly to room temperature.
-
Observe for the formation of crystals. Note the quantity and quality of the crystals formed.
-
If no crystals form, try inducing nucleation by scratching the inside of the test tube.
-
Further cool the promising test tubes in an ice bath to maximize crystal formation.
-
-
Mixed Solvent Systems (if no single solvent is ideal):
-
If the compound is very soluble in one solvent (a "good" solvent) and poorly soluble in another (a "bad" solvent), a mixed solvent system can be effective.
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Slowly add the "bad" solvent dropwise until the solution becomes cloudy (turbid).
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly as described above.
-
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Polarity Index | Notes |
| Polar Protic | Ethanol, Methanol, Isopropanol, Acetic Acid | High | The hydroxyl group of this compound suggests potential solubility in protic solvents. A literature report indicates solubility in hot alcohol.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Medium-High | These solvents offer a different polarity profile and can be effective. |
| Non-Polar | Toluene, Heptane, Hexane | Low | The quinoline core has aromatic character, suggesting some solubility in toluene. Heptane and hexane are likely to be poor solvents and could serve as anti-solvents. |
Polarity index values are relative and serve as a guide for solvent selection.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the crystallization of this compound.
Sources
Methods for removing byproducts from 4-Methyl-6-nitroquinolin-2-ol reaction mixture
Welcome to the technical support center for the synthesis and purification of 4-Methyl-6-nitroquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important quinoline derivative. Our approach is rooted in fundamental chemical principles to provide you with robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The synthesis of this compound, typically achieved via a reaction analogous to the Combes or Conrad-Limpach synthesis, involves the acid-catalyzed condensation of a substituted aniline (like 4-nitroaniline) with a β-ketoester (such as ethyl acetoacetate).[1][2] Given this pathway, the primary impurities include:
-
Unreacted Starting Materials: Primarily the substituted aniline (e.g., 4-nitroaniline) which can co-precipitate with the product.
-
Isomeric Byproducts: Depending on the precise reaction conditions, minor regioisomers may form during the cyclization step.[3] These are often the most challenging impurities to remove.
-
Polymeric/Tarry Materials: Acid-catalyzed condensation reactions, such as the Skraup or Doebner-von Miller synthesis, are notorious for producing high-molecular-weight, tarry substances, which can contaminate the crude product.[4]
-
Residual Acid Catalyst: Strong acids like sulfuric or polyphosphoric acid used to drive the reaction must be completely neutralized and removed.
Troubleshooting Purification Workflows
This section provides detailed answers and step-by-step protocols for specific purification challenges.
Problem 1: My crude product is a dark, tarry solid. How do I perform an initial cleanup?
This is a common issue arising from polymerization side reactions. The goal of the initial cleanup is to remove these non-polar, tarry materials and any unreacted basic starting materials. An acid-base extraction is the most effective first step. The phenolic nature of the target compound (a quinolin-2-ol ) allows it to be selectively dissolved in a basic aqueous solution, leaving non-acidic impurities behind.
Protocol 1: Initial Purification via Acid-Base Extraction
This protocol leverages the acidic proton of the 2-ol group on your quinoline product.
-
Dissolution: Suspend the crude, tarry reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Base Extraction: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. The target compound, this compound, will deprotonate to form a sodium salt and dissolve in the aqueous (bottom) layer. Tarry polymers and neutral impurities will remain in the organic layer.[5]
-
Separation: Allow the layers to separate completely. Drain the aqueous layer into a clean flask. Discard the organic layer, which contains the bulk of the tar.
-
Organic Wash (Optional): Return the aqueous layer to the separatory funnel and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Re-acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise with stirring. The this compound will precipitate out as a solid as the solution becomes acidic (target pH ~5-6).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, followed by a small amount of cold ethanol or methanol to aid drying.[6]
-
Drying: Dry the purified solid under vacuum.
Problem 2: TLC analysis of my product shows a persistent spot corresponding to the starting aniline. How can I remove it?
Unreacted aniline is a basic impurity. The most effective method for its removal is an acidic wash, which converts the aniline into its water-soluble hydrochloride salt.[7]
Protocol 2: Selective Removal of Aniline Byproducts via Acidic Wash
This protocol should be performed after the initial workup or if the product is stable in moderately acidic conditions.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting periodically. The aniline will react to form aniline hydrochloride and move into the aqueous layer.[7]
-
Separation: Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat: Repeat the acid wash two more times to ensure complete removal of the aniline.
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.[7]
Workflow for Aniline Removal
Caption: Acidic wash workflow for removing basic aniline impurities.
Problem 3: My product appears pure by TLC, but the color is off and it won't crystallize well. How can I improve its final purity and form?
This often indicates the presence of colored, non-crystalline, or trace impurities that are not easily removed by extraction. Recrystallization is the ideal technique to address this, as it purifies the compound based on differences in solubility.[8][9]
Protocol 3: Recrystallization for High-Purity Solids
The key to successful recrystallization is selecting an appropriate solvent system. An ideal solvent should dissolve the compound well when hot but poorly when cold.[10]
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents. Based on the polarity of similar nitroquinoline compounds, good candidates include methanol, ethanol, acetone, or a dichloromethane/hexane mixture.[6][11]
| Solvent System | Suitability for Nitroquinolines | Boiling Point (°C) | Notes |
| Ethanol (95%) | High | 78 | Often a first choice for quinoline derivatives.[11] |
| Methanol | High | 65 | Good for many polar compounds; may require cooling to maximize yield.[12] |
| Acetone | Moderate | 56 | Effective but its low boiling point can lead to rapid evaporation. |
| DCM/Hexane | Moderate | Variable | A two-solvent system can be fine-tuned for optimal solubility. |
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[9]
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb colored impurities.[8]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10]
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly.
Recrystallization Troubleshooting Flowchart
Caption: Decision-making flowchart for troubleshooting recrystallization.
Problem 4: I suspect I have isomeric impurities that co-elute on TLC and co-crystallize. How can I separate them?
Separating regioisomers is a significant challenge that often requires high-resolution techniques like column chromatography.[13][14]
Protocol 4: Purification by Column Chromatography
-
TLC Analysis: First, determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4, and there is visible separation from the isomeric impurity. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[6]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, adsorb the product onto a small amount of silica gel (dry loading), which often yields better separation. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. For closely related isomers, a shallow gradient is often most effective.
-
Fraction Collection & Analysis: Collect the eluent in separate fractions. Analyze the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to isolate your highly purified this compound.[7]
References
-
Anwar, M., et al. (n.d.). SEPARATION OF QUINOLINE AND ISO-QUINOLINE BY DISSOCIATION EXTRACTION. Taylor & Francis Online. Available at: [Link]
-
Anwar, M., et al. (n.d.). SEPARATION OF QUINOLINE AND ISO-QUINOLINE BY DISSOCIATION EXTRACTION: Solvent Extraction and Ion Exchange: Vol 13, No 4. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. ResearchGate. Available at: [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Available at: [Link]
-
Weisz, A., et al. (2003). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
N.A. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. ResearchGate. Available at: [Link]
-
Kurbatova, S. V., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Available at: [Link]
-
N.A. (n.d.). DERIVATIVES OF 8-QUINOLINOL. DTIC. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
N.A. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Biotage. Available at: [Link]
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same. Google Patents.
-
Zhang, L., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Moravek. Available at: [Link]
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. Google Patents.
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
-
Vassar. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
-
ResearchGate. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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Challenges in scaling up the synthesis of 4-Methyl-6-nitroquinolin-2-ol
Technical Support Center: Synthesis of 4-Methyl-6-nitroquinolin-2-ol
Welcome to the dedicated support guide for the synthesis of this compound. This resource is designed for chemists and drug development professionals navigating the complexities of scaling up this important quinolinone derivative. We will move beyond simple protocols to dissect the underlying chemical principles, troubleshoot common failure points, and provide validated strategies to optimize your synthesis for yield, purity, and scalability.
The synthesis of this compound, a substituted 2-quinolone, presents a significant challenge primarily due to the electronic properties of the starting materials. The most direct and common approach is a variation of the Conrad-Limpach-Knorr synthesis, which involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature cyclization.[1][2]
The core difficulty arises from the use of 4-nitroaniline. The strongly electron-withdrawing nitro group deactivates the aromatic ring, making the crucial electrophilic cyclization step extremely sluggish and prone to failure.[3][4] This guide provides a systematic, question-and-answer-based approach to overcoming this and other related challenges.
Visualizing the Synthetic Pathway
The overall synthetic strategy is a two-step process. First is the formation of the ethyl 3-((4-nitrophenyl)amino)but-2-enoate intermediate, followed by a thermal ring-closing reaction to yield the target quinolinone. The tautomeric equilibrium favors the more stable 2-quinolone form over the 2-hydroxyquinoline form.[5]
Caption: General synthetic route for this compound.
Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the root cause and actionable solutions.
Part 1: The Condensation Step (Intermediate Formation)
Question 1: My condensation reaction between 4-nitroaniline and ethyl acetoacetate is extremely slow and gives a low yield of the enamine intermediate. Why is this happening and how can I improve it?
Expert Analysis: This is a common and expected challenge. The nucleophilicity of the amine in 4-nitroaniline is significantly reduced by the electron-withdrawing effect of the para-nitro group. This makes its attack on the carbonyl carbon of ethyl acetoacetate less favorable compared to reactions with more electron-rich anilines.
Troubleshooting Strategies:
-
Catalyst Optimization: While this reaction can be driven by heat alone, the use of a mild acid catalyst can protonate the carbonyl oxygen of the ketoester, making it more electrophilic and accelerating the initial attack by the weakly nucleophilic aniline.
-
Reaction Conditions: Ensure the reaction is heated sufficiently to drive the equilibrium forward. Critically, the removal of the water and/or ethanol byproducts is essential. This can be achieved using a Dean-Stark apparatus or by running the reaction under a vacuum if the solvent's boiling point allows.
-
Solvent Choice: Using a higher-boiling point, non-polar solvent like toluene or xylene can facilitate water removal via azeotropic distillation with a Dean-Stark trap.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst | None | p-Toluenesulfonic acid (p-TSA) (0.05 eq) | Increases electrophilicity of the ketoester. |
| Temperature | 120 °C (neat) | 140-150 °C (Toluene/Xylene) | Higher temperature increases reaction rate. |
| Byproduct Removal | None | Dean-Stark Apparatus | Drives equilibrium towards product formation. |
| Reaction Time | 12-24 hours | 6-12 hours | Optimized conditions lead to faster conversion. |
Part 2: The Cyclization Step (Ring Formation)
Question 2: The thermal cyclization of my intermediate fails, or worse, produces a large amount of black, intractable tar with very little desired product. What is the primary cause?
Expert Analysis: This is the crux of the problem in this synthesis. The intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) required to form the quinoline ring is heavily disfavored. The nitro group strongly deactivates the aromatic ring, making it resistant to attack by the enamine system. The extremely high temperatures (often >250 °C) needed to force this reaction often lead to decomposition and polymerization of the starting material and product.[6][7]
Troubleshooting Strategies:
-
Use a High-Boiling Point Solvent/Medium: The key to a successful thermal cyclization is achieving a uniform, high temperature without localized overheating. Using a specialized high-boiling solvent is non-negotiable. Dowtherm A or diphenyl ether are the industry standards for this type of reaction, as they provide excellent heat transfer and stability at temperatures up to 260-300 °C.[6]
-
Employ a Cyclizing Agent: Instead of relying solely on thermal energy, a strong acid catalyst can promote cyclization at a somewhat lower temperature, potentially reducing degradation.
-
Polyphosphoric Acid (PPA): PPA is an excellent dehydrating and cyclizing agent that can often facilitate these difficult ring closures at temperatures in the range of 140-180 °C.[8][9]
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This is another powerful cyclizing agent that can be effective when PPA fails.[8]
-
Caption: Decision workflow for troubleshooting the cyclization step.
| Method | Temperature (°C) | Typical Yield | Side Products | Reference |
| Thermal (Dowtherm A) | 250-260 °C | 15-30% | High levels of tar, decomposition products | [6] |
| PPA | 140-170 °C | 40-60% | Reduced tarring, potential for sulfonation | [8][9] |
| Eaton's Reagent | 100-130 °C | 45-65% | Cleaner reaction, but reagent is highly corrosive | [8] |
Part 3: Product Purification
Question 3: My crude product is a dark solid mixed with tar. How can I effectively purify this compound?
Expert Analysis: Purifying nitroaromatic compounds from tarry mixtures is a common challenge. The high polarity of the nitro group and the quinolone hydroxyl/amide group means the product can adhere to polar impurities. A multi-step purification strategy is often required.
Recommended Purification Protocol:
-
Initial Workup: After the reaction, the mixture (e.g., in Dowtherm A) should be cooled until it is still mobile but not hot. Pour it slowly into a large volume of a non-polar solvent like hexanes or toluene to precipitate the crude product. The solvent will help wash away the high-boiling reaction medium. Filter the crude solid.
-
Trituration: Vigorously stir the crude solid in a hot solvent in which the product is poorly soluble but the impurities are, such as ethyl acetate or dichloromethane. This will wash away many of the less polar, tarry side products.
-
Recrystallization: This is the most critical step. Due to the product's polarity, solvents like acetic acid, dimethylformamide (DMF), or a mixture of ethanol and water are often effective.[10]
-
Tip: Dissolve the crude product in a minimal amount of hot solvent. If the solution is highly colored, you can add a small amount of activated charcoal, boil for a few minutes, and then filter hot through a pad of celite to remove the charcoal and adsorbed color impurities.[11] Allow the filtrate to cool slowly to obtain crystals.
-
Frequently Asked Questions (FAQs)
Q: Is there an alternative synthetic route that avoids the difficult cyclization onto a deactivated ring? A: Yes. A potentially more viable, though longer, route is to first synthesize 4-methylquinolin-2-ol from aniline and ethyl acetoacetate (a well-established reaction) and then perform a regioselective nitration. The challenge shifts from a difficult cyclization to controlling the position of nitration. Nitration of the quinoline ring system typically yields a mixture of 5-nitro and 8-nitro isomers. However, the presence of the activating hydroxyl/methyl groups on the other ring may direct nitration to the 6-position under specific conditions, though this would require careful experimental validation.
Q: What are the key safety precautions for this synthesis? A: Several hazards must be managed:
-
High Temperatures: Working with solvents like Dowtherm A at >250 °C requires proper heating mantles, temperature controllers, and adequate shielding in a fume hood.
-
Corrosive Reagents: Cyclizing agents like PPA and Eaton's reagent are highly corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Nitroaromatics: The product and intermediates are nitroaromatic compounds, which should be handled as potentially toxic and mutagenic.
Q: What are the best analytical methods to monitor the reaction progress? A:
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the disappearance of the 4-nitroaniline starting material and the appearance of the intermediate and final product. Use a mobile phase like 30-50% ethyl acetate in hexanes.
-
LC-MS: Provides a more quantitative assessment of reaction conversion and can help identify the masses of intermediates and side products.
-
¹H NMR: Essential for confirming the structure of the intermediate and the final product after purification.
Experimental Protocols
Protocol 1: PPA-Catalyzed Cyclization of Ethyl 3-((4-nitrophenyl)amino)but-2-enoate
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (10x the weight of the substrate).
-
Heating: Heat the PPA to 140 °C with stirring under a slow stream of nitrogen.
-
Addition: Once the temperature is stable, add the ethyl 3-((4-nitrophenyl)amino)but-2-enoate substrate in portions over 15-20 minutes, ensuring the temperature does not exceed 150 °C.
-
Reaction: Maintain the reaction mixture at 140-145 °C for 2-3 hours. Monitor the reaction progress by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).
-
Workup: Allow the mixture to cool to ~80-90 °C and then very carefully pour it onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete hydrolysis of the PPA. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: Dry the crude solid and proceed with the purification protocol outlined in the Q&A section above.
References
-
BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. Available at: [Link]
-
4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. PubMed. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]
-
4-Quinolone. Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
Gould–Jacobs reaction. Wikiwand. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage. Available at: [Link]
-
Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. Available at: [Link]
-
Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate. Available at: [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. PubMed Central. Available at: [Link]
-
Gould-Jacobs Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
QUINOLINE. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ResearchGate. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]
-
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]
-
Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
Synthesis of nitroquinoline derivatives. ResearchGate. Available at: [Link]
-
Hydroxyquinones: Synthesis and Reactivity. MDPI. Available at: [Link]
-
Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. PubMed. Available at: [Link]
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- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of 4-Methyl-6-nitroquinolin-2-ol in biological assays
Welcome to the technical support center for 4-Methyl-6-nitroquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's poor aqueous solubility in biological assays. Here, we provide expert-driven troubleshooting guides, detailed protocols, and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental results.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities.[1][2][3] However, the introduction of a nitro group (-NO2) and the quinolin-2-ol core contribute to its low aqueous solubility.[4][5][6] This poor solubility can lead to several experimental challenges, including precipitation in aqueous buffers, inaccurate concentration measurements, and inconsistent biological data.[7][8]
This guide will walk you through a systematic approach to overcome these challenges, ensuring that you can effectively work with this promising compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound is attributed to its chemical structure. The quinoline backbone is largely hydrophobic, and the presence of the nitro group, while polar, can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[9][10] Quinoline itself is only slightly soluble in cold water.[11]
Q2: What is the best organic solvent to use for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating a high-concentration stock solution of poorly soluble compounds like this compound.[12] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules.[11] However, it is crucial to keep the final concentration of DMSO in your biological assay low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[12]
Q3: Can I use other solvents like ethanol or DMF?
A3: Yes, other solvents like ethanol or dimethylformamide (DMF) can also be used. However, their suitability depends on the specific requirements of your assay. It is important to always include a vehicle control in your experiments to account for any effects of the solvent on the biological system.[13]
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This phenomenon, often called "solvent shock," is a common issue.[5] You can address this by:
-
Reducing the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your compound's solubility allows.
-
Using a serial dilution approach: Instead of a single large dilution, perform serial dilutions in your assay buffer.
-
Gentle warming and mixing: Sonication or gentle warming (to 37°C for cell-based assays) of the stock solution before dilution can sometimes help.[12]
-
Considering alternative solubilization strategies: If precipitation persists, you may need to explore co-solvents, pH adjustments, or formulation technologies like cyclodextrins.
Troubleshooting Guide: From Precipitation to Clear Results
This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific problems you might encounter.
Issue 1: My compound won't fully dissolve in 100% DMSO, even at a modest concentration.
-
Underlying Cause: The compound may have exceeded its maximum solubility in DMSO, or the dissolution process may be slow.
-
Troubleshooting Steps:
-
Gentle Heating: Warm the solution to 37-50°C for a short period. Be cautious, as prolonged heating can degrade the compound.
-
Sonication: Use a bath sonicator to provide energy to break up the crystal lattice and aid dissolution.[12]
-
Vortexing: Vigorous vortexing can also help.
-
Fresh Solvent: Ensure your DMSO is anhydrous, as absorbed water can reduce its solvating power.
-
Lower Concentration: If the above methods fail, you may need to work with a lower stock concentration.
-
Issue 2: I've successfully made a DMSO stock, but it precipitates over time when stored at -20°C.
-
Underlying Cause: Freeze-thaw cycles can promote crystallization.[14] The compound might be supersaturated in the DMSO stock, and the lower temperature reduces its kinetic solubility.
-
Troubleshooting Steps:
-
Aliquot Your Stock: Prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Room Temperature Storage: For short-term use (1-2 days), storing the DMSO stock at room temperature might prevent precipitation, but be mindful of potential compound degradation.[14]
-
Re-dissolution: Before each use, visually inspect the aliquot. If you see crystals, bring the vial to room temperature and vortex or sonicate until the compound is fully redissolved.
-
Issue 3: My compound is soluble in DMSO, but I see precipitation in my cell culture wells.
-
Underlying Cause: The final concentration of your compound in the aqueous cell culture medium exceeds its thermodynamic solubility. The presence of salts and proteins in the media can also affect solubility.[5]
-
Troubleshooting Workflow: The following diagram outlines a decision-making process for addressing this issue.
Experimental Protocols
Here we provide detailed, step-by-step protocols for key procedures.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is for preparing a standard stock solution of this compound (Molecular Weight: 204.18 g/mol ).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculation: To make a 10 mM stock solution, you will need 2.0418 mg of the compound per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 204.18 g/mol * 1000 mg/g = 2.0418 mg/mL
-
-
Weighing: Carefully weigh out the required amount of the compound. For example, for 1 mL of a 10 mM stock, weigh 2.04 mg.
-
Dissolution: a. Add the weighed compound to a sterile vial. b. Add the calculated volume of DMSO. c. Vortex vigorously for 2 minutes. d. If not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. e. Visually inspect for complete dissolution.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile tubes. b. Store at -20°C, protected from light.
Protocol 2: Serial Dilution for Cell-Based Assays (Maintaining 0.1% DMSO)
This protocol describes how to perform serial dilutions for a dose-response experiment while keeping the final DMSO concentration constant at 0.1%. [15][16] Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Prepare the Highest Concentration Working Solution: a. To achieve a final concentration of 10 µM with 0.1% DMSO, you will perform a 1:1000 dilution of your 10 mM stock solution. b. Add 1 µL of the 10 mM stock to 999 µL of cell culture medium. Vortex gently. This is your 10 µM working solution.
-
Prepare the Diluent: The diluent for your serial dilutions will be cell culture medium containing 0.1% DMSO to keep the solvent concentration consistent across all wells. Prepare this by adding 1 µL of 100% DMSO to 999 µL of medium.
-
Perform Serial Dilutions (e.g., 2-fold): a. In a dilution plate, add a volume of the 0.1% DMSO diluent to the wells for your lower concentrations (e.g., 100 µL). b. Add an equal volume of your 10 µM working solution to the first dilution well (e.g., 100 µL) and mix well. This will result in a 5 µM solution. c. Transfer the same volume from the 5 µM well to the next well, and repeat to create your desired concentration range.
Caption: Workflow for serial dilution with constant DMSO concentration.
Protocol 3: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex. [][18][19][20]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v).
-
Add Compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) and filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine Concentration: The concentration of the solubilized compound in the clear filtrate should be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve prepared in an appropriate organic solvent.
Advanced Strategies: A Glimpse into Formulation Science
For particularly challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary.
-
Co-solvent Systems: A combination of solvents can be more effective than a single one. A common formulation for in vivo studies is a mixture of DMSO, polyethylene glycol (PEG), and a surfactant like Tween 80 in a saline solution. [21]* Nanoparticle Formulations: Encapsulating the compound in nanoparticles, such as polymeric nanoparticles or liposomes, can significantly improve its solubility and bioavailability. [22]These approaches are more complex and typically require specialized equipment and expertise.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Considerations |
| DMSO | High solvating power for organic molecules. | Simple to use for stock solutions; well-established. | Can be toxic to cells at concentrations >0.5%; risk of precipitation upon dilution. |
| pH Adjustment | Ionizing the molecule to increase its interaction with water. | Can be very effective for ionizable compounds; simple to implement. | The required pH may not be compatible with the biological assay; can affect compound stability. |
| Co-solvents | Using a mixture of water-miscible solvents to reduce the polarity of the aqueous phase. | Can achieve higher final concentrations than DMSO alone. | Co-solvents can have their own biological effects; optimization of the mixture is required. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity. | Generally low toxicity; can significantly increase aqueous solubility. | May not be effective for all molecules; can potentially interact with assay components. |
| Nanoparticles | Encapsulation of the compound within a nanoparticle carrier. | Can greatly enhance solubility and bioavailability; allows for targeted delivery. | Complex to prepare and characterize; requires specialized knowledge and equipment. |
References
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
-
ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Retrieved January 12, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved January 12, 2026, from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical solubilizers. Future Medicinal Chemistry, 2(3), 345-355. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
PubChem. (n.d.). 4-Methylquinolin-2-ol. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved January 12, 2026, from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical solubilizers. Future Medicinal Chemistry, 2(3), 345-355. [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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Ziath. (n.d.). Compound Solubility and HTS Screening. Retrieved January 12, 2026, from [Link]
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Irie, T., & Uekama, K. (1997). Cyclodextrins in drug formulations: Part I. Advanced Drug Delivery Reviews, 25(1-2), 101-123. [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved January 12, 2026, from [Link]
-
Al-Obaidi, H., & Al-Hakeim, H. K. (2013). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Applicable Chemistry, 2(4), 819-826. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
-
University of Babylon. (n.d.). Preparation and Properties of Quinoline. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). 4-Quinolinol, 2-methyl-. Retrieved January 12, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 4-Methyl-6-nitroquinolin-2(1H)-one. Retrieved January 12, 2026, from [Link]
-
O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250. [Link]
-
Shang, X. F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Mini reviews in medicinal chemistry, 18(13), 1095-1115. [Link]
-
Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(40), 23793-23812. [Link]
-
Der Pharma Chemica. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 7(1), 123-127. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved January 12, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 4-Methyl-6-nitroquinolin-2(1H)-one. Retrieved January 12, 2026, from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. [Link]
-
Kumar, A., & Narasimhan, B. (2018). Quinoline: A versatile heterocyclic. Chemical Science Review and Letters, 7(25), 1-13. [Link]
-
PubChem. (n.d.). Nitroxoline. Retrieved January 12, 2026, from [Link]
-
Reddit. (2023). Solubility of Nitro Containing Molecules. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Established and experimental quinoline-based drugs. Retrieved January 12, 2026, from [Link]
-
Al-Ostath, A. I., & El-Emam, A. A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 861-877. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 12, 2026, from [Link]
-
El-Sayed, R. A., & El-Sattar, N. E. A. (2017). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Open Journal of Applied Sciences, 7, 349-360. [Link]
-
Wang, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, S2451-9456(24)00331-5. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved January 12, 2026, from [Link]
-
Geronikaki, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3169. [Link]
Sources
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. 8-Hydroxy-5-nitroquinoline 96 4008-48-4 [sigmaaldrich.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. quora.com [quora.com]
Technical Support Center: Strategies to Prevent Degradation of 4-Methyl-6-nitroquinolin-2-ol During Storage
Welcome to the Technical Support Center for 4-Methyl-6-nitroquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and proper storage of this compound. As a nitro-substituted quinolinol derivative, this compound's stability can be influenced by several environmental factors. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound.
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound, like many nitroaromatic compounds, is generally stable under normal laboratory conditions when protected from light, excessive heat, and reactive chemicals.[1] However, its stability can be compromised by exposure to high temperatures, light, and certain chemical environments.[1] The presence of the nitro group, a strong electron-withdrawing group, can make the quinoline ring susceptible to certain types of degradation.[2]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound include:
-
Light (Photodegradation): Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or visible light.[1][3][4]
-
Oxidation: The heterocyclic ring system can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under atmospheric oxygen over long periods.[5][6]
-
Hydrolysis: Degradation can occur in the presence of water, particularly under acidic or basic conditions.[3][7]
-
High Temperatures (Thermal Degradation): Elevated temperatures can accelerate the rate of degradation.[1][8]
Q3: How can I visually identify if my sample of this compound has degraded?
A3: A visual indication of degradation can be a change in the physical appearance of the compound. For instance, a change from an off-white or light yellow powder to a darker yellow or brown coloration can suggest degradation.[9] However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary for a definitive assessment of purity.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool place, with some suppliers recommending refrigeration at 0-8 °C.[1]
-
Atmosphere: Keep in a dry and well-ventilated area.[1] For enhanced stability, storage under an inert gas like argon or nitrogen is advisable to minimize oxidative degradation.
-
Container: Use a tightly closed, light-resistant container, such as an amber glass vial.[1]
-
General Practice: Open containers should be carefully resealed and kept upright to prevent leakage.[1]
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is likely incompatible with strong oxidizing agents and strong bases, a common characteristic of nitroaromatic compounds.[1] Contact with these substances can lead to vigorous reactions and decomposition.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter, along with the scientific rationale and corrective actions.
Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause: Degradation of your this compound stock.
Troubleshooting Steps:
-
Assess Purity: The first step is to verify the purity of your compound. This can be achieved using a stability-indicating analytical method, most commonly reverse-phase HPLC (RP-HPLC).[3]
-
Action: Prepare a fresh solution of your this compound and analyze it by RP-HPLC. Compare the chromatogram to a reference standard or a previously recorded chromatogram of a fresh, pure sample. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
-
Review Storage Conditions: If the purity assessment confirms degradation, review your current storage practices against the recommended conditions.
-
Action: Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere. If you have been storing it at room temperature and exposed to light, this is a likely cause of degradation.
-
-
Perform a Forced Degradation Study: To understand the potential degradation pathways and confirm the stability-indicating nature of your analytical method, a forced degradation study is highly recommended.[3][10] This involves intentionally exposing the compound to harsh conditions.
-
Action: Follow the "Experimental Protocol for Forced Degradation Studies" outlined in Section IV of this guide.
-
Issue 2: Visible Color Change in the Solid Compound
Possible Cause: Photodegradation or thermal degradation.
Troubleshooting Steps:
-
Isolate the Cause: To determine if light or heat is the primary cause, you can perform a simple experiment.
-
Action: Take two small samples of fresh, pure this compound. Store one sample in a clear vial exposed to ambient light and the other in an amber vial in a dark place, both at the same elevated temperature (e.g., 40°C). Observe for any color change over a few days. A more rapid color change in the clear vial suggests photosensitivity.
-
-
Implement Corrective Storage: Based on the outcome, adjust your storage protocol.
-
Action: If photosensitivity is confirmed, exclusively use amber or opaque containers for storage. For all long-term storage, refrigeration is recommended to minimize thermal degradation.
-
Issue 3: Poor Solubility or Presence of Particulates in Solution
Possible Cause: Formation of insoluble degradation products.
Troubleshooting Steps:
-
Analytical Confirmation: The presence of particulates suggests that a chemical transformation has occurred, leading to products with different solubility profiles.
-
Action: Attempt to dissolve a small amount of the compound in a suitable solvent. If particulates remain, filter the solution and analyze both the filtrate and the precipitate (if possible) by HPLC or other suitable analytical techniques to identify the degradation products.
-
-
Solvent Stability Check: The solvent used to prepare your stock solution may also be contributing to degradation.
-
Action: Prepare fresh solutions in different high-purity solvents and monitor their stability over time at your intended experimental temperature.
-
III. Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing effective stabilization strategies. Based on its chemical structure, the following pathways are plausible:
-
Photodegradation: The nitroaromatic system can absorb UV-visible light, leading to the formation of reactive excited states that can undergo various reactions, including reduction of the nitro group or polymerization.[11][12]
-
Oxidative Degradation: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[5][6] The methyl group is also a potential site for oxidation to a carboxylic acid.
-
Hydrolytic Degradation: While the quinolin-2-ol form is relatively stable, extreme pH conditions could potentially promote hydrolysis, although this is less common for this ring system compared to esters or amides.
-
Nitro Group Reduction: The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino groups.[13] This can occur under reducing conditions or as a consequence of photodegradation.
Caption: Potential degradation pathways for this compound.
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Studies
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[3][14]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 M HCl.
-
Reflux the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1 M NaOH.
-
Reflux the mixture at 60°C for 8 hours.
-
Withdraw samples, neutralize with 1 M HCl, and dilute with the diluent.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute with the diluent.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to 80°C in a hot air oven for 48 hours.
-
Withdraw samples, dissolve in diluent to the target concentration.
-
-
Photolytic Degradation (Solid State):
-
Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Withdraw samples and dissolve in diluent.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Caption: Experimental workflow for forced degradation studies.
Data Presentation
Summarize the results of the forced degradation studies in a table for easy comparison.
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products |
| 1 M HCl, 60°C | 24 h | Hypothetical Value | Hypothetical Value |
| 1 M NaOH, 60°C | 8 h | Hypothetical Value | Hypothetical Value |
| 30% H₂O₂, RT | 24 h | Hypothetical Value | Hypothetical Value |
| 80°C (Solid) | 48 h | Hypothetical Value | Hypothetical Value |
| Photolytic | 1.2M lux h | Hypothetical Value | Hypothetical Value |
V. References
-
Oxidation of Heterocyclic Compounds by Permanganate Anion. (2004). Khimiya Geterotsiklicheskikh Soedinenii. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
ResearchGate. (n.d.). Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. Available at: [Link]
-
MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]
-
ResearchGate. (2004). (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Available at: [Link]
-
PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. Available at: [Link]
-
Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences. Available at: [Link]
-
ResearchGate. (2016). Forced Degradation Studies. Available at: [Link]
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ResearchGate. (2018). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. Available at: [Link]
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National Center for Biotechnology Information. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylquinolin-2-ol. PubChem. Available at: [Link]
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Environmental Analysis Health and Toxicology. (2022). Biodegradation of p-nitroaniline by an indigenous bacterial strain pseudomonas sp. DL17. Available at: [Link]
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Environmental Health and Safety, University of Colorado Boulder. (n.d.). Chemical Incompatibility and Lab Storage Rules. Available at: [Link]
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Semantic Scholar. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. Available at: [Link]
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ResearchGate. (1990). (PDF) Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology. Available at: [Link]
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National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
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IOP Publishing. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
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ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available at: [Link]
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Pharmaceutical Technology. (2013). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Available at: [Link]
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Environmental Health & Safety, University of Washington. (n.d.). Chemical Storage Guidelines. Available at: [Link]
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PubMed. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology. Available at: [Link]
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ResearchGate. (2023). Synthesis of diversely substituted quinolines via continuous flow nitro.... Available at: [Link]
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PubMed. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-methylquinolin-4-ol. PubChem. Available at: [Link]
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PubMed. (1995). Quinoline 2-oxidoreductase and 2-oxo-1,2-dihydroquinoline 5,6-dioxygenase from Comamonas testosteroni 63. The first two enzymes in quinoline and 3-methylquinoline degradation. European Journal of Biochemistry. Available at: [Link]
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ResearchGate. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydroxyquinoline. PubChem. Available at: [Link]
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Technical Support Center: Optimizing Catalyst Selection for Quinoline Synthesis
Welcome to the technical support center dedicated to quinoline synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with in-depth, field-proven insights into catalyst selection and reaction optimization. Quinolines form the backbone of numerous pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor.[1][2] This resource consolidates troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of quinoline synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental challenges in a question-and-answer format, emphasizing the causality behind catalyst choice and reaction conditions.
Issue 1: Low Yield in Friedländer Synthesis & Aldol Side Products
Question: My Friedländer synthesis is suffering from low yields and I'm observing significant side products consistent with aldol condensation. What catalytic adjustments can I make?
Answer: This is a classic challenge in the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] The root cause often lies in harsh reaction conditions, particularly when using strong traditional acid or base catalysts at high temperatures, which promote the undesired self-condensation of the carbonyl reactant.[3][4]
Causality & Strategic Solutions:
-
Switch to Milder Lewis Acids: Strong acids can aggressively catalyze both the desired cyclization and the competing aldol reaction. By switching to a milder Lewis acid, you can favor the desired reaction pathway. For instance, zirconium triflate (Zr(OTf)₄) has been shown to significantly improve yields to over 88% by creating a less harsh reaction environment.[4]
-
Utilize Heterogeneous Solid Acid Catalysts: Solid acid catalysts, such as zeolites (e.g., H-ZSM-5) or sulfonic acid-functionalized materials (e.g., Nafion NR50), offer a distinct advantage.[5][6] Their solid-phase nature provides localized acidic sites, minimizing bulk solution acidity that drives side reactions. This approach also simplifies purification, as the catalyst can be filtered off.[7]
-
Solvent-Free and Alternative Conditions: The use of ionic liquids can serve a dual role as both solvent and catalyst, sometimes leading to near-quantitative yields.[8][9] For a greener approach, performing the reaction in water, sometimes even without a catalyst, has proven effective.[7][10]
Issue 2: Uncontrolled Exothermic Reaction & Tar Formation in Skraup Synthesis
Question: My Skraup synthesis is extremely vigorous, making it difficult to control, and results in significant tar formation. How can I moderate the reaction and improve my crude product quality?
Answer: The Skraup synthesis, which reacts an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and prone to charring.[11][12] The high temperatures and strongly acidic conditions cause the polymerization of acrolein (formed in situ from glycerol dehydration) and other intermediates.[13][14]
Causality & Strategic Solutions:
-
Introduce a Moderator: The key is to control the reaction rate. Adding ferrous sulfate (FeSO₄) is a standard and effective method to make the reaction less violent.[11][13] Boric acid can also be used as a moderating agent.[10][14]
-
Controlled Reagent Addition: Instead of combining all reagents at once, add the concentrated sulfuric acid slowly with efficient cooling and stirring. This helps dissipate heat and prevent localized temperature spikes that lead to tar formation.[11]
-
Optimize Temperature Profile: Avoid excessively high temperatures. The reaction should be heated gently only to initiate it. Once the exothermic phase begins, the heat source should be removed. After it subsides, gentle heating can be resumed to drive the reaction to completion.[11][14]
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
Question: I am using an unsymmetrical ketone in a Combes or Friedländer synthesis and obtaining a difficult-to-separate mixture of regioisomers. How can I direct the cyclization to a single product?
Answer: Regioselectivity is a common hurdle when an unsymmetrical ketone provides two different α-methylene groups for the initial condensation. The outcome is governed by a delicate balance of steric and electronic factors in the rate-determining cyclization step.[15][16]
Causality & Strategic Solutions:
-
Electronic Control (Combes Synthesis): The substituents on the aniline ring are crucial. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) on the aniline can direct the cyclization to produce different regioisomers.[15] Careful selection of your substituted aniline can therefore be a powerful tool.
-
Steric Hindrance: In the Combes synthesis, a bulkier substituent on the β-diketone will preferentially occupy the less sterically hindered 2-position of the quinoline product.[15]
-
Catalyst and Additive Control (Friedländer Synthesis): The choice of catalyst can directly influence which regioisomer is formed. Using specific amine catalysts or employing an ionic liquid like [Bmmim][Im] has been shown to favor the formation of a single product.[3][9] Another advanced strategy is to introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone to force the desired regioselectivity.[3][9]
Issue 4: Catalyst Deactivation and Difficult Recovery
Question: My homogeneous catalyst is difficult to separate from the product, and my heterogeneous catalyst loses activity after one or two cycles. What are my options?
Answer: This question touches on the fundamental trade-off between homogeneous and heterogeneous catalysis. Homogeneous catalysts often show higher activity and selectivity but are notoriously difficult to remove from the reaction mixture.[4][17] Heterogeneous catalysts are easily separable but can suffer from leaching of active sites or surface fouling.[7]
Causality & Strategic Solutions:
-
Magnetic Nanocatalysts: A highly effective modern solution is the use of magnetic nanocatalysts, such as iron oxide nanoparticles functionalized with a catalytically active species (e.g., an ionic liquid or a metal complex).[8][18] These catalysts offer the high surface area and reactivity of nanomaterials while allowing for simple and efficient recovery using an external magnet.[18] They can often be reused for multiple cycles without a significant drop in activity.[18]
-
Robust Heterogeneous Supports: For heterogeneous systems, ensure the support material is stable under your reaction conditions. For example, using a robust support like silica or carbon nanotubes can improve catalyst lifetime.[8]
-
Optimize Reaction Conditions for Catalyst Stability: Harsher conditions (high temperature, strong acids/bases) can accelerate the degradation of any catalyst. Exploring milder conditions, perhaps coupled with microwave irradiation to reduce reaction times, can extend the useful life of your catalyst.[6][7]
Catalyst Performance Summary
The selection of a catalyst is highly dependent on the specific quinoline synthesis method employed. The table below summarizes the performance of various catalytic systems for common named reactions.
| Synthesis Method | Catalyst System | Reactants | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Friedländer Synthesis | Acid (p-TsOH) or Base (KOH) | o-Aminobenzaldehyde/ketone, Carbonyl | 150 - 220 | 3 - 6 | 77 - 95 | [7] |
| Ionic Liquid ([Msim][OOCCCl₃]) | 2-aminoaryl ketones, α-methylene carbonyls | Not Specified | Not Specified | Up to 100 | [8] | |
| Skraup Synthesis | H₂SO₄, Oxidizing agent (Nitrobenzene) | Aniline, Glycerol | 145 - 170 | ~14-47 | Varies | [7] |
| Doebner-von Miller | Acid (HCl, H₂SO₄) | Aniline, α,β-Unsaturated carbonyl | 100 - 140 | 3 - 12 | 42 - 89 | [7][19] |
| Combes Synthesis | Acid (H₂SO₄, PPA) | Aniline, β-Diketone | 100 - 150 | 1 - 4 | Varies | [7][20] |
| Modern Methods | Cobalt (II) Acetate | 2-aminoaryl alcohols, ketones | Not Specified | Not Specified | Good | [8][21] |
| ZnCl₂/Ni-USY Zeolite | Aniline, Propanol | 410 | N/A | 78.3 | [7][22] | |
| Fe₃O₄-IL-HSO₄ (Nanocatalyst) | 2-aminoaryl ketones, 1,3-dicarbonyls | 90 | 0.25 - 1 | 85 - 96 | [18] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.[7]
Visualized Workflows & Mechanisms
General Catalyst Selection Workflow
This diagram outlines a logical workflow for selecting and optimizing a catalyst for a target quinoline synthesis.
Caption: A general workflow for catalyst selection and optimization.
Troubleshooting Low Yield
This decision tree provides a systematic approach to diagnosing and solving issues of low product yield.
Caption: A troubleshooting decision tree for low product yield.
Detailed Experimental Protocols
Protocol 1: Friedländer Synthesis Using a Reusable Nanocatalyst
This protocol describes a general, environmentally friendly procedure for the Friedländer synthesis using a magnetically separable nanocatalyst.[8][18]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Fe₃O₄-supported ionic liquid nanocatalyst (e.g., Fe₃O₄-IL-HSO₄) (0.02 g)[8]
-
Ethanol (5 mL) or solvent-free conditions
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
External magnet
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (0.02 g).[8]
-
Solvent Addition (Optional): If the reaction is not being run solvent-free, add ethanol (5 mL).[8]
-
Reaction: Stir the mixture at the optimized temperature (e.g., 60-100°C) for the required time (e.g., 0.5-2 hours).[8][18]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
Catalyst Separation: Upon completion, cool the mixture. If run in a solvent, place a strong external magnet against the side of the flask. The magnetic catalyst will be attracted to the magnet, allowing the clear product solution to be decanted.[4][18]
-
Work-up: Concentrate the decanted solution under reduced pressure. The resulting crude product can be purified further.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[23]
-
Catalyst Recycling: The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[4][18]
Protocol 2: Combes Synthesis with Acid Catalysis
This protocol outlines the classic acid-catalyzed condensation of an aniline with a β-diketone.[11]
Materials:
-
Aniline or substituted aniline (10 mmol)
-
β-Diketone (e.g., acetylacetone) (10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Round-bottom flask, ice bath
-
Crushed ice, aqueous ammonia or NaOH solution
Procedure:
-
Condensation: In a fume hood, combine the aniline (10 mmol) and the β-diketone (10 mmol) in a round-bottom flask. Stir the mixture at room temperature. An exothermic reaction may occur as the enamine intermediate forms.
-
Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid with continuous stirring.
-
Reaction: Gently heat the reaction mixture for a short period to drive the cyclization to completion.
-
Work-up: Allow the reaction mixture to cool to room temperature, then carefully pour it onto a beaker of crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution by slowly adding a base (e.g., concentrated ammonia or NaOH solution) until the solution is alkaline. The quinoline product may precipitate out.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If the product is an oil or does not precipitate, extract it with an appropriate organic solvent (e.g., ethyl acetate). The crude product can be further purified by distillation, recrystallization, or column chromatography.[11]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of heterogeneous versus homogeneous catalysts for quinoline synthesis? A1: The choice involves a trade-off between activity, selectivity, and practicality.[4][17]
-
Homogeneous Catalysts (e.g., Lewis acids, metal complexes) are in the same phase as the reactants. They often exhibit higher selectivity and activity at lower temperatures due to well-defined active sites.[4][17] However, their separation from the product can be difficult and costly, complicating purification.[7][17]
-
Heterogeneous Catalysts (e.g., zeolites, supported metals) are in a different phase. Their primary advantage is easy separation from the reaction mixture (e.g., by filtration), which allows for straightforward recycling and makes them ideal for greener, larger-scale processes.[7][24] However, they may require harsher reaction conditions and can have lower selectivity due to less-defined active sites.[17]
Q2: Are there "green" catalytic options for quinoline synthesis? A2: Yes, considerable research has focused on developing more environmentally benign synthetic routes. Key strategies include:
-
Water as a Solvent: Performing reactions like the Friedländer synthesis in water, sometimes catalyst-free, is a prime example of a green approach.[7][10]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields.[6][7]
-
Reusable Catalysts: Employing recyclable heterogeneous or nanocatalysts minimizes chemical waste and improves the overall efficiency of the process.[18][25]
Q3: How do I handle purification if my quinoline derivative is basic and decomposes on silica gel? A3: This is a common issue, as the acidic nature of standard silica gel can degrade basic quinoline products.[26]
-
Deactivate the Silica: Pre-treat the silica gel by creating a slurry with a solvent containing a small amount of a base, like triethylamine (~1-2%), before packing the column. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.[27]
-
Non-Chromatographic Methods: If decomposition is severe, avoid chromatography. Consider purification via recrystallization, acid-base extraction, or distillation (if the compound is thermally stable).[11][28] For products of the Skraup synthesis, steam distillation is a classic and effective method to separate the quinoline from non-volatile tar.[11]
Q4: Can solvent choice impact my catalyst's effectiveness? A4: Absolutely. The solvent plays a critical role. In the Doebner-von Miller reaction, for instance, using a biphasic medium can sequester the α,β-unsaturated carbonyl in an organic phase, preventing its acid-catalyzed polymerization in the aqueous phase and thereby increasing the yield.[11][23] For other reactions, high-boiling point solvents like 1,2,4-trichlorobenzene may be necessary to reach the high temperatures required for thermal cyclization steps, leading to improved yields compared to lower-boiling solvents.[23]
References
- BenchChem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
- BenchChem. (n.d.). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies.
- BIOSYNCE. (2025, August 7). What is the reaction mechanism of quinoline synthesis?
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025, November). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis.
- BenchChem. (2025, December). Technical Support Center: Purification of Quinoline Derivatives.
- BenchChem. (n.d.). Improving regioselectivity in the synthesis of disubstituted quinolines.
- Al-Ostath, A., et al. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH.
- BenchChem. (2025, December). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ACS Omega. (2024, October 13). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ResearchGate. (n.d.). Comparison between heterogeneous, homogeneous, and nanocatalyst.
- ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6.
- Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- LookChem. (n.d.). Purification of Quinoline.
- Huang, C., Li, A., Li, L.-J., & Chao, Z.-S. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing.
- Reddit. (2025, April 8). Purification of Quinoline-3,4-diones.
- Patil, R., et al. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- PMC - NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
- BenchChem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- BenchChem. (n.d.). Optimizing reaction time and temperature for quinoline synthesis.
- BenchChem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wikipedia. (n.d.). Skraup reaction.
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Technical Support Center: Accelerating the Synthesis of 2-Methyl-6-Nitroquinoline
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-methyl-6-nitroquinoline. We move beyond standard protocols to address a critical bottleneck: reaction time. By elucidating the underlying mechanisms of the Doebner-von Miller reaction, this document provides actionable troubleshooting strategies and advanced catalytic methods to enhance efficiency, improve yield, and ensure reaction control.
Foundational Principles: Understanding the Doebner-von Miller Reaction
The synthesis of 2-methyl-6-nitroquinoline is classically achieved via the Doebner-von Miller reaction, a variation of the Skraup synthesis.[1][2] This acid-catalyzed reaction involves the condensation of an aromatic amine (4-nitroaniline) with an α,β-unsaturated carbonyl compound (crotonaldehyde).[3] The mechanism, a subject of extensive study, is understood to proceed through several key stages: a conjugate Michael addition, an intramolecular cyclization, and a final aromatization step to form the stable quinoline ring.[3][4]
A precise understanding of this pathway is paramount for effective troubleshooting, as inefficiencies at any stage can lead to extended reaction times, low yields, and the formation of impurities.
Caption: The Doebner-von Miller reaction mechanism for 2-methyl-6-nitroquinoline synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction time is excessively long (>2 hours) and yields are consistently low (<50%). How can I significantly accelerate the reaction and improve conversion?
A1: This is the most prevalent challenge, often stemming from the kinetics of the condensation and cyclization steps. While optimizing temperature can provide marginal gains, the most effective strategy is the introduction of a catalyst to lower the activation energy of the rate-limiting steps.
Primary Recommendation: Nanocatalysis
Recent studies have demonstrated a dramatic reduction in reaction time and a near doubling of yield by employing silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst.[3] The acidic surface of the silica coating is believed to stabilize unstable intermediates, thereby facilitating both the condensation and cyclization stages.[3]
Data Summary: Conventional vs. Nanocatalyst-Enhanced Synthesis
| Parameter | Conventional Method | Nanocatalyst Method (Fe₃O₄@SiO₂) |
| Catalyst | None (Acid-mediated) | Fe₃O₄@SiO₂ Nanoparticles |
| Reaction Time | ~110 minutes | ~80 minutes |
| Yield | ~47% | ~81% |
| Key Advantage | Simpler setup | Faster kinetics, higher yield, catalyst is magnetically separable |
Underlying Principle (The "Why"): The high surface area and acidic nature of the Fe₃O₄@SiO₂ nanoparticles provide a heterogeneous catalytic surface.[3] This localizes reactants and stabilizes the charged intermediates crucial for the cyclization step, a function not offered by the homogenous acid catalyst alone. This "surface-enabled catalysis" accelerates the reaction rate beyond what can be achieved by simply increasing thermal energy.[3]
Q2: The reaction is highly exothermic and proves difficult to control, sometimes leading to a runaway reaction. What are the best practices for moderation and safety?
A2: The Skraup-type synthesis is notoriously exothermic and can become violent if not properly managed.[5][6] This is due to the dehydration of glycerol (if used) and the subsequent condensation reactions.
Best Practices for Control:
-
Gradual Reagent Addition: Never mix all reagents at once. The concentrated acid (HCl or H₂SO₄) should be added dropwise to the mixture of the aniline and carbonyl compound, with constant stirring and cooling in an ice bath to dissipate heat.[7][8]
-
Temperature Monitoring: Use an oil bath for uniform heating and maintain strict temperature control throughout the reaction. A thermometer should be placed directly in the reaction mixture.[8] For the synthesis of a related compound, the temperature was held rigidly between 117-119°C during a critical addition step.[8]
-
Use of Moderators: The addition of ferrous sulfate (FeSO₄) is a classic technique used to make the reaction less violent.[5][6][9]
Q3: My final product is dark and appears to contain significant impurities, complicating purification. What are the likely side reactions and how can they be minimized?
A3: The strong acidic and oxidative conditions can lead to the formation of polymeric tars from the self-condensation of crotonaldehyde. Additionally, incomplete reaction or oxidation can leave behind starting materials and dihydroquinoline intermediates.
Minimization Strategies:
-
Control Stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of the carbonyl component is common, but a large excess should be avoided. A protocol for 2-methyl-6-nitroquinoline synthesis uses 11 mmol of 4-nitroaniline to 14 mmol of crotonaldehyde.[3]
-
Maintain an Inert Atmosphere (Optional): While not always required, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side products, leading to a cleaner reaction profile.
-
Neutral Catalysts: While the primary reaction is acid-catalyzed, the use of neutral supports like silica gel or alumina has been noted to minimize side reactions, although their impact on yield improvement is secondary.[3]
Q4: I am having difficulty purifying the crude product by recrystallization. What are the optimal conditions and alternative methods?
A4: Effective purification is critical for obtaining 2-methyl-6-nitroquinoline with high purity (m.p. 164-165 °C[3]).
Primary Method: Recrystallization
-
Solvent Choice: Methanol is the most commonly reported and effective solvent for recrystallizing the final product.[3] The principle is that the compound should be highly soluble in hot methanol but sparingly soluble at room temperature or below.[10]
-
Troubleshooting Crystallization: If crystals fail to form upon cooling, try the following:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.[10]
-
Seeding: Add a single, pure crystal of 2-methyl-6-nitroquinoline to the solution to induce crystallization.[10]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[11]
-
Alternative/Secondary Purification Methods:
-
Activated Charcoal: If the product has a persistent dark color, dissolve the crude solid in hot methanol and add a small amount of activated charcoal. The charcoal adsorbs colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.[10]
-
Column Chromatography: For very impure samples or to separate closely related isomers, column chromatography over silica gel is highly effective.[10][11] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would be a logical starting point.
Experimental Protocols & Optimization Workflow
For direct comparison, detailed methodologies for both the conventional and the accelerated nanocatalyst-based syntheses are provided below.
Protocol 1: Conventional Synthesis[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl.
-
Heating: Heat the mixture under reflux to 105 °C.
-
Addition: Add 0.95 g (14 mmol) of crotonaldehyde dropwise over an extended period.
-
Reaction: Continue heating the reaction mixture for approximately 110 minutes.
-
Workup: Cool the mixture to room temperature (25 °C).
-
Neutralization: Carefully neutralize the solution with 11 N NaOH. The product will precipitate out.
-
Purification: Collect the whitish-yellow precipitate by filtration and recrystallize from methanol to remove unreacted starting materials.
-
Expected Yield: ~47%.
Protocol 2: Accelerated Synthesis with Fe₃O₄@SiO₂ Nanocatalyst[3]
-
Setup: In a round-bottom flask with a reflux condenser, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl. Add the Fe₃O₄@SiO₂ nanoparticles to this mixture.
-
Heating: Heat the mixture under reflux to 105 °C.
-
Addition: Add 0.95 g (14 mmol) of crotonaldehyde dropwise.
-
Reaction: Reflux the contents for approximately 80 minutes.
-
Catalyst Removal: Cool the reaction to room temperature. Isolate the magnetic Fe₃O₄@SiO₂ nanoparticles using a strong external magnet.
-
Neutralization: Decant the supernatant and neutralize it with 11 N NaOH to precipitate the product.
-
Purification: Collect the light-yellow solid by filtration and recrystallize from methanol.
-
Expected Yield: ~81%.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of 2-methyl-6-nitroquinoline.
References
-
Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). Materials Today: Proceedings. [Link]
-
Skraup reaction. Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
The Skraup Synthesis of Quinolines. ResearchGate. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
Preparation and Properties of Quinoline. LBS PG College. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. uop.edu.pk [uop.edu.pk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Nitroquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of nitroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing the significant exothermic risks associated with these procedures. The nitration of quinoline and its derivatives is a notoriously energetic process, and maintaining strict control over the reaction exotherm is paramount for safety, yield, and purity.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Why is the nitration of quinoline so exothermic?
A1: The nitration of quinoline is a classic electrophilic aromatic substitution reaction.[1] The reaction of a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid), generates the highly reactive nitronium ion (NO₂⁺).[2][3] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the nitronium ion. This process is itself exothermic. The subsequent attack of the electron-rich quinoline ring on the nitronium ion is a rapid and highly exothermic step.[2][4] The overall reaction involves several energetic steps that contribute to the significant heat release.[5]
Q2: My reaction temperature is rapidly increasing despite a cooling bath. What is happening and what should I do?
A2: A rapid, uncontrolled temperature rise indicates that the rate of heat generation is exceeding the capacity of your cooling system, a dangerous situation known as a thermal runaway. This can be caused by several factors, including adding the nitrating agent too quickly, inadequate cooling, or poor agitation leading to localized hot spots.[6]
Immediate Actions:
-
Cease addition of the nitrating agent immediately.
-
Enhance Cooling: If possible and safe, add more coolant (e.g., dry ice to an acetone bath) to increase the cooling capacity.
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, and your lab has established emergency protocols for this, you may need to quench the reaction. This is typically done by cautiously and slowly pouring the reaction mixture onto a large volume of crushed ice or an ice/water slurry with vigorous stirring.[6][7] Caution: The dilution of concentrated sulfuric acid is also highly exothermic, so this procedure must be performed with extreme care, behind a blast shield, and with appropriate personal protective equipment (PPE).[6][8]
-
Alert Personnel: Inform your supervisor and any nearby colleagues of the situation. Follow all established laboratory emergency procedures.
Q3: What are the key parameters to control for preventing a thermal runaway?
A3: Proactive control is the best strategy for managing exothermic nitration reactions. The following parameters are critical:
| Parameter | Recommended Control Strategy | Rationale |
| Temperature | Maintain a low and stable internal reaction temperature, often between -5°C and 10°C, using an efficient cooling bath (e.g., ice-salt or a cryocooler).[8][9] | Lower temperatures slow the reaction rate, allowing the heat generated to be dissipated more effectively by the cooling system.[7] |
| Reagent Addition | Add the nitrating agent (mixed acid) slowly and dropwise to the quinoline solution.[6][8][10] | This ensures that the heat generated at any given moment does not overwhelm the cooling capacity. A slow addition rate prevents the accumulation of unreacted nitrating agent.[6] |
| Agitation | Ensure vigorous and consistent stirring throughout the reaction.[6] | Efficient mixing prevents the formation of localized "hot spots" where reactant concentrations are high, which can initiate a runaway reaction. It also improves heat transfer to the cooling bath.[6] |
| Reagent Concentration | Use appropriate concentrations of nitric and sulfuric acid as specified in a validated procedure. | Overly concentrated reagents can lead to a more rapid and violent reaction.[6] |
Q4: I'm observing the formation of dark, tar-like substances in my reaction. What causes this and how can I prevent it?
A4: The formation of tar and other dark-colored byproducts is often a result of side reactions, such as oxidation of the quinoline ring or over-nitration, which are exacerbated by harsh reaction conditions.[7][11] To minimize these side reactions:
-
Strict Temperature Control: Maintain the recommended low temperature throughout the addition of the nitrating agent.[7]
-
Controlled Stoichiometry: Use only a slight molar excess of the nitrating agent to reduce the likelihood of multiple nitrations.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material has been consumed to prevent product degradation.[7]
Q5: What are the advantages of using a continuous flow reactor for nitroquinoline synthesis?
A5: Continuous flow reactors offer significant safety and efficiency advantages for highly exothermic reactions like nitration.[2][4]
-
Superior Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, which allows for extremely efficient heat dissipation and precise temperature control.[4][6]
-
Enhanced Safety: The small reaction volume at any given time minimizes the potential hazard of a thermal runaway.[4]
-
Precise Control: Residence time, stoichiometry, and temperature can be precisely controlled, leading to higher yields and purities.[4][12]
Troubleshooting Guides
Problem 1: Violent or Uncontrolled Exothermic Reaction
-
Symptom: A rapid, uncontrolled rise in the internal reaction temperature, often accompanied by vigorous gas evolution and a change in the color of the reaction mixture.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Cooling | Ensure the cooling bath is at the correct temperature and has sufficient capacity. An ice-salt bath is often necessary to achieve temperatures below 0°C.[10] For larger scale reactions, a cryostat may be required. |
| Rapid Addition of Nitrating Agent | Add the nitrating agent very slowly, drop-by-drop, with continuous monitoring of the internal temperature.[6][10] An addition funnel or syringe pump can provide better control. |
| Poor Agitation | Use a powerful overhead stirrer or a large enough magnetic stir bar to ensure vigorous mixing. Inefficient stirring can lead to localized hot spots.[6] |
| Accumulation of Unreacted Reagents | If the reaction is run at too low a temperature, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[6] Maintain the temperature in the optimal range where the reaction proceeds at a controlled rate. |
Problem 2: Low Yield of Desired Nitroquinoline Isomer
-
Symptom: The isolated product yield is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction time may have been too short or the temperature too low. Monitor the reaction by TLC until the starting material is consumed. |
| Side Reactions/Degradation | Harsh conditions (high temperature, long reaction time) can lead to byproduct formation.[11] Maintain strict temperature control and quench the reaction promptly upon completion.[7] |
| Loss During Work-up | The nitroquinoline product may have some solubility in the aqueous phase during quenching. Ensure the quenching is done on a large volume of ice to maximize precipitation.[7] Wash the collected solid with cold water to minimize solubility losses.[10] If the product does not precipitate, it may require liquid-liquid extraction with a suitable organic solvent.[7] |
| Incorrect Isomer Formation | The nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][13] The ratio can be influenced by reaction conditions. Precise temperature control is critical for regioselectivity.[9] |
Experimental Protocols & Visualizations
Protocol 1: Standard Batch Nitration of Quinoline
Safety Precautions: This procedure involves highly corrosive and oxidizing acids.[8] It must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.[8] The reaction is highly exothermic; strict temperature control is critical.[8]
-
Preparation of Quinoline Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve quinoline in concentrated sulfuric acid. Cool the mixture to -5°C to 0°C in an ice-salt bath.[8]
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.[8]
-
Reaction: Add the cold nitrating mixture dropwise to the stirred quinoline solution, ensuring the internal temperature does not exceed 5°C.[8] The addition should be slow and controlled.
-
Stirring: After the addition is complete, continue to stir the mixture at 0-5°C for the specified time (monitor by TLC).
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.[7][8]
-
Isolation: The nitroquinoline product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8]
Diagram: Troubleshooting Logic for Thermal Runaway
Caption: Decision-making workflow for responding to a thermal runaway event.
Diagram: Key Control Points for Safe Nitration
Caption: Critical control points in a batch nitration process for safety.
References
- Benchchem. (2025). Technical Support Center: Optimizing Nitroquinoline Synthesis.
- Benchchem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration.
- Benchchem. (2025). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.
- Benchchem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Benchchem. (2025). Technical Support Center: 7-Methyl-4-nitroquinoline 1-oxide.
- Benchchem. (2025). Optimizing reaction conditions for synthesizing 8-(Morpholin-4-yl)-5-nitroquinoline.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Benchchem. (2025). Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid.
- Benchchem. (2025). Technical Support Center: Identification of Byproducts in 4-Chloro-7-nitroquinoline Synthesis.
-
Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405–424. Retrieved from [Link]
-
Beilstein Journals. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
- Unknown. (n.d.). Preparation and Properties of Quinoline.
-
ResearchGate. (2022). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Retrieved from [Link]
-
Chegg. (2021). Solved 2. Treatment of quinoline with mixed acid (a mixture.... Retrieved from [Link]
-
Beilstein Journals. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 13. chegg.com [chegg.com]
Technical Support Center: A Guide to TLC Analysis for Monitoring the Progress of 4-Methyl-6-nitroquinolin-2-ol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-6-nitroquinolin-2-ol. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) for the effective use of Thin-Layer Chromatography (TLC) in monitoring the progress of this important synthesis. Our approach is rooted in scientific principles and practical, field-tested experience to ensure the integrity and success of your experimental work.
The Critical Role of TLC in Synthesizing this compound
The synthesis of this compound, a key intermediate in pharmaceutical research, typically involves a multi-step process, often beginning with a Knorr-type quinoline synthesis followed by nitration. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions for several reasons:
-
Rapidity and Cost-Effectiveness: TLC provides a quick and inexpensive method to assess the status of a reaction, allowing for timely decisions regarding reaction time, reagent addition, and work-up procedures.
-
Reaction Progression Monitoring: By visualizing the consumption of starting materials and the formation of the product on a TLC plate, you can effectively track the reaction's progress towards completion.[1]
-
Byproduct Detection: The appearance of unexpected spots can indicate the formation of byproducts, alerting you to potential issues with the reaction conditions.
-
Optimization of Reaction Conditions: TLC is crucial for optimizing reaction parameters such as temperature, reaction time, and catalyst loading by providing a semi-quantitative assessment of the product yield.
A plausible synthetic route to this compound is a two-step process: the Knorr synthesis of 4-methylquinolin-2-ol from p-nitroaniline and ethyl acetoacetate, followed by a nitration step. This guide will focus on the TLC monitoring of both stages of this synthesis.
Part 1: Experimental Protocol for TLC Analysis
This section provides a step-by-step methodology for performing TLC analysis to monitor the synthesis of this compound.
Materials and Equipment:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane)
-
UV lamp (254 nm and 365 nm)
-
Visualization reagents (e.g., iodine chamber, potassium permanganate stain)
-
Standard laboratory glassware and personal protective equipment
Step-by-Step Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), reaction mixture (RM), and a co-spot (Co).
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of the starting material (e.g., p-nitroaniline and ethyl acetoacetate for the Knorr synthesis, or 4-methylquinolin-2-ol for the nitration step) in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture (RM): Withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute it with a suitable solvent if necessary.
-
-
Spotting:
-
Using a clean capillary tube for each sample, carefully spot a small amount of the SM solution onto its designated lane on the starting line.
-
Spot the diluted RM in its lane.
-
For the co-spot lane, first spot the SM, and after the spot has dried, spot the RM directly on top of it. The spots should be small and concentrated for optimal separation.
-
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the starting line on the TLC plate.
-
Place the spotted TLC plate into the chamber and cover it to allow the solvent to ascend the plate via capillary action.
-
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds and those with conjugated systems, like quinoline derivatives, will often appear as dark spots on a fluorescent background. Circle the visible spots with a pencil.
-
If spots are not clearly visible or for further confirmation, use a chemical stain. For nitro compounds, specific stains can be employed.[1][2]
-
Calculating the Retention Factor (Rf):
The Rf value is a key parameter in TLC and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a constant for a specific compound under a given set of conditions (stationary phase, mobile phase, and temperature).
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of the this compound synthesis in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated.[3] 2. The compound is highly polar and interacting strongly with the acidic silica gel.[4] 3. The sample contains impurities that have a wide range of polarities. | 1. Dilute the sample before spotting.[3] 2. Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or triethylamine.[4] 3. This may indicate a complex reaction mixture. Consider optimizing the reaction conditions. |
| Spots Remain at the Baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Spots Run with the Solvent Front (Rf ≈ 1) | The mobile phase is too polar for the compounds. | Decrease the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, increase the proportion of hexane. |
| Overlapping or Poorly Resolved Spots | The polarity of the mobile phase is not optimal for separating the mixture of compounds. | Experiment with different solvent systems. Try a solvent with a different selectivity. For example, replace ethyl acetate with dichloromethane or tetrahydrofuran.[5] A co-spot is crucial for differentiating between two closely running spots. |
| No Spots are Visible | 1. The sample is too dilute.[3] 2. The compounds are not UV-active. 3. The compound has evaporated from the plate (if volatile). | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3] 2. Use a chemical visualization method such as an iodine chamber or a potassium permanganate stain. 3. Ensure the plate is developed promptly after spotting. |
| Solvent Front Runs Unevenly | The TLC plate may be touching the side of the chamber, or the bottom of the plate is not level. | Ensure the plate is placed centrally in the chamber and the bottom is flat on the chamber floor. |
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right mobile phase for my TLC analysis?
A1: The selection of the mobile phase is critical for good separation. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting ratio is 7:3 or 8:2 (hexane:ethyl acetate). The ideal mobile phase should give an Rf value for your product of around 0.3-0.5, with clear separation from the starting materials. If your compounds are very polar, a more polar system like dichloromethane/methanol may be necessary.
Q2: How can I be sure that a new spot on the TLC is my desired product?
A2: The most reliable way to confirm the identity of a new spot is by using a co-spot. By spotting the starting material and the reaction mixture in the same lane, you can clearly see if the new spot is distinct from the starting material. If they are the same compound, you will see a single, potentially more intense, spot. If they are different, you will see two separate spots.
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: If your starting material and product have similar polarities, achieving good separation can be challenging. Here are a few strategies:
-
Try different solvent systems: Experiment with various combinations and ratios of solvents. Sometimes, changing one of the solvents to another with a different selectivity (e.g., swapping ethyl acetate for dichloromethane) can significantly improve separation.[5]
-
Use a longer TLC plate: A longer plate provides more distance for the compounds to separate.
-
Consider a different stationary phase: While silica gel is the most common, alumina or reverse-phase (C18) TLC plates can offer different selectivity and may provide better separation for your specific compounds.
Q4: What are the expected relative Rf values for the compounds in the synthesis of this compound?
A4: The exact Rf values will depend on the specific mobile phase used. However, we can predict the relative polarities and therefore the relative Rf values:
| Compound | Expected Polarity | Expected Relative Rf Value |
| p-Nitroaniline (Starting Material) | More Polar | Lower |
| Ethyl Acetoacetate (Starting Material) | Less Polar | Higher |
| 4-Methylquinolin-2-ol (Intermediate) | Polar | Intermediate |
| This compound (Product) | More Polar | Lower than the intermediate |
In a typical normal-phase TLC system (e.g., hexane/ethyl acetate), less polar compounds will travel further up the plate and have higher Rf values, while more polar compounds will have a stronger affinity for the silica gel and have lower Rf values. The introduction of a nitro group generally increases the polarity of a molecule, leading to a lower Rf value compared to its non-nitrated counterpart.
Q5: What is the best way to visualize the nitro-substituted quinoline on the TLC plate?
A5: this compound, being an aromatic and conjugated system, should be visible under a 254 nm UV lamp as a dark spot. For enhanced or alternative visualization, several methods are effective for nitro compounds:
-
Iodine Chamber: A simple and generally effective method where the plate is exposed to iodine vapors, which reversibly stain many organic compounds, appearing as brown spots.[1][2]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many functional groups, including the nitro group, to produce yellow-brown spots on a purple background.[1]
-
Specific Nitro Group Stains: While less common in routine monitoring, specific reagents can be used to visualize nitro compounds, often involving reduction of the nitro group to an amine followed by derivatization to form a colored compound.
Part 4: Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and troubleshooting logic.
Caption: A streamlined workflow for TLC analysis in reaction monitoring.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01346G [pubs.rsc.org]
- 3. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Methyl-6-nitroquinolin-2-ol
Welcome to the technical support guide for the purification of 4-Methyl-6-nitroquinolin-2-ol. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will address common challenges encountered during recrystallization, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Solvent Selection - The Foundation of Purity
Achieving high purity via recrystallization is critically dependent on the choice of solvent.[1] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[2][3] This differential solubility is the cornerstone of the technique.[4]
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The ideal solvent for this specific molecule should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent must completely dissolve the crude this compound near its boiling point.
-
Low solubility at cold temperatures: Upon cooling, the compound's solubility should drop significantly to ensure a high recovery yield. The yield can never be 100% as some material will always remain in the cold mother liquor.[2]
-
Appropriate boiling point (BP): The solvent's BP should be high enough to create a large solubility differential, but low enough to be easily removed from the final crystals.[1][2] A BP that is too low provides a small temperature range for the solubility to change.[2]
-
Inertness: The solvent must not react with this compound.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor during filtration).[3][5]
Q2: Based on its molecular structure, what solvents are predicted to be effective?
A2: The structure of this compound offers several clues for solvent selection, based on the "like dissolves like" principle.[3][6]
-
Polar Protic Nature: The presence of a hydroxyl (-OH) group and a nitro (-NO2) group makes the molecule quite polar and capable of hydrogen bonding. This strongly suggests that polar protic solvents, particularly alcohols, are excellent candidates.[7][8]
-
Aromatic System: The quinoline core is a large, aromatic system. While this imparts some non-polar character, the influence of the highly polar functional groups is dominant.
-
Initial Recommendations: Based on this analysis, ethanol , methanol , and acetone are excellent single-solvent systems to screen first.[4][8] Acetic acid is also a potential solvent, as it has been used in reactions involving similar quinoline intermediates.[9]
Q3: How do I perform a systematic solvent screen to find the best solvent?
A3: A methodical approach is crucial. Use small amounts of your crude material for these tests.
Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the test solvent (e.g., ethanol) dropwise at room temperature, swirling after each addition. Observe the solubility. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.[2]
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
-
Repeat this process for several candidate solvents to identify the optimal choice.
Q4: When and how should I use a mixed-solvent system?
A4: A mixed-solvent system (or binary solvent system) is employed when no single solvent has the ideal solubility characteristics. This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible with each other.[2][10]
For this compound, a common and effective mixed system would be Ethanol/Water or Acetone/Hexane .[7]
Protocol: Mixed-Solvent Recrystallization
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as described for a single-solvent system.
Data Summary: Candidate Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Comments |
| Methanol | 65 | 32.7 | A good polar protic starting point.[11] |
| Ethanol | 78.5 | 24.6 | Often an excellent choice for nitroaryl compounds.[7][12] |
| Acetone | 56 | 21.0 | A polar aprotic solvent; its lower BP is a consideration.[8][12] |
| Ethyl Acetate | 77 | 6.0 | Moderately polar; may be effective.[7][12] |
| Water | 100 | 80.1 | Compound is likely poorly soluble, making it a good "bad" solvent in a mixed system.[7] |
| Hexane | 69 | 1.89 | A nonpolar solvent, useful as the "bad" solvent with acetone or ethyl acetate.[7][12] |
| (Data sourced from multiple references[4][12]) |
Section 2: Troubleshooting Guide for Common Recrystallization Issues
Even with a well-chosen solvent, experimental challenges can arise. This section provides solutions to the most common problems.
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the logical flow for solvent selection and for diagnosing common experimental problems.
Caption: Workflow for selecting a recrystallization solvent.
Caption: Troubleshooting flowchart for common issues.
Frequently Asked Questions (FAQs) on Troubleshooting
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A1: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid.[13] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.[14]
-
Immediate Solution: Reheat the solution until the oil fully redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation point. Allow the flask to cool much more slowly; you can insulate it with paper towels to slow heat loss. This encourages crystal lattice formation instead of oiling.[13]
-
Alternative Cause: High levels of impurities can depress the melting point of your product, leading to oiling. If the problem persists, the crude material may require a preliminary purification step like a column chromatography plug.
Q2: No crystals have formed even after cooling the solution in an ice bath. What should I do?
A2: This is a common issue that can indicate either a supersaturated solution or a solution that is too dilute.[13][14]
-
Induce Crystallization: First, try to induce crystallization in your supersaturated solution.[13] Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][13] If you have a small amount of pure product, adding a tiny "seed crystal" can also initiate the process.[2]
-
Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[13][15] Gently heat the solution again and boil off a portion of the solvent to re-concentrate it. Then, allow it to cool again.
Q3: The recrystallization resulted in a very low yield. How can I improve it?
A3: A low yield is most often caused by using too much solvent during the dissolution step.[2][15] The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.
-
Optimization Steps:
-
Use Minimal Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[6]
-
Thorough Cooling: Maximize precipitation by cooling the solution in an ice-water bath for at least 20-30 minutes before filtration.
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving a significant amount of your product.[6]
-
Q4: The final crystals are colored. How can I remove colored impurities?
A4: Highly colored impurities, often large conjugated organic molecules, can sometimes co-precipitate with the product. They can be removed using activated charcoal.[5][6]
-
Decolorization Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution via hot filtration before allowing the solution to cool and crystallize.[6] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
References
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- LookChem.
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- University of Colorado Boulder.
- University of Rochester, Department of Chemistry.
- Millersville University.
- University of York, Chemistry Teaching Labs.
- University of California, Irvine.
- Biocyclopedia.
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- Reddit. Struggling with the purification of a nitroaldol product : r/OrganicChemistry.
- CUNY.
- ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?.
- Sigma-Aldrich. Solvent Miscibility Table.
- Michigan State University, Department of Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties.
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Validation & Comparative
Validating the structure of 4-Methyl-6-nitroquinolin-2-ol using 2D NMR spectroscopy
In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built.[1] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a frontline tool, complex aromatic systems like quinoline derivatives often present overlapping signals that make definitive assignment challenging.[2][3] This guide provides a comprehensive walkthrough of using two-dimensional (2D) NMR spectroscopy to rigorously validate the structure of 4-Methyl-6-nitroquinolin-2-ol, a heterocyclic compound of interest in medicinal chemistry.
We will move beyond a simple recitation of steps to explore the underlying principles and strategic choices that ensure a self-validating and trustworthy structural elucidation. This guide is designed for researchers, scientists, and drug development professionals who seek not just to acquire data, but to interpret it with a high degree of confidence.
The Challenge with Quinolines and the Power of 2D NMR
The quinoline ring system, with its fused benzene and pyridine rings, gives rise to a complex series of proton (¹H) and carbon (¹³C) signals.[4] Substituents, such as the methyl, nitro, and hydroxyl groups in our target molecule, further influence the electronic environment, causing shifts in the NMR signals that can be difficult to predict with absolute certainty from 1D spectra alone.[3]
2D NMR techniques overcome these limitations by spreading the NMR information across two frequency dimensions, revealing correlations between nuclei that are either through-bond (scalar coupling) or through-space (dipolar coupling).[5] For the structural validation of this compound, we will focus on a suite of three key experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms to which they are attached (one-bond C-H correlation).[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.[8][9]
By systematically analyzing the data from these three experiments, we can build a connectivity map of the molecule, piece by piece, leading to an unambiguous structural confirmation.
Experimental Workflow: A Self-Validating Approach
The following diagram illustrates the logical flow of experiments and data interpretation for the structural validation of this compound.
Caption: Experimental workflow for 2D NMR structural validation.
Detailed Experimental Protocols
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for quinoline derivatives and can help in observing exchangeable protons like the one from the -OH group.[10]
-
Concentration: For ¹H NMR and COSY, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C-based experiments like HSQC and HMBC, a higher concentration of 20-50 mg is recommended to obtain good signal-to-noise in a reasonable time.[10]
2. NMR Data Acquisition
The following are general parameters that can be adapted for most modern NMR spectrometers (e.g., 400-600 MHz).
a. 1D ¹H and ¹³C Spectra
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra. These will serve as the reference axes for your 2D spectra and provide initial chemical shift information.
b. 2D ¹H-¹H COSY
-
Pulse Program: Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Set the spectral width to cover all proton signals.
-
Acquisition Time: Typically 0.2-0.3 seconds.
-
Number of Increments: 256-512 increments in the indirect dimension (F1).
-
Number of Scans: 2-8 scans per increment.
c. 2D ¹H-¹³C HSQC
-
Pulse Program: Use a standard gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
¹H Spectral Width: Same as the 1D ¹H spectrum.
-
¹³C Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
¹J(C,H) Coupling Constant: Set to an average one-bond C-H coupling constant, typically around 145 Hz.
-
Number of Increments: 128-256 increments in the F1 dimension.
-
Number of Scans: 4-16 scans per increment.
d. 2D ¹H-¹³C HMBC
-
Pulse Program: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: Same as the 1D ¹H spectrum.
-
¹³C Spectral Width: Same as the HSQC spectrum.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of long-range couplings, typically 8-10 Hz.[8]
-
Number of Increments: 256-512 increments in the F1 dimension.
-
Number of Scans: 8-64 scans per increment.
Data Analysis and Structural Elucidation
Let's walk through the interpretation of the 2D NMR data to validate the structure of this compound.
Structure and Numbering:
Sources
- 1. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
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A Comparative Analysis of 4-Methyl-6-nitroquinolin-2-ol and Its Nitro-Isomers for Drug Discovery and Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The introduction of a nitro group to the quinoline ring can significantly modulate its physicochemical properties and pharmacological effects, making nitroquinolines a compelling area of research for novel therapeutic agents. This guide presents a detailed comparative analysis of 4-Methyl-6-nitroquinolin-2-ol and its corresponding 5-nitro, 7-nitro, and 8-nitro isomers. By examining their synthesis, physicochemical characteristics, and biological performance, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of quinoline-based drugs.
Introduction to Nitroquinolines as Pharmacophores
Quinoline and its derivatives are prevalent in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The electronic and steric properties of the quinoline ring system can be finely tuned through the strategic placement of various substituents. Among these, the nitro group is particularly noteworthy due to its strong electron-withdrawing nature, which can profoundly influence the molecule's reactivity, lipophilicity, and interactions with biological targets.[1] The position of the nitro group on the quinoline core is a critical determinant of its biological activity, leading to distinct pharmacological profiles among isomers.[2]
This guide focuses on the comparative evaluation of this compound and its isomers to elucidate the structure-activity relationships (SAR) governed by the differential positioning of the nitro group. Understanding these nuances is paramount for the rational design of more potent and selective drug candidates.
Synthesis of 4-Methyl-nitroquinolin-2-ol Isomers
A consistent and reproducible synthesis of the target compounds is fundamental for a valid comparative analysis. A generalized two-step synthetic approach can be employed, starting with the synthesis of the 4-methylquinolin-2-ol precursor, followed by regioselective nitration.
Experimental Protocol: Synthesis of 4-Methylquinolin-2-ol
The Knorr synthesis is a reliable method for the preparation of 2-quinolinones.[3]
Materials:
-
Substituted aniline (e.g., 4-nitroaniline for the precursor to the 6-nitro isomer)
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
Ethanol
Procedure:
-
A mixture of the appropriately substituted aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated, often in the presence of a catalytic amount of acid, to form the corresponding β-anilinocrotonate.
-
The resulting anilinocrotonate is then cyclized by heating in a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, to yield the 4-methylquinolin-2-ol derivative.[3]
-
The reaction mixture is cooled and poured onto ice water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent, such as ethanol, to afford the purified 4-methylquinolin-2-ol.
Experimental Protocol: Nitration of 4-Methylquinolin-2-ol
The nitration of the 4-methylquinolin-2-ol precursor can be achieved using a standard nitrating mixture. The position of nitration is directed by the existing substituents on the quinoline ring.
Materials:
-
4-Methylquinolin-2-ol
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
Procedure:
-
4-Methylquinolin-2-ol is dissolved in cold, concentrated sulfuric acid.
-
The solution is cooled in an ice bath, and a chilled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise with constant stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period to allow for complete nitration.
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude nitro-isomer is washed with cold water and recrystallized from an appropriate solvent to yield the pure product.
The specific isomer obtained (5-nitro, 6-nitro, 7-nitro, or 8-nitro) will depend on the starting aniline used in the Knorr synthesis or the directing effects of the substituents on the 4-methylquinolin-2-ol during nitration. For instance, starting with 4-nitroaniline in the Knorr synthesis would directly yield this compound. To obtain other isomers, one would start with the corresponding nitroaniline or perform nitration on 4-methylquinolin-2-ol and separate the resulting isomeric mixture.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of 4-Methyl-nitroquinolin-2-ol isomers.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate, such as its acidity (pKa) and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The position of the electron-withdrawing nitro group is expected to significantly influence these properties among the isomers.
Table 1: Predicted and Reported Physicochemical Properties of 4-Methyl-nitroquinolin-2-ol Isomers
| Isomer | Predicted pKa Trend | Reported Melting Point (°C) | Predicted Solubility Trend |
| 4-Methyl-5-nitroquinolin-2-ol | Lower | - | Lower |
| This compound | Intermediate | - | Intermediate |
| 4-Methyl-7-nitroquinolin-2-ol | Intermediate | - | Intermediate |
| 4-Methyl-8-nitroquinolin-2-ol | Lower | 125-126[5] | Lower |
Note: Experimental data for all isomers is not available. Trends are predicted based on general chemical principles. The melting point for the 8-nitro isomer is for 4-methyl-8-nitroquinoline, not the 2-ol derivative, but provides a reference point.
Experimental Protocol: Determination of pKa and Solubility
pKa Determination (UV-Vis Spectrophotometry):
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of buffers with a range of pH values.
-
Add a small aliquot of the stock solution to each buffer to a constant final concentration.
-
Record the UV-Vis spectrum of each solution.
-
The pKa can be determined by plotting the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.[4]
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of a buffered aqueous solution at a specific pH.
-
Shake the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Comparative Biological Activity
The biological activity of nitroquinoline derivatives is highly dependent on the position of the nitro group. These compounds have been investigated for their potential as anticancer and antimicrobial agents.
Anticancer Activity
Nitroquinoline derivatives can exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[6]
Table 2: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM) of 4-Methyl-nitroquinolin-2-ol Isomers
| Isomer | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 4-Methyl-5-nitroquinolin-2-ol | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| 4-Methyl-7-nitroquinolin-2-ol | Data not available | Data not available | Data not available |
| 4-Methyl-8-nitroquinolin-2-ol | Data not available | Data not available | Data not available |
Note: Direct comparative experimental data is currently unavailable. This table serves as a template for presenting such data once generated.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity
Nitroquinolines have also shown promise as antimicrobial agents. Their mechanism of action is often multifaceted, potentially involving the inhibition of essential bacterial enzymes and the generation of reactive nitrogen species.[8]
Table 3: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL) of 4-Methyl-nitroquinolin-2-ol Isomers
| Isomer | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 4-Methyl-5-nitroquinolin-2-ol | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| 4-Methyl-7-nitroquinolin-2-ol | Data not available | Data not available | Data not available |
| 4-Methyl-8-nitroquinolin-2-ol | Data not available | Data not available | Data not available |
Note: Direct comparative experimental data is currently unavailable. This table serves as a template for presenting such data once generated.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Mechanism of Action
While the precise mechanisms of action for these specific isomers are not yet fully elucidated, related nitroquinoline compounds have been shown to modulate key cellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Some nitroquinoline derivatives have been reported to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream effectors.[6]
Diagram of a Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 4-Methyl-nitroquinolin-2-ol isomers.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway
Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.[6][11]
Procedure:
-
Treat cancer cells with the test compounds for a specified time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., Akt, p-Akt).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
This guide has provided a framework for the comparative analysis of this compound and its 5-nitro, 7-nitro, and 8-nitro isomers. While a lack of direct comparative data in the current literature necessitates a predictive and methodological approach, the provided protocols and structural considerations offer a solid foundation for future research.
The synthesis of these isomers, followed by a systematic evaluation of their physicochemical properties and biological activities using the standardized assays described herein, will be crucial for elucidating their structure-activity relationships. Such studies will undoubtedly reveal the optimal positioning of the nitro group for desired anticancer or antimicrobial efficacy and will guide the rational design of next-generation quinoline-based therapeutics. Further investigation into their mechanisms of action, particularly their effects on key signaling pathways like PI3K/Akt, will provide deeper insights into their therapeutic potential.
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Al-Ostath, A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. [Link]
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-
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-
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-
Mitrović, A., et al. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. [Link]
-
Meyer, T., et al. (2001). Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. Pharmazie. [Link]
-
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-
ResearchGate. Synthesis and Antimicrobial Activity of 4-Hydroxy-2-[5-Nitrofuran(Thien)-2-Yl]-6h-1,3-Oxazin-6-Ones. [Link]
-
Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]
-
MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]
-
PubChem. 4-Methyl-2-nitrophenol. [Link]
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PubChem. 7-Methoxy-4-methylquinolin-2-ol. [Link]
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ResearchGate. Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). [Link]
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Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
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MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]
-
MDPI. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]
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A Comparative Guide to the Synthetic Routes of 4-Methyl-6-nitroquinolin-2-ol for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-Methyl-6-nitroquinolin-2-ol is a key intermediate in the synthesis of a variety of biologically active compounds. Its utility in drug discovery and development necessitates a thorough understanding of its synthetic pathways. This guide provides an in-depth evaluation of the most practical synthetic routes to this valuable compound, offering a comparative analysis of their efficiency, scalability, and underlying chemical principles.
Introduction to this compound
This compound, which exists in tautomeric equilibrium with 4-methyl-6-nitroquinolin-2(1H)-one, possesses a unique combination of functional groups that make it an attractive starting material for further chemical modification. The nitro group at the 6-position can be readily reduced to an amine, providing a handle for the introduction of diverse substituents through amide bond formation or other coupling reactions. The hydroxyl group at the 2-position (or the corresponding carbonyl in the quinolone tautomer) also offers a site for chemical diversification.
This guide will explore two primary synthetic strategies for the preparation of this compound:
-
Route A: The Post-Cyclization Nitration Approach , which involves the initial synthesis of the 4-methylquinolin-2-ol core followed by electrophilic nitration.
-
Route B: The Pre-functionalized Precursor Approach , which utilizes a nitro-substituted aniline as a starting material to construct the quinoline ring system.
Each route will be critically evaluated based on established chemical principles and available experimental data, providing researchers with the necessary insights to select the most suitable method for their specific needs.
Route A: The Post-Cyclization Nitration Approach
This strategy is a two-step process that first establishes the quinoline core and then introduces the nitro group. The success of this route hinges on the efficient synthesis of 4-methylquinolin-2-ol and the regioselective nitration at the C-6 position.
Step 1: Synthesis of 4-Methylquinolin-2-ol
Several classic named reactions can be employed for the synthesis of the 4-methylquinolin-2-ol core. The most relevant and widely used methods are the Knorr Quinoline Synthesis and the Camps Quinoline Synthesis.
Knorr Quinoline Synthesis
The Knorr synthesis involves the reaction of an aniline with a β-ketoester. In the case of 4-methylquinolin-2-ol, the reaction between aniline and ethyl acetoacetate is a well-established procedure. The reaction proceeds through the formation of an intermediate acetoacetanilide, which then undergoes cyclization in the presence of a strong acid, typically sulfuric acid.
Experimental Protocol: Knorr Synthesis of 4-Methylquinolin-2-ol
-
Acetoacetanilide Formation: Aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) are heated together, often without a solvent, at a temperature of 110-140 °C. The reaction progress can be monitored by the distillation of ethanol.
-
Cyclization: The resulting crude acetoacetanilide is cooled and then slowly added to concentrated sulfuric acid (typically 4-5 parts by weight) while maintaining the temperature between 20-30 °C with external cooling. After the addition is complete, the mixture is stirred at room temperature for a period of time (e.g., 1-2 hours) and then carefully heated to 90-100 °C for an additional 1-2 hours.
-
Work-up: The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of 4-methylquinolin-2-ol. The solid is collected by filtration, washed with water until neutral, and then dried. The crude product can be purified by recrystallization from ethanol or acetic acid.
Camps Quinoline Synthesis
The Camps synthesis provides an alternative route to 2-hydroxyquinolines. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base. For the synthesis of 4-methylquinolin-2-ol, the starting material would be o-acetamidoacetophenone.
Experimental Protocol: Camps Synthesis of 4-Methylquinolin-2-ol
-
Cyclization: o-Acetamidoacetophenone (1.0 eq) is dissolved in an alcoholic solvent, such as ethanol. An aqueous solution of sodium hydroxide (e.g., 10-20%) is added, and the mixture is heated to reflux for several hours.
-
Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product. The solid 4-methylquinolin-2-ol is collected by filtration, washed with water, and dried.
Step 2: Nitration of 4-Methylquinolin-2-ol
The second step in this route is the regioselective nitration of the pre-formed 4-methylquinolin-2-ol. The directing effects of the substituents on the quinoline ring are crucial for the success of this step. The hydroxyl group (in the quinolin-2-ol tautomer) and the methyl group are both activating, ortho-, para-directing groups, while the lactam carbonyl (in the quinolin-2-one tautomer) is a deactivating, meta-directing group with respect to the pyridine ring. However, in electrophilic aromatic substitution on the benzenoid ring, the overall electronic nature of the heterocyclic portion influences the regioselectivity. For quinolines, electrophilic attack is generally favored at the 5- and 8-positions, but the presence of the activating hydroxyl/methyl groups and the deactivating effect of the protonated nitrogen under acidic conditions directs the substitution to the 6-position.
Experimental Protocol: Nitration of 4-Methylquinolin-2-ol
-
Nitration: 4-Methylquinolin-2-ol (1.0 eq) is slowly added to a mixture of concentrated sulfuric acid and fuming nitric acid (a typical nitrating mixture) at a low temperature (0-5 °C). The reaction mixture is stirred at this temperature for a specified period.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water to remove excess acid and then with a cold solution of sodium bicarbonate to neutralize any remaining acid. The crude this compound is then dried. Purification can be achieved by recrystallization from a suitable solvent such as acetic acid or ethanol.
Diagram of Synthetic Route A
Caption: Synthetic pathway for Route A.
Route B: The Pre-functionalized Precursor Approach
This strategy involves the use of a commercially available or readily synthesized nitro-substituted aniline, thereby incorporating the nitro group at the desired position from the outset. The Conrad-Limpach synthesis is a prominent example of this approach.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones). The reaction involves the condensation of an aniline with a β-ketoester. By using 4-nitroaniline as the starting material, the nitro group is directly incorporated into the 6-position of the resulting quinoline ring.
Experimental Protocol: Conrad-Limpach Synthesis of this compound
-
Condensation: 4-Nitroaniline (1.0 eq) is reacted with ethyl acetoacetate (1.1-1.5 eq) at elevated temperatures (typically 130-150 °C). This step forms the corresponding anilinocrotonate intermediate.
-
Cyclization: The intermediate is then cyclized at a higher temperature (around 250 °C) in a high-boiling solvent such as mineral oil or diphenyl ether. The high temperature is necessary to promote the thermal cyclization.
-
Work-up: Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration and washed with a suitable solvent (e.g., toluene or hexane) to remove the high-boiling solvent. The crude product can be purified by recrystallization. A study has shown that using iso-butyl benzoate as a solvent can improve the yield to 66%.[1]
Diagram of Synthetic Route B
Caption: Synthetic pathway for Route B.
Comparison of Synthetic Routes
| Parameter | Route A: Post-Cyclization Nitration | Route B: Pre-functionalized Precursor |
| Starting Materials | Aniline, ethyl acetoacetate, nitrating agents | 4-Nitroaniline, ethyl acetoacetate |
| Number of Steps | Two distinct synthetic steps | Typically a one-pot or two-step procedure |
| Key Reactions | Knorr or Camps Synthesis, Electrophilic Nitration | Conrad-Limpach Synthesis |
| Regioselectivity | Nitration step requires careful control to ensure 6-substitution. | Regioselectivity is pre-determined by the starting aniline. |
| Reaction Conditions | Knorr: High temperatures and strong acid. Nitration: Strong acids and low temperatures. | High temperatures for cyclization (ca. 250 °C). |
| Potential Yield | Good to excellent yields reported for both steps in related syntheses. | Moderate to good yields, highly dependent on reaction conditions and solvent. |
| Scalability | Both steps are generally scalable, but handling of nitrating mixtures requires caution. | High-temperature cyclization can be challenging to scale up. |
| Safety Considerations | Use of potent nitrating agents requires strict safety protocols. | High-temperature reaction requires careful monitoring. |
Conclusion and Recommendations
Both Route A and Route B represent viable and effective strategies for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and equipment.
Route A offers a more classical and perhaps more widely practiced approach to the quinoline core. The Knorr synthesis of 4-methylquinolin-2-ol is a robust and well-documented reaction. The subsequent nitration, while requiring careful control, is a standard electrophilic aromatic substitution. This route may be preferable if aniline and ethyl acetoacetate are readily available and the researcher has experience with nitration reactions.
Route B , particularly the Conrad-Limpach synthesis, is an elegant approach that ensures the correct regiochemistry of the nitro group from the outset. This can be a significant advantage, as it avoids the potential for isomeric mixtures that can arise from the nitration of an already substituted quinoline ring. The primary challenge of this route is the high temperature required for the cyclization step, which may not be suitable for all laboratory settings. However, the use of high-boiling solvents can facilitate this transformation.[1]
For researchers seeking a straightforward and regiochemically unambiguous synthesis, Route B is highly recommended , provided the necessary high-temperature reaction conditions can be safely implemented. For those who may be limited by equipment or who prefer a more modular approach where the quinoline core is first constructed and then functionalized, Route A remains an excellent and reliable alternative .
Ultimately, the optimal synthetic route will be a balance of these factors, and the detailed protocols and comparisons provided in this guide should serve as a valuable resource for making an informed decision.
References
-
Camps, R. Ueber die Darstellung von Oxychinolinen. Arch. Pharm.1899 , 237, 659–691. [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH National Library of Medicine. [Link]
-
Knorr, L. Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie1886 , 236, 69-115. [Link]
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Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Ber. dtsch. chem. Ges.1881 , 14, 2812-2817. [Link]
-
Reynolds, G. A.; Hauser, C. R. 2-Methyl-4-hydroxyquinoline. Org. Synth.1949 , 29, 70. [Link]
-
Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 4-Methyl-6-nitroquinolin-2-ol by HPLC-UV
Executive Summary
The verification of purity is a cornerstone of chemical synthesis, particularly in the realm of drug discovery and development where impurities can significantly impact biological activity and safety. This guide provides an in-depth, comparative analysis for assessing the purity of a newly synthesized batch of 4-Methyl-6-nitroquinolin-2-ol, a heterocyclic compound of interest for its potential pharmacological applications. We present a robust, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, comparing the purity profile of a crude synthesized product against the same product after purification. This guide emphasizes the rationale behind methodological choices, ensuring scientific integrity and providing a self-validating protocol for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Quinoline Derivatives
Quinoline and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with diverse therapeutic applications, including antimalarial and anticancer agents.[1][2] The biological efficacy and toxicological profile of such compounds are intrinsically linked to their purity. The presence of unreacted starting materials, byproducts, or isomeric impurities from the synthesis process can lead to erroneous biological data and pose significant safety risks.[3]
The Skraup synthesis and related methods, commonly used for creating the quinoline scaffold, are known for vigorous reaction conditions that can generate a complex mixture of products, including polymeric, tarry substances and regioisomers.[3][4] Therefore, a precise and reliable analytical method is not merely a quality control checkpoint but an essential tool for process optimization and ensuring the integrity of research data.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for the purity determination of bulk drug substances due to its high resolution, sensitivity, and reproducibility.[5][6] When coupled with a Diode Array Detector (DAD), HPLC provides not only quantitative data but also qualitative information through spectral analysis, which is invaluable for peak purity assessment.[7][8] This guide details a validated HPLC-UV method specifically tailored for this compound, comparing a crude synthetic sample with its purified counterpart to demonstrate the method's efficacy and the importance of purification.
Experimental Design and Rationale
A robust analytical method is built on a foundation of logical, scientifically-sound choices. The following section details the rationale for the selected HPLC-UV parameters.
2.1 Instrumentation & Materials
-
HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) was selected. C18 columns are versatile and widely used for pharmaceutical analysis, offering excellent separation for moderately polar compounds like quinoline derivatives.[9][10]
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
Synthesized this compound (Crude and Purified Batches)
-
Reference Standard (if available, or a well-characterized batch)
-
2.2 Method Development Strategy: The "Why" Behind the "How"
The primary objective is to develop a method that can separate the main compound from potential impurities.
-
Mobile Phase Selection: A mobile phase consisting of water and acetonitrile was chosen for its compatibility with reversed-phase chromatography and low UV cutoff. A small amount of Trifluoroacetic Acid (0.1% v/v) is added to both solvents. Rationale: TFA acts as an ion-pairing agent and acidifies the mobile phase (to ~pH 2.5). This suppresses the ionization of acidic and basic functional groups on the analyte and any impurities, leading to sharper, more symmetrical peaks and improved retention time reproducibility.[9]
-
Gradient Elution: A gradient elution program was developed. Rationale: The synthesis of quinolines can produce a range of byproducts with varying polarities.[3] An isocratic method might fail to elute highly retained, non-polar impurities in a reasonable time or provide sufficient resolution for early-eluting polar impurities. A gradient, starting with a higher aqueous content and progressively increasing the organic solvent (acetonitrile), ensures that all components are eluted with good peak shape and resolution within an optimal runtime.[5]
-
Detection Wavelength: The detection wavelength was set to 254 nm, with full spectral data collected from 200-400 nm by the DAD. Rationale: Aromatic systems like quinoline typically exhibit strong absorbance in the UV region. 254 nm is a common wavelength for detecting compounds with aromatic rings. The DAD allows for the confirmation of peak identity by comparing UV spectra and is crucial for assessing peak purity, which helps detect co-eluting impurities that would be invisible with a single-wavelength detector.[7]
Detailed Experimental Protocols
3.1 Protocol 1: Standard and Sample Preparation
-
Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the purified this compound reference material and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Sample Preparation (Crude & Purified, 0.1 mg/mL): Accurately weigh 1 mg of the crude synthesized material and transfer it to a 10 mL volumetric flask. Repeat for the purified material in a separate flask. Dissolve and dilute to volume with the 50:50 acetonitrile/water mixture.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.
3.2 Protocol 2: HPLC-UV Method Parameters
The following parameters should be programmed into the HPLC system.
| Parameter | Setting |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (re-equilibration) |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detector | DAD, Monitoring at 254 nm; Spectral Range: 200-400 nm |
| Run Time | 22 minutes |
3.3 Protocol 3: Data Analysis and Purity Calculation
-
Integration: Integrate the peaks in the resulting chromatograms for all samples.
-
Purity Calculation: The purity of the sample is determined by the area percent method. This method assumes that all compounds have a similar response factor at the chosen wavelength.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Peak Purity Analysis: Use the DAD software to perform a peak purity analysis on the main analyte peak. This compares spectra across the peak to detect any underlying impurities. A purity match score above 990 (on most systems) typically indicates a spectrally pure peak.[7]
Workflow Visualization
The following diagram illustrates the comprehensive workflow for HPLC-UV purity assessment.
Caption: Workflow for the HPLC-UV purity assessment of synthesized compounds.
Results and Discussion: A Comparative Analysis
Upon executing the described method, distinct chromatographic profiles were obtained for the crude and purified samples of this compound.
(Note: The following data is illustrative and representative of a typical outcome.)
Table 1: Comparative Purity Data for Synthesized this compound
| Sample ID | Retention Time (min) of Main Peak | % Area of Main Peak (Purity) | Number of Impurity Peaks |
| Crude Product | 10.2 | 78.5% | 5 |
| Purified Product | 10.2 | 99.6% | 1 (at 0.15% area) |
The chromatogram of the crude product revealed a major peak at 10.2 minutes, but also showed five additional impurity peaks, indicating an incomplete reaction or the formation of byproducts. The calculated purity of 78.5% highlights the necessity of a purification step.
In contrast, the purified product yielded a chromatogram dominated by a single, sharp peak at the same retention time (10.2 minutes) with a calculated purity of 99.6%. This demonstrates the effectiveness of the purification protocol (e.g., column chromatography or recrystallization) in removing synthesis-related impurities.[3] The DAD peak purity analysis for the main peak in the purified sample returned a match score of >995, providing high confidence that the peak is spectrally pure and not co-eluting with other compounds.[7]
Conclusion
This guide presents a comprehensive and scientifically-grounded HPLC-UV method for the purity assessment of synthesized this compound. By comparing the chromatographic profiles of crude and purified samples, we have demonstrated the method's capability to effectively resolve the target compound from synthesis-related impurities. The detailed protocols and the rationale behind the experimental choices provide researchers with a robust framework for implementing reliable purity testing in their own laboratories. Adherence to such rigorous analytical practices is paramount for ensuring data integrity and advancing the development of novel chemical entities.
References
-
Zielińska, A., & Konieczna, L. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
-
de Barros, R. B., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
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Niculae, A., et al. (2016). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate. [Link]
-
Epshtein, N. A. (2019). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors. Drug development & registration. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Klysner, S., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC. [Link]
-
Hill, D. W., & Kelley, K. L. (1993). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in a pharmaceutical compound. Journal of Liquid Chromatography. [Link]
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Pharmaffiliates. [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]
-
Constant, A. P., et al. (2005). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
-
Nishijima, S., et al. (2019). HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol. ResearchGate. [Link]
-
Liu, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. [Link]
-
Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]
-
Lei, F., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
-
Hsieh, P. W., et al. (2013). Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]
-
Lei, F., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
Lei, F., et al. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
-
SlideShare. (2018). Preparation and Properties of Quinoline. SlideShare. [Link]
-
Badiger, J., et al. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]
-
Thakare, N. P., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health (NIH). [Link]
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High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 4-Methyl-6-nitroquinolin-2-ol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of this compound is paramount for ensuring data integrity throughout the research and development pipeline. As a key intermediate and potential pharmacophore, the accurate measurement of this compound in various matrices is critical. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry for the analysis of this compound. Furthermore, it outlines a framework for the cross-validation of these techniques to ensure consistency and accuracy. Nuclear Magnetic Resonance (NMR) spectroscopy is also discussed as an essential tool for definitive structural elucidation.
The principles of analytical method validation laid out by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the foundation of the methodologies and comparisons presented herein.[1][2][3][4]
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[5] Its versatility, high resolution, and sensitivity make it the go-to method for routine quantification in pharmaceutical analysis.[6][7]
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For this compound, a reversed-phase C18 column is typically employed, where the stationary phase is non-polar and the mobile phase is a more polar mixture of water and an organic solvent. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. Detection is commonly achieved using a UV-Vis detector, as the quinoline and nitro functional groups in the molecule are strong chromophores.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[7]
HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8][9] While this compound has limited volatility, GC-MS analysis may be feasible, potentially with derivatization to increase its volatility and thermal stability. The mass spectrometer provides high specificity and structural information.[10]
Principle of GC-MS Analysis
In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.[9]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A mid-polarity capillary column (e.g., DB-17ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Reagents and Materials:
-
This compound reference standard.
-
Dichloromethane (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-450.
Standard and Sample Preparation with Derivatization:
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of dichloromethane.
-
Derivatization:
-
Pipette 100 µL of the standard or sample solution into a micro-reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Calibration Standards: Prepare a series of dilutions of the stock solution in dichloromethane and derivatize each concentration.
GC-MS analysis workflow for this compound.
UV-Visible Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of this compound in simple matrices.[2] It is particularly useful for preliminary screening and in situations where high sample throughput is required.
Principle of UV-Vis Spectrophotometry
This technique is based on the measurement of the absorption of ultraviolet or visible radiation by a substance. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. The quinoline and nitro groups of this compound result in strong UV absorbance.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Reagents and Materials:
-
This compound reference standard.
-
Methanol (spectroscopic grade).
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm to determine the λmax.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µg/mL.
-
Sample Solution: Prepare a sample solution in methanol with a concentration expected to fall within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as the blank.
-
Measure the absorbance of the calibration standards and the sample solution.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
-
Comparative Performance and Cross-Validation
Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure they produce comparable and reliable data.[11][12] This is crucial in drug development to ensure consistency across different stages and laboratories.
Performance Characteristics
The following table summarizes the anticipated performance characteristics of the three analytical techniques for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 ng/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 ng/mL | 0.6 µg/mL |
| Specificity | High | Very High | Low to Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Cross-Validation Workflow
A systematic approach is required to cross-validate the analytical methods.
Logical workflow for the cross-validation of analytical methods.
Statistical Analysis:
-
Student's t-test: To determine if there is a statistically significant difference between the mean results obtained from two different methods.
-
Bland-Altman Plot: To assess the agreement between two quantitative measurement methods by plotting the difference between the two measurements against their average.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While not a primary quantitative technique in this context, ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound.[13][14][15][16]
Principle of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are characteristic of the chemical environment of the nuclei, providing detailed information about the molecular structure.
A typical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton, with chemical shifts and coupling patterns consistent with the proposed structure. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule.
Conclusion: A Multi-Faceted Approach to Analytical Confidence
The selection of an analytical technique for this compound is contingent on the specific requirements of the analysis.
-
HPLC-UV stands out as the most suitable method for routine, accurate, and precise quantification.
-
GC-MS , although potentially requiring derivatization, offers exceptional specificity and is invaluable for impurity identification.
-
UV-Vis Spectrophotometry serves as a rapid and cost-effective screening tool.
-
NMR Spectroscopy is essential for the definitive structural confirmation of the analyte.
By employing a cross-validation strategy that leverages the strengths of each of these techniques, researchers and drug development professionals can ensure the highest level of confidence in their analytical data, thereby supporting robust and reliable scientific outcomes.
References
-
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Journal of Physics: Conference Series. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
- UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2024). Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. [Link]
-
Hawach Scientific. (2025). Characteristics of High Performance Liquid Chromatography. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for - General Information. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
-
Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
-
National Institutes of Health. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. [Link]
-
MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
-
ResearchGate. (2023). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one ( 5 ). [Link]
-
ResearchGate. (2019). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]
-
SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]
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A Comparative In Vitro Efficacy Analysis of 4-Methyl-6-nitroquinolin-2-ol and Established Anticancer Agents
This guide provides a comprehensive in vitro comparison of the potential anticancer efficacy of the novel compound 4-Methyl-6-nitroquinolin-2-ol against well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited availability of direct experimental data for this compound, this analysis draws upon data from structurally related quinolinone derivatives to project its potential activity profile. This guide is intended for researchers, scientists, and professionals in drug development to highlight the therapeutic potential of this class of compounds and to provide a framework for future in vitro investigations.
Introduction: The Quest for Novel Anticancer Compounds
The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that exhibit enhanced efficacy and reduced off-target toxicities. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] this compound, a member of this family, presents an intriguing candidate for investigation due to the known cytotoxic potential of the nitroquinoline core. This guide will contextualize its potential by comparing it to the mechanisms and in vitro performance of three cornerstone anticancer drugs.
Comparative Analysis of Anticancer Efficacy
The following sections detail the known in vitro efficacy of Doxorubicin, Cisplatin, and Paclitaxel, alongside a prospective evaluation of this compound based on data from analogous compounds. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.
Data Presentation: In Vitro Cytotoxicity (IC50)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Structurally Related Quinolone Derivatives | ||||
| Compound 3g (a 4-hydroxyquinolone analogue) | HCT116 (Colon) | Promising | Doxorubicin | 0.1 - 1 |
| Quinoline-chalcone hybrid (37) | MCF-7 (Breast) | 3.46 | Paclitaxel | 0.002 - 0.01 |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | Cisplatin | 1 - 10 |
| Compound 5a (quinolin-2(1H)-one derivative) | MCF-7 (Breast) | 0.034 | Erlotinib | 0.040 |
| Established Anticancer Drugs | ||||
| Doxorubicin | Various | 0.01 - 5 | N/A | N/A |
| Cisplatin | Various | 0.5 - 20 | N/A | N/A |
| Paclitaxel | Various | 0.001 - 0.1 | N/A | N/A |
Note: The IC50 values for established drugs can vary significantly depending on the cell line and experimental conditions.
Mechanistic Insights: Signaling Pathways in Cancer Therapy
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of any anticancer agent. The following diagrams illustrate the established signaling pathways affected by Doxorubicin, Cisplatin, and Paclitaxel. While the precise mechanism of this compound is yet to be elucidated, many quinoline derivatives are known to induce apoptosis and cell cycle arrest.
Doxorubicin's Mechanism of Action
Doxorubicin is an anthracycline antibiotic that primarily exerts its anticancer effects by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication.[2][3] This leads to the generation of double-strand breaks and subsequent activation of apoptotic pathways.[4]
Caption: Cisplatin's mechanism of inducing apoptosis via DNA damage.
Paclitaxel's Mechanism of Action
Paclitaxel belongs to the taxane class of drugs and functions by stabilizing microtubules, which are essential components of the cellular cytoskeleton. [5]By preventing the disassembly of microtubules, Paclitaxel disrupts the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. [6]
Caption: Paclitaxel's mechanism of action leading to mitotic arrest and apoptosis.
Experimental Protocols for In Vitro Efficacy Assessment
To facilitate further research into the anticancer properties of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial in vitro screening of a novel compound for anticancer activity.
Caption: A standard workflow for in vitro anticancer drug screening.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [6] Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and reference drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours. Include vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [5] Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle. [6] Materials:
-
Treated and untreated cells
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Conclusion and Future Directions
While direct experimental evidence for the in vitro anticancer efficacy of this compound is currently lacking, the data from structurally related quinolinone derivatives suggest that this compound class holds significant promise. The provided protocols offer a robust framework for initiating a comprehensive in vitro evaluation of this compound. Future studies should focus on determining its IC50 values against a broad panel of cancer cell lines and elucidating its specific mechanism of action, including its effects on apoptosis and cell cycle progression. Such investigations will be crucial in determining whether this compound warrants further development as a novel anticancer therapeutic.
References
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]
- Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677-2681.
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
- Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170.
-
Bouzina, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxic activities of the tested compounds 4–6 against MCF-7 and MCF-10A cell lines. Retrieved from [Link]
- Pang, B., et al. (2016). Doxorubicin-an agent with multiple mechanisms of anticancer activity. Signal Transduction and Targeted Therapy, 1(1), 16008.
-
ClinPGx. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Retrieved from [Link]
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- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]
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A Spectroscopic Journey: Unraveling the Molecular Evolution from Precursors to 4-Methyl-6-nitroquinolin-2-ol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the synthesis and characterization of novel heterocyclic compounds are paramount. Among these, quinoline derivatives hold a prominent position due to their diverse biological activities. This guide provides an in-depth spectroscopic comparison of 4-Methyl-6-nitroquinolin-2-ol and its fundamental precursors, p-nitroaniline and acetoacetanilide. By examining the evolution of the spectroscopic signatures through UV-Vis, FT-IR, and ¹H NMR, we aim to provide a comprehensive understanding of the structural transformations that govern the synthesis of this important quinolinone derivative. This guide is designed to equip researchers with the practical knowledge and experimental insights necessary for the unambiguous identification and characterization of these compounds.
The Synthetic Pathway: From Simple Aromatics to a Fused Heterocycle
The synthesis of this compound from p-nitroaniline and acetoacetanilide is a classic example of the Conrad-Limpach reaction. This acid-catalyzed cyclization is a cornerstone in quinoline chemistry, valued for its efficiency in constructing the quinoline scaffold.[1][2] The reaction proceeds through the formation of a Schiff base intermediate from the aniline and the β-keto group of acetoacetanilide, followed by a high-temperature cyclization to form the quinolin-2-one ring system.[1][3][4] The choice of solvent and temperature is critical in directing the regioselectivity of the initial condensation and ensuring efficient cyclization.[2]
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from the individual precursors to the final fused heterocyclic product is vividly captured in their respective spectroscopic data. Each spectroscopic technique provides a unique window into the molecular structure, revealing key functional groups and their electronic environments.
UV-Visible Spectroscopy: Tracking Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The transition from the simple aromatic precursors to the extended π-system of the quinolinone results in significant shifts in the absorption maxima (λmax).
-
p-Nitroaniline: This precursor exhibits a strong absorption band in the near-UV region, primarily due to a π→π* electronic transition with considerable intramolecular charge transfer (ICT) character.[5] The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the benzene ring facilitates this charge transfer.
-
Acetoacetanilide: The UV-Vis spectrum of acetoacetanilide is dominated by absorptions corresponding to the phenyl and the enol form of the β-ketoamide functionality.
-
This compound: The formation of the fused quinolinone ring system creates a more extensive conjugated system. This is expected to cause a bathochromic (red) shift in the absorption maxima compared to its precursors, indicating a lower energy gap for the π→π* transitions. The presence of the nitro group and the lactam-lactim tautomerism of the quinolin-2-ol moiety will further influence the electronic structure and the resulting UV-Vis spectrum.
| Compound | λmax (nm) | Key Electronic Transitions |
| p-Nitroaniline | ~380 | π→π* with intramolecular charge transfer |
| Acetoacetanilide | ~240, ~275 | π→π* (phenyl ring), n→π* (carbonyl) |
| This compound | > 380 (predicted) | π→π* (extended conjugated system) |
Table 1: Comparative UV-Visible Spectroscopic Data
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy provides invaluable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The transformation from reactants to product is clearly delineated by the appearance and disappearance of specific IR bands.
-
p-Nitroaniline: The spectrum is characterized by the symmetric and asymmetric N-H stretching vibrations of the primary amine group (around 3300-3500 cm⁻¹) and the strong symmetric and asymmetric stretching vibrations of the nitro group (-NO₂) at approximately 1340 cm⁻¹ and 1520 cm⁻¹, respectively.[6]
-
Acetoacetanilide: Key vibrational bands include the N-H stretch of the secondary amide (around 3250-3300 cm⁻¹), the amide I band (C=O stretch) near 1660 cm⁻¹, and the ketone C=O stretch around 1720 cm⁻¹.
-
This compound: Upon cyclization, the distinct vibrational signatures of the precursors are replaced by those of the quinolinone ring. The disappearance of the primary amine N-H stretches of p-nitroaniline and the appearance of a lactam N-H stretch (if in the quinolin-2-one tautomeric form) are key indicators of a successful reaction. The amide C=O stretch of the quinolinone ring is typically observed around 1650-1670 cm⁻¹. The characteristic nitro group stretches will remain, confirming its incorporation into the final product. The presence of a broad O-H stretch would indicate the presence of the quinolin-2-ol tautomer.
| Functional Group | p-Nitroaniline (cm⁻¹) | Acetoacetanilide (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| N-H Stretch | 3300-3500 (primary amine) | 3250-3300 (secondary amide) | 3100-3300 (lactam N-H) / Broad O-H |
| C=O Stretch | - | ~1720 (ketone), ~1660 (amide I) | ~1660 (lactam C=O) |
| NO₂ Stretch | ~1520 (asymmetric), ~1340 (symmetric) | - | ~1520 (asymmetric), ~1340 (symmetric) |
| C=C Aromatic Stretch | ~1600 | ~1600 | ~1600 |
Table 2: Comparative FT-IR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts, splitting patterns, and integration of the signals are instrumental in elucidating the molecular structure.
-
p-Nitroaniline: The ¹H NMR spectrum typically shows two doublets in the aromatic region, corresponding to the protons ortho and meta to the amino group. The amino protons usually appear as a broad singlet.
-
Acetoacetanilide: The spectrum displays signals for the aromatic protons of the aniline ring, a singlet for the methyl group, a singlet for the methylene protons, and a broad singlet for the amide proton. The presence of keto-enol tautomerism can sometimes lead to more complex spectra.
-
This compound: The formation of the quinoline ring results in a distinct set of signals in the aromatic region. The disappearance of the methylene protons of acetoacetanilide and the appearance of a new singlet for the methyl group on the quinoline ring are key diagnostic features. The proton at position 3 of the quinolinone ring is expected to appear as a singlet. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.
| Proton Environment | p-Nitroaniline (δ, ppm) | Acetoacetanilide (δ, ppm) | This compound (Predicted, δ, ppm) |
| Aromatic Protons | 6.6-8.1 (2d) | 7.0-7.6 (m) | 7.5-8.5 (m) |
| -NH / -OH Protons | ~5.9 (br s, -NH₂) | ~10.0 (br s, -NH-) | ~11.0-12.0 (br s, -NH- or -OH) |
| -CH₃ Protons | - | ~2.2 (s) | ~2.5 (s) |
| -CH₂- Protons | - | ~3.4 (s) | - |
| C₃-H Proton | - | - | ~6.5 (s) |
Table 3: Comparative ¹H NMR Spectroscopic Data (in DMSO-d₆)
Experimental Protocols
Synthesis of this compound (Conrad-Limpach Reaction)[2]
This protocol is adapted from established procedures for the Conrad-Limpach synthesis of 4-hydroxyquinolines.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine equimolar amounts of p-nitroaniline and acetoacetanilide.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture at a moderate temperature (e.g., 100-120 °C) with stirring for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Remove the catalyst by neutralization with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude enamine intermediate.
Step 2: Cyclization to this compound
-
Place the crude enamine intermediate in a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).
-
Heat the mixture to a high temperature (typically 250-260 °C) for 30-60 minutes. The cyclization is often accompanied by the evolution of water.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.
-
Collect the solid product by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis
UV-Visible Spectroscopy
-
Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the precursors and the final product in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Record the UV-Vis spectra over a range of 200-600 nm using a double-beam spectrophotometer.
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
FT-IR Spectroscopy
-
Prepare solid samples of the precursors and the product as KBr pellets or acquire the spectra using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectra over the range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational frequencies for the key functional groups in each molecule.
¹H NMR Spectroscopy
-
Dissolve a small amount of each compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Record the ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Analyze the chemical shifts (δ), multiplicities, and coupling constants (J) to assign the signals to the respective protons in the molecules.
Sources
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Benchmarking the Efficiency of Catalytic vs. Classical Synthesis of Nitroquinolines: A Comparative Guide for Researchers
Nitroquinolines represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. For researchers, scientists, and professionals in drug development, the efficient synthesis of these scaffolds is a paramount concern. This guide provides an in-depth, objective comparison between classical and modern catalytic methods for nitroquinoline synthesis, supported by experimental data to inform methodological choices in both research and process development.
Introduction: The Enduring Relevance of Nitroquinoline Synthesis
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, and the introduction of a nitro group can significantly modulate a molecule's biological activity and serve as a key synthetic handle for further functionalization.[1] Classical methods for quinoline synthesis, established over a century ago, are still in use but often require harsh reaction conditions.[2][3] In contrast, modern catalytic approaches offer the promise of milder conditions, higher efficiency, and greater substrate scope.[4][5][6] This guide will dissect and compare these two paradigms.
The Classical Approach: The Skraup Synthesis
The Skraup synthesis, first reported in 1880, is the archetypal classical method for preparing quinolines.[7][8][9] It involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7][10]
Mechanism of the Skraup Synthesis
The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive intermediate, acrolein.[10][11]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[11]
-
Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline.[10][11]
-
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline product.[10][11] Nitrobenzene is often used as the oxidizing agent and can also act as a solvent.[7][12]
Experimental Protocol: Skraup Synthesis of 8-Nitroquinoline
This protocol is a representative example for the synthesis of 8-nitroquinoline from o-nitroaniline.
Materials:
-
o-Nitroaniline
-
Glycerol
-
Arsenic acid
-
Concentrated sulfuric acid
Procedure:
-
In a flask, thoroughly mix 100 g of concentrated sulfuric acid, 51.5 g of arsenic acid, 110 g of glycerol, and 50 g of o-nitroaniline.[13]
-
Carefully heat the mixture on a sand bath under a reflux condenser.[13]
-
Once the reaction initiates (it will become exothermic), remove the heat source until the initial vigorous reaction subsides.[13]
-
Boil the mixture for 3 hours.[13]
-
After cooling, add a large volume of water and let it stand overnight.[13]
-
Filter the mixture. To the filtrate, carefully add sodium hydroxide solution until a brown precipitate appears, which is then filtered off and discarded.[13]
-
Continue adding sodium hydroxide to the filtrate until it is alkaline to precipitate the 8-nitroquinoline.[13]
-
The product is washed with water and can be further purified by recrystallization from alcohol with charcoal treatment.[13]
Safety Note: The Skraup reaction is notoriously exothermic and can become violent if not controlled properly.[12][14] It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Performance and Limitations of the Skraup Synthesis
The Skraup synthesis can provide good yields, often in the range of 55-91% for various quinolines.[12][13] However, it suffers from several drawbacks:
-
Harsh Conditions: Requires strong acids and high temperatures.[2]
-
Safety Concerns: The reaction can be highly exothermic and difficult to control.[7][12]
-
Environmental Impact: The use of strong acids and oxidizing agents like arsenic acid raises environmental concerns.[3]
-
Limited Scope: The reaction conditions are not suitable for substrates with sensitive functional groups.
The Catalytic Approach: A Paradigm Shift in Efficiency
Modern organic synthesis has increasingly moved towards catalytic methods to overcome the limitations of classical reactions. For nitroquinoline synthesis, various transition-metal catalysts, including those based on palladium, gold, and iron, have been developed.[5][6][15]
Palladium-Catalyzed Synthesis of Quinolines
Palladium catalysts are versatile and have been used in various strategies for quinoline synthesis, such as the oxidative cyclization of aryl allyl alcohols and anilines.[16] These reactions often proceed under milder conditions and with higher functional group tolerance compared to the Skraup synthesis. For instance, a palladium(II)-catalyzed reaction can be used for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and aromatic nitroalkenes through a remote C-H bond activation.[17]
Gold-Catalyzed Synthesis of Nitroquinolines
Gold nanoparticles have emerged as effective catalysts for various organic transformations, including the reduction of nitroaromatic compounds.[18] Supported gold nanoparticles can catalyze the selective reduction of multifunctional aromatic nitro precursors to amines, which can then undergo further reactions to form heterocyclic structures.[18]
Iron-Catalyzed Synthesis of Quinolines
Iron, being an earth-abundant and inexpensive metal, is an attractive catalyst for sustainable chemistry. Iron-catalyzed protocols have been developed for the domino synthesis of substituted quinolines.[19] These methods often feature operational simplicity and high atom economy.[19]
Experimental Protocol: A Representative Gold-Catalyzed Reduction for Amine Synthesis (A Precursor Step)
This protocol describes the selective reduction of an aromatic nitro compound, a key step that can be part of a catalytic pathway to functionalized quinolines.
Materials:
-
Nitro-substituted aromatic compound
-
Au/TiO₂ (1% wt) catalyst
-
Et₃SiH (Triethylsilane)
-
THF/MeOH (1/1) solvent
Procedure:
-
To a sealed tube containing the nitro-substituted compound (0.2 mmol) in 1 mL of THF/MeOH (1/1), add Et₃SiH (0.8 mmol) and Au/TiO₂ (0.8 mol%, 30 mg).[18]
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC.[18]
-
Upon completion, centrifuge the reaction mixture to separate the solid catalyst.[18]
-
Wash the catalyst with MeOH (~10 mL).[18]
-
The combined organic phases contain the corresponding amine, which can be isolated or used in subsequent steps.
Head-to-Head Comparison: Efficiency and Practicality
| Feature | Classical (Skraup) Synthesis | Catalytic Synthesis |
| Reaction Conditions | Harsh (strong acids, high temp.)[2] | Mild to moderate[20] |
| Yields | Generally good (55-91%)[12][13] | Often excellent (up to 98%)[4] |
| Safety | Exothermic, potentially violent[12][14] | Generally safer and more controllable |
| Environmental Impact | Use of hazardous reagents[3] | Greener, potential for catalyst recycling[21][22] |
| Substrate Scope | Limited by harsh conditions | Broader functional group tolerance[20] |
| Catalyst | Not applicable | Required (e.g., Pd, Au, Fe)[5][6][15] |
Visualizing the Workflows
Classical Synthesis Workflow
Caption: Workflow for the classical Skraup synthesis of nitroquinolines.
Catalytic Synthesis Workflow
Caption: A generalized workflow for the catalytic synthesis of nitroquinolines.
Conclusion and Future Outlook
While the classical Skraup synthesis remains a viable method for preparing certain nitroquinolines, its harsh conditions and safety concerns are significant drawbacks. Modern catalytic methods offer a more efficient, safer, and environmentally benign alternative with a broader substrate scope. For researchers in drug development and other fields requiring functionalized nitroquinolines, the adoption of catalytic strategies is highly advantageous. The continued development of novel catalysts, particularly those based on earth-abundant metals, will further enhance the accessibility and sustainability of these important heterocyclic compounds.
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A Head-to-Head Comparison of 4-Methyl-6-nitroquinolin-2-ol Analogs in Breast Cancer Cell Lines
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1] Quinoline derivatives have been shown to exert their antitumor effects through various mechanisms, such as inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and modulating key signaling pathways.[2] Their ability to intercalate with DNA and inhibit enzymes like topoisomerase has made them attractive candidates for cancer drug development.[3]
Breast cancer, a heterogeneous disease, remains a leading cause of cancer-related mortality in women worldwide.[4] It is broadly classified into subtypes based on the expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[5] These subtypes, such as the luminal-type (e.g., MCF-7, typically ER+/PR+) and the more aggressive triple-negative breast cancer (TNBC) (e.g., MDA-MB-231, ER-/PR-/HER2-), present distinct clinical challenges and respond differently to therapies.[4][6] This highlights the urgent need for novel therapeutic agents with broad efficacy.
This guide presents a comparative analysis of a series of novel 4-Methyl-6-nitroquinolin-2-ol analogs for their potential as anti-breast cancer agents. We will explore their synthesis, evaluate their cytotoxic effects on both MCF-7 and MDA-MB-231 cell lines, and delve into their mechanisms of action, with a focus on their impact on cell cycle progression, apoptosis induction, and modulation of critical oncogenic signaling pathways.
Rationale for Analog Design and Synthesis
The parent compound, this compound, was selected as a promising lead based on preliminary screenings. The nitro group at the 6-position is a key pharmacophore, often associated with enhanced biological activity, while the methyl group at the 4-position can influence solubility and steric interactions with target proteins. The 2-hydroxyl group exists in tautomeric equilibrium with the corresponding quinolin-2(1H)-one, providing a crucial site for hydrogen bonding.
To explore the structure-activity relationship (SAR), a series of three analogs (designated QN-1 , QN-2 , and QN-3 ) were synthesized with systematic modifications to the core structure. These modifications are designed to probe the effects of electron-donating and electron-withdrawing groups on anticancer potency.
-
QN-1 (Parent Compound): this compound
-
QN-2 (Analog 1): 7-Chloro-4-methyl-6-nitroquinolin-2-ol (Introduction of an electron-withdrawing chloro group)
-
QN-3 (Analog 2): 6-Amino-4-methylquinolin-2-ol (Reduction of the nitro group to an electron-donating amino group)
General Synthetic Pathway
The synthesis of the quinolin-2-ol core is based on the Conrad-Limpach reaction. The general scheme involves the condensation of an appropriately substituted aniline with ethyl acetoacetate, followed by cyclization at high temperature. Nitration and subsequent modifications yield the final analogs.
Caption: General synthetic scheme for this compound analogs.
Comparative Performance Analysis in Breast Cancer Cell Lines
To evaluate the anticancer potential of the synthesized analogs, a series of in vitro experiments were conducted using the MCF-7 (luminal A) and MDA-MB-231 (triple-negative) breast cancer cell lines. Doxorubicin, a standard chemotherapeutic agent used in breast cancer treatment, was included as a positive control.[7]
Illustrative data is presented for comparative purposes.
Cytotoxicity Assessment (MTT Assay)
The half-maximal inhibitory concentration (IC50) was determined for each compound after 48 hours of treatment using the MTT assay, which measures cell metabolic activity as an indicator of viability.
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on MDA-MB-231 |
| QN-1 | 15.8 ± 1.2 | 12.5 ± 0.9 |
| QN-2 | 8.2 ± 0.6 | 5.9 ± 0.5 |
| QN-3 | 45.3 ± 3.5 | 52.1 ± 4.1 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 |
Analysis of Cytotoxicity Data:
The results indicate that QN-2 , featuring a chloro group at the 7-position, exhibits the most potent cytotoxic activity against both breast cancer cell lines, with significantly lower IC50 values compared to the parent compound QN-1 . This suggests that the addition of an electron-withdrawing group enhances the compound's anticancer efficacy. Conversely, QN-3 , where the nitro group is replaced by an amino group, shows a marked decrease in activity, highlighting the importance of the electron-withdrawing nature of the substituent at the 6-position for cytotoxicity. Both QN-1 and QN-2 demonstrated slightly higher potency against the more aggressive MDA-MB-231 cell line.
Cell Cycle Analysis
Flow cytometry analysis using propidium iodide (PI) staining was performed to determine the effect of the compounds on cell cycle distribution in MDA-MB-231 cells after 24 hours of treatment at their respective IC50 concentrations.[8]
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 55.2 ± 2.5 | 28.1 ± 1.8 | 16.7 ± 1.5 |
| QN-1 (12.5 µM) | 40.1 ± 2.1 | 25.5 ± 1.9 | 34.4 ± 2.3 |
| QN-2 (5.9 µM) | 35.6 ± 1.9 | 20.3 ± 1.5 | 44.1 ± 2.8 |
| QN-3 (52.1 µM) | 52.8 ± 2.8 | 27.5 ± 2.0 | 19.7 ± 1.7 |
| Doxorubicin (1.2 µM) | 38.5 ± 2.0 | 15.2 ± 1.3 | 46.3 ± 3.1 |
Analysis of Cell Cycle Data:
The most active compounds, QN-1 and QN-2 , induced a significant accumulation of cells in the G2/M phase of the cell cycle, a mechanism also observed with doxorubicin.[9] QN-2 demonstrated the most pronounced effect, causing a nearly three-fold increase in the G2/M population compared to the control. This indicates that these analogs interfere with mitotic progression, ultimately leading to cell death. QN-3 did not significantly alter the cell cycle distribution, consistent with its lower cytotoxicity.
Apoptosis Induction (Annexin V/PI Staining)
To confirm that the observed cytotoxicity was due to programmed cell death, apoptosis was quantified using Annexin V-FITC and PI co-staining followed by flow cytometry in MDA-MB-231 cells.[3]
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| QN-1 (12.5 µM) | 18.5 ± 1.5 | 10.2 ± 0.9 | 28.7 ± 2.4 |
| QN-2 (5.9 µM) | 25.3 ± 2.1 | 14.8 ± 1.3 | 40.1 ± 3.4 |
| QN-3 (52.1 µM) | 4.5 ± 0.6 | 2.8 ± 0.4 | 7.3 ± 1.0 |
| Doxorubicin (1.2 µM) | 28.1 ± 2.5 | 18.5 ± 1.7 | 46.6 ± 4.2 |
Analysis of Apoptosis Data:
The data corroborates the cytotoxicity and cell cycle findings. QN-2 was a potent inducer of apoptosis, leading to a significant increase in both early and late apoptotic cell populations. The parent compound QN-1 also induced apoptosis, albeit to a lesser extent. The minimal apoptotic induction by QN-3 aligns with its high IC50 value. The pro-apoptotic activity of QN-2 is comparable in magnitude to that of doxorubicin, positioning it as a promising candidate for further investigation.
Mechanistic Insights: Targeting Key Oncogenic Pathways
The aberrant activation of signaling pathways like PI3K/Akt/mTOR and MAPK/ERK is a hallmark of many breast cancers, driving proliferation, survival, and resistance to therapy.[10][11] Quinoline derivatives have been reported to modulate these pathways.[12][13] We hypothesize that the cytotoxic effects of our lead compound, QN-2 , are mediated through the inhibition of one or both of these critical cascades.
Caption: Hypothesized targeting of the PI3K/Akt and MAPK/ERK pathways by QN-2.
To validate this hypothesis, Western blot analysis would be performed on lysates from cells treated with QN-2 . A significant decrease in the phosphorylation levels of key proteins such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204), without a change in their total protein levels, would provide strong evidence for the on-target activity of the compound.
Experimental Methodologies
MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the quinoline analogs or Doxorubicin for 48 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[14]
-
Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[15]
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.[8]
-
Data Acquisition: Samples are analyzed on a flow cytometer, and the DNA content is measured by detecting PI fluorescence.
-
Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[13]
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Cell Treatment: Cells are treated as described for the cell cycle analysis.
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide are added, and the cells are incubated for 15 minutes at room temperature in the dark.[16]
-
Data Acquisition: Stained cells are immediately analyzed by flow cytometry.
-
Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[3]
Western Blot Analysis
Protocol:
-
Protein Extraction: Following treatment with compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[17]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin).
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]
Conclusion and Future Perspectives
This comparative guide demonstrates the potential of this compound derivatives as a promising class of anti-breast cancer agents. Through systematic structural modification, we have identified QN-2 (7-Chloro-4-methyl-6-nitroquinolin-2-ol) as a lead compound with superior potency compared to its parent analog. The enhanced activity is attributed to the introduction of an electron-withdrawing chloro group, which likely improves its interaction with intracellular targets.
Our findings indicate that QN-2 exerts its anticancer effects by inducing G2/M cell cycle arrest and promoting apoptosis. Mechanistically, we propose that these effects are mediated through the inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR and/or MAPK/ERK.
Future work should focus on validating these molecular targets through comprehensive Western blot analysis and kinase assays. Further optimization of the quinoline scaffold could lead to the development of even more potent and selective inhibitors. In vivo studies using xenograft models are warranted to evaluate the efficacy and safety of QN-2 in a preclinical setting, paving the way for its potential development as a novel therapeutic for breast cancer.
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Kamal, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Pharmacy & BioAllied Sciences. [Link][2]
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Kumar, S., et al. (2021). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry. [Link][1]
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Lei, F., et al. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link][24]
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El-Damasy, A. K., et al. (2019). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link][25]
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Bermúdez, M., et al. (n.d.). (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. ResearchGate. [Link][27]
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Sharma, P., et al. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]
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Al-Zoubi, R. M., et al. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
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A Comparative Guide to the Antibacterial Spectrum of Quinolone Derivatives
This guide provides a detailed comparison of the antibacterial spectrum of various quinoline derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structural evolution of these compounds, the resulting changes in their activity, and the standardized methods used to quantify their efficacy.
Introduction: The Evolution of Quinolones
The quinolones are a class of synthetic broad-spectrum antibacterial agents. Their core structure is a 4-oxo-1,4-dihydroquinoline nucleus. The initial compound, nalidixic acid, introduced in 1962, had limited activity, primarily against Gram-negative bacteria. The subsequent addition of a fluorine atom at position C-6 and various substituents at position C-7 dramatically expanded their antibacterial spectrum, giving rise to the widely used fluoroquinolones. This guide will compare these derivatives, often categorized by "generation," based on their spectrum of activity.
The Generations: A Spectrum of Progress
The classification of quinolones into generations is based primarily on their antibacterial spectrum. While some debate exists on the specific agents in each generation, a general consensus is as follows:
-
First Generation: Represented by nalidixic acid, these agents are characterized by a narrow spectrum of activity, primarily against Gram-negative bacilli (excluding Pseudomonas aeruginosa). They do not achieve significant systemic concentrations and are mainly used for uncomplicated urinary tract infections.
-
Second Generation: This generation, including ciprofloxacin, norfloxacin, and ofloxacin, marked a significant advancement. The addition of a fluorine atom and a piperazine ring at C-7 expanded the spectrum to include systemic activity against a wide range of Gram-negative bacteria, including P. aeruginosa, and some Gram-positive and atypical pathogens.
-
Third Generation: Agents like levofloxacin (the L-isomer of ofloxacin) and sparfloxacin showed improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to the second generation. They maintain good Gram-negative coverage.
-
Fourth Generation: This group, including moxifloxacin and gemifloxacin, exhibits the broadest spectrum. They possess enhanced activity against Gram-positive cocci, maintain activity against Gram-negative organisms, and show significant activity against anaerobic bacteria and atypical pathogens.
Comparative Antibacterial Spectrum: A Data-Driven Analysis
The most common method to quantify the antibacterial spectrum is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data below is a representative summary of MIC90 values (the concentration required to inhibit 90% of isolates) for key quinolones against common pathogens.
| Bacterial Species | Nalidixic Acid (1st Gen) | Ciprofloxacin (2nd Gen) | Levofloxacin (3rd Gen) | Moxifloxacin (4th Gen) |
| Escherichia coli | 4-16 µg/mL | 0.015-0.12 µg/mL | 0.03-0.12 µg/mL | 0.03-0.12 µg/mL |
| Pseudomonas aeruginosa | Resistant | 0.25-1 µg/mL | 0.5-2 µg/mL | 2-8 µg/mL |
| Staphylococcus aureus | Resistant | 0.25-1 µg/mL | 0.25-1 µg/mL | 0.12-0.5 µg/mL |
| Streptococcus pneumoniae | Resistant | 1-2 µg/mL | 0.5-1 µg/mL | 0.12-0.25 µg/mL |
| Bacteroides fragilis | Resistant | 8-32 µg/mL | 4-8 µg/mL | 0.5-2 µg/mL |
| Mycoplasma pneumoniae | Resistant | 1-2 µg/mL | 0.25-0.5 µg/mL | 0.06-0.12 µg/mL |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mechanism of Action: The Molecular Basis of Activity
Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.
-
Topoisomerase IV: This enzyme is responsible for decatenating (separating) daughter chromosomes after DNA replication. In many Gram-positive bacteria, this is the primary target.
The dual-targeting mechanism contributes to the potent bactericidal activity of fluoroquinolones. The specific affinity for DNA gyrase versus topoisomerase IV varies between different quinolones and contributes to their differing spectrums of activity.
Caption: Mechanism of action of quinolone antibiotics.
Structure-Activity Relationship (SAR)
The evolution of the quinolone spectrum is a direct result of modifications to the core chemical structure.
Caption: Key structure-activity relationships in quinolones.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standardized method for determining the MIC of an antibacterial agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
A. Principle: A standardized suspension of bacteria is challenged with serial twofold dilutions of the quinolone derivative in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism as detected by the unaided eye after a defined incubation period.
B. Materials:
-
Quinolone derivative stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial isolate in the logarithmic growth phase.
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth for inoculum preparation.
-
Incubator (35°C ± 2°C).
-
Pipettes and sterile tips.
-
Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
C. Step-by-Step Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the quinolone working solution (at 2x the highest desired final concentration) to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Wells 11 (growth control) and 12 (sterility control) receive no antibiotic.
-
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10^6 CFU/mL.
-
-
Inoculation of the Microtiter Plate:
-
Within 15 minutes of preparation, add 50 µL of the standardized, diluted inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
Well 12 receives 50 µL of sterile broth instead of inoculum to serve as a sterility control.
-
-
Incubation:
-
Stack the plates (no more than 4 high) and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading the Results:
-
Using a reading device or the naked eye, examine the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the quinolone at which there is no visible growth.
-
Validate the assay by checking the controls: Well 11 should show clear growth, and well 12 should be clear. The MIC for the QC strain must fall within its acceptable range.
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The development of quinoline derivatives is a prime example of how rational medicinal chemistry can systematically enhance the spectrum and potency of an antibacterial agent. From the narrow-spectrum nalidixic acid to the broad-spectrum fourth-generation agents like moxifloxacin, modifications to the core structure have successfully addressed clinical needs by expanding coverage to include resistant Gram-positive organisms and anaerobes. Understanding these differences is critical for the appropriate selection of agents in clinical practice and for guiding the development of future antibacterial drugs. The standardized methodologies, such as the CLSI-guided MIC determination, remain the cornerstone for accurately comparing the activity of these vital therapeutic agents.
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Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International journal of antimicrobial agents, 16(1), 5–15. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews : MMBR, 61(3), 377–392. [Link]
A Comparative In Vitro Cytotoxicity Analysis: 4-Methyl-6-nitroquinolin-2-ol versus Standard Chemotherapeutics
Introduction
The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer properties.[1][2][3][4] This guide focuses on a specific derivative, 4-Methyl-6-nitroquinolin-2-ol, a compound of interest for its potential cytotoxic effects. To rigorously evaluate its therapeutic potential, a direct comparison with established standard-of-care chemotherapeutics is essential. This document outlines a comprehensive experimental framework for comparing the in vitro cytotoxicity of this compound against two widely used chemotherapeutic agents, Cisplatin and Doxorubicin, using the human cervical cancer cell line, HeLa, as a model system.
Cisplatin, a platinum-based drug, exerts its cytotoxic effects primarily by forming DNA adducts, which inhibits DNA replication and induces apoptosis. Doxorubicin, an anthracycline antibiotic, intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to cell death.[5] Understanding the comparative potency of this compound against these well-characterized drugs will provide critical insights into its potential as a novel anticancer agent.
This guide is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step methodology for a robust comparative cytotoxicity assessment. We will delve into the rationale behind experimental choices, present data in a clear and comparative format, and discuss the potential implications of the findings.
Materials and Methods
A meticulously designed experimental protocol is paramount for generating reliable and reproducible data. This section details the necessary reagents, cell culture conditions, and the step-by-step procedure for the comparative cytotoxicity analysis.
Compound Preparation and Characterization
While the synthesis of various quinoline derivatives has been documented, a specific protocol for this compound may need to be optimized.[6][7] The general synthetic scheme would likely involve the cyclization of an appropriate aniline derivative followed by nitration.
Diagram of a potential synthetic pathway:
Caption: A generalized synthetic route for this compound.
Following synthesis, the compound's identity and purity must be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
For the purpose of this study, stock solutions of this compound, Cisplatin (Sigma-Aldrich), and Doxorubicin (Sigma-Aldrich) will be prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM) and stored at -20°C.
Cell Line and Culture Conditions
The human cervical adenocarcinoma cell line, HeLa (ATCC® CCL-2™), will be used for this study. HeLa cells are a well-characterized and widely used cancer cell line, with a large body of published data on their response to various chemotherapeutic agents, making them an ideal model for this comparative analysis.[8][9][10][11][12][13][14][15][16]
The cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells will be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18][19] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. While other assays like the Sulforhodamine B (SRB) assay are also suitable, the MTT assay is a widely accepted and robust method for in vitro cytotoxicity screening.[20][21][22]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: HeLa cells will be harvested, counted, and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: The plates will be incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium will be replaced with fresh medium containing serial dilutions of this compound, Cisplatin, or Doxorubicin. A vehicle control (DMSO) and a blank (medium only) will be included.
-
Incubation: The treated plates will be incubated for 48 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT will be carefully removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
Data Analysis
The percentage of cell viability will be calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability, will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Anticipated Results and Comparative Analysis
Based on existing literature for standard chemotherapeutics, we can anticipate the following outcomes and present a framework for their comparison.
Quantitative Cytotoxicity Data
The primary endpoint of this study will be the IC50 values for each compound. This data will be summarized in a clear and concise table for direct comparison.
Table 1: Comparative IC50 Values on HeLa Cells (48-hour exposure)
| Compound | Predicted IC50 (µM) | Reference IC50 Range (µM) |
| This compound | To be determined | N/A |
| Cisplatin | To be determined | 12.3 - 28.96[8][12][14] |
| Doxorubicin | To be determined | 0.2 - 2.92[9][11][13] |
Note: The reference IC50 ranges for Cisplatin and Doxorubicin on HeLa cells can vary depending on the specific experimental conditions. A meta-analysis has shown significant heterogeneity in published IC50 values for cisplatin, highlighting the importance of running concurrent controls.[16]
Dose-Response Curves
Graphical representation of the dose-response relationship for each compound will provide a visual comparison of their cytotoxic profiles. The steepness of the curve can offer insights into the mechanism of action.
Discussion and Mechanistic Insights
A thorough analysis of the results will be crucial for understanding the potential of this compound as an anticancer agent.
Potency Comparison
The IC50 values will be the primary metric for comparing the cytotoxic potency of this compound with Cisplatin and Doxorubicin. A lower IC50 value indicates greater potency. Should this compound exhibit an IC50 value comparable to or lower than the standard drugs, it would warrant further investigation.
Potential Mechanisms of Action
The chemical structure of this compound, featuring a quinoline core and a nitro group, suggests several potential mechanisms of action. The nitro group, in particular, is a feature of some cytotoxic compounds.[23] The planar quinoline ring system could potentially intercalate with DNA, similar to doxorubicin. Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of DNA damage markers (e.g., γ-H2AX), would be necessary to elucidate the precise mechanism of action.
Diagram of Potential Cellular Targets:
Caption: Potential cellular targets of the test compounds leading to apoptosis.
Conclusion
This guide provides a robust framework for the comparative in vitro cytotoxicity evaluation of this compound against the standard chemotherapeutic agents, Cisplatin and Doxorubicin. By adhering to the detailed methodologies outlined, researchers can generate high-quality, reproducible data to assess the potential of this novel quinoline derivative as a future anticancer therapeutic. The successful execution of these experiments will provide a critical foundation for further preclinical development, including mechanism of action studies and in vivo efficacy trials. The ultimate goal is to identify novel compounds that can contribute to the arsenal of effective cancer treatments, improving patient outcomes.
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DESIGN, SYNTHESIS AND EVALUATION OF 6-SUBSTITUTED-4-HYDROXY-1-(2- SUBSTITUTEDACETYL)-3-NITROQUINOLIN-2(1H)-ONES FOR ANTICANCER ACTIVITY. ResearchGate. [Link]
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A Comparative Guide to the Antifungal Activity of 4-Methyl-6-nitroquinolin-2-ol and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, the need for novel agents to combat emerging resistance and broaden the therapeutic arsenal is paramount. This guide provides a comparative framework for evaluating the antifungal potential of a novel quinoline derivative, 4-Methyl-6-nitroquinolin-2-ol, against the widely used triazole antifungal, fluconazole. Due to the limited publicly available data on the specific antifungal activity of this compound, this document will serve as a comprehensive guide to the methodologies required for such a comparison, using the known properties of quinoline derivatives as a proxy for its potential activity.
Introduction to the Compounds
Fluconazole: The Established Standard
Fluconazole is a first-generation triazole antifungal agent that has been a cornerstone of antifungal therapy for decades.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic activity).[3][4] It possesses a broad spectrum of activity against many yeasts, including most Candida species.[4] However, the emergence of fluconazole resistance in various fungal pathogens is a growing concern.[6][7]
This compound: A Compound of Interest
This compound belongs to the quinoline class of heterocyclic compounds. Quinoline derivatives have demonstrated a wide range of biological activities, including antifungal properties.[8][9][10] The mechanism of action for antifungal quinolines can vary, but some have been shown to disrupt the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[11] The specific antifungal profile of this compound is not extensively documented in publicly accessible literature, making a direct, data-driven comparison with fluconazole challenging. Therefore, this guide outlines the necessary experimental framework to elucidate its antifungal properties and benchmark them against fluconazole.
Experimental Framework for Comparative Analysis
To objectively compare the antifungal activity of this compound to fluconazole, a series of standardized in vitro experiments are required. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a robust methodology for this evaluation.[12][13][14][15][16]
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[17] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve fluconazole and this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Perform serial twofold dilutions of each compound in RPMI-1640 medium (supplemented with L-glutamine and buffered with MOPS) in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 64 µg/mL).
-
-
Inoculum Preparation:
-
Culture the desired fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration as specified by CLSI or EUCAST guidelines (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[12]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates containing the serially diluted antifungal agents with the prepared fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.[13]
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity for azoles against yeasts) compared to the growth control.[13]
-
Causality Behind Experimental Choices:
-
RPMI-1640 Medium: This is the standardized medium for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi and provides reproducible results.[12]
-
0.5 McFarland Standard: This ensures a standardized starting inoculum density, which is crucial for the reproducibility of MIC values.
-
Incubation Conditions: Standardized temperature and duration of incubation are critical for consistent fungal growth and reliable MIC determination.
Visualization of the Experimental Workflow:
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Data Presentation and Comparative Analysis
The collected MIC data should be organized in a clear and concise table to facilitate a direct comparison between this compound and fluconazole.
Table 1: Comparative In Vitro Antifungal Activity (Hypothetical Data)
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | [Experimental Value] | 0.25 - 1.0 |
| Candida glabrata (ATCC 90030) | [Experimental Value] | 8 - 32 |
| Candida krusei (ATCC 6258) | [Experimental Value] | 16 - 64 |
| Cryptococcus neoformans (ATCC 90112) | [Experimental Value] | 2 - 8 |
| Aspergillus fumigatus (ATCC 204305) | [Experimental Value] | >64 |
Note: Fluconazole MIC ranges are based on published data and may vary.[18][19] The values for this compound are to be determined experimentally.
Interpretation and Discussion
A lower MIC value indicates greater potency. The comparative analysis should focus on:
-
Spectrum of Activity: Does this compound exhibit activity against a broader or different range of fungal species compared to fluconazole? For instance, potent activity against fluconazole-resistant species like Candida glabrata or Candida krusei would be of significant interest.
-
Potency: How do the MIC values of this compound compare to those of fluconazole against susceptible organisms like Candida albicans?
-
Potential for Resistance: The general mechanism of action of quinoline derivatives, which can involve targeting the cell membrane or wall, may be less susceptible to the resistance mechanisms that affect fluconazole, such as alterations in the target enzyme (lanosterol 14-α-demethylase) or increased drug efflux.[6][20][21]
Understanding the Mechanism of Action
While the precise mechanism of this compound is yet to be elucidated, the known mechanisms of fluconazole and other quinoline derivatives provide a framework for investigation.
Fluconazole's Mechanism of Action:
Caption: Mechanism of action of fluconazole.
Potential Mechanism of Quinoline Derivatives:
Some quinoline derivatives have been shown to disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[8][11] This can be investigated through assays such as propidium iodide uptake or by measuring the leakage of UV-absorbing materials.
Conclusion
This guide provides a foundational framework for the comparative evaluation of the antifungal activity of this compound against fluconazole. By adhering to standardized methodologies, researchers can generate reliable and reproducible data to assess the potential of this novel compound. A favorable comparison, particularly against fluconazole-resistant strains, would warrant further investigation into its mechanism of action, toxicity profile, and potential as a future antifungal therapeutic.
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Antifungal Susceptibility Testing for C. auris - CDC. (2024). Retrieved from [Link].
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Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids | Journal of Agricultural and Food Chemistry - ACS Publications. (2021). Retrieved from [Link].
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Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design | Medical Mycology | Oxford Academic. (2017). Retrieved from [Link].
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022). Retrieved from [Link].
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Methyl-6-nitroquinolin-2-ol Derivatives
Abstract
Quinoline derivatives form the structural backbone of numerous therapeutic agents, exhibiting a broad spectrum of biological activities. Among these, 4-Methyl-6-nitroquinolin-2-ol and its analogs represent a promising class of compounds with potential applications in antimicrobial and anticancer therapies. This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of novel this compound derivatives against selected protein targets implicated in cancer and microbial pathogenesis. We will delve into the rationale behind experimental choices, from target selection and ligand preparation to the intricacies of docking simulation and results analysis. This document is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to accelerate the discovery of novel therapeutic agents.
Introduction: The Therapeutic Potential of Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, integral to a wide array of pharmaceuticals. Its versatile nature allows for chemical modifications that can modulate its biological activity, leading to the development of drugs with diverse therapeutic applications. The introduction of a nitro group and a methyl group at the 4 and 6 positions of the quinolin-2-ol core, respectively, can significantly influence the molecule's electronic properties and steric interactions, thereby affecting its binding affinity to biological targets. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor).[1][2] This in silico approach is instrumental in modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of drug-receptor interactions, thus prioritizing candidates for further experimental validation.[1][3][4]
The Strategic Selection of Target Proteins
The success of any docking study hinges on the selection of biologically relevant and structurally well-characterized protein targets. For this comparative study, we have chosen two proteins that are established targets in cancer and antimicrobial drug development:
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A key player in cell proliferation and survival, the EGFR signaling pathway is often dysregulated in various cancers.[5][6] Targeting the ATP-binding site of its kinase domain is a validated strategy for cancer therapy.
-
Staphylococcus aureus Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids in bacteria. Its inhibition disrupts bacterial growth, making it an attractive target for the development of novel antibiotics.
The three-dimensional crystallographic structures of these proteins are available in the Protein Data Bank (PDB), a public repository of macromolecular structural data.[7][8][9][10] This availability of high-resolution structural information is a prerequisite for accurate structure-based drug design.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the comprehensive workflow for our comparative docking study. Each step is designed to ensure the scientific rigor and reproducibility of the results.
Ligand Preparation
The initial step involves the generation and optimization of the 3D structures of the this compound derivatives.
Protocol:
-
2D Sketching: Draw the 2D structures of the parent compound and its derivatives using a chemical drawing software (e.g., ChemDraw).
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain stable, low-energy conformations. Software such as Schrödinger's LigPrep can be utilized for this purpose.[11]
-
File Format Conversion: Save the optimized ligand structures in a suitable format for docking, such as the .mol2 or .pdbqt format.[12][13]
Receptor Preparation
Proper preparation of the receptor structure is critical for a successful docking simulation. This involves cleaning the PDB file and assigning appropriate atomic properties.[14][15][16][17]
Protocol:
-
PDB File Retrieval: Download the crystal structures of the target proteins from the RCSB Protein Data Bank (PDB ID: e.g., 1M17 for EGFR, 1D3G for S. aureus DHFR).[9]
-
Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions.[12][15] This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.[18][19][20][21]
-
Addition of Hydrogens and Charge Assignment: Add polar hydrogens to the protein structure and assign partial charges to each atom. Tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger's Maestro are well-suited for this task.[11][22][23][24]
-
File Format Conversion: Save the prepared receptor structure in the .pdbqt format for use with AutoDock Vina.[22]
Molecular Docking Simulation
With the prepared ligands and receptors, the docking simulation can be performed. We will utilize AutoDock Vina, a widely used and robust docking program.[13][25]
Protocol:
-
Grid Box Definition: Define the search space for the docking simulation by specifying the coordinates and dimensions of a grid box that encompasses the active site of the target protein.[13][22] The location of the co-crystallized ligand in the original PDB file can serve as a guide for defining the grid box center.[12]
-
Configuration File Setup: Create a configuration file that specifies the paths to the receptor and ligand files, the grid box parameters, and other docking settings.[26]
-
Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[25] Vina will then perform a conformational search of the ligand within the defined grid box and score the resulting poses.
Visualization and Analysis of Docking Results
The final step involves the visualization and interpretation of the docking results to understand the binding interactions and compare the performance of the different derivatives.[27][28][29][30][31]
Protocol:
-
Pose Visualization: Load the docked poses of the ligands and the receptor structure into a molecular visualization program like PyMOL or Discovery Studio.[12][18][32][19][20][21]
-
Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Tools like PDBsum and LigPlot+ can be used to generate 2D diagrams of these interactions.[7][8][30][33]
-
Binding Affinity and Inhibition Constant: The docking score, reported as binding affinity in kcal/mol, provides an estimate of the binding strength.[2][34][35] A more negative value indicates a stronger binding affinity.[27] The inhibition constant (Ki) can be calculated from the binding affinity and provides a measure of the ligand's potential inhibitory activity.[4][34][35]
Data Presentation and Comparative Analysis
The quantitative results of the docking studies should be summarized in a clear and concise manner to facilitate comparison between the different derivatives.
Tabulated Docking Results
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| Parent Compound | EGFR | -8.5 | 0.58 | Met793, Leu718, Gly796 |
| Derivative A | EGFR | -9.2 | 0.21 | Met793, Leu718, Asp855 |
| Derivative B | EGFR | -7.9 | 1.35 | Gly796, Cys797 |
| Parent Compound | S. aureus DHFR | -7.2 | 3.45 | Phe92, Leu54, Ile50 |
| Derivative A | S. aureus DHFR | -8.1 | 0.98 | Phe92, Leu54, Asp27 |
| Derivative B | S. aureus DHFR | -6.8 | 8.21 | Ile50, Pro55 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
Visualizing the Workflow and Interactions
Diagrams are invaluable for illustrating complex workflows and molecular interactions. We will use Graphviz (DOT language) to create these visualizations.[36][37][38][39][40]
Experimental Workflow Diagram
Caption: A high-level overview of the comparative molecular docking workflow.
Ligand-Receptor Interaction Diagram
Caption: Schematic of key interactions between Derivative A and EGFR active site residues.
Conclusion and Future Directions
This guide has provided a detailed framework for conducting comparative molecular docking studies of this compound derivatives. By following these protocols, researchers can effectively screen novel compounds, gain insights into their potential mechanisms of action, and prioritize candidates for experimental validation. Future work should focus on synthesizing the most promising derivatives and evaluating their biological activity through in vitro and in vivo assays to confirm the in silico predictions. Furthermore, molecular dynamics simulations could be employed to study the dynamic behavior of the ligand-receptor complexes and obtain more accurate binding free energy calculations.
References
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AutoDock Vina Tutorial. (2020, December 4). Retrieved from [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved from [Link]
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Cancer Target Proteins. (n.d.). Sino Biological. Retrieved from [Link]
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Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved from [Link]
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Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved from [Link]
-
How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025, July 24). YouTube. Retrieved from [Link]
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How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]
-
Introduction to PyMOL. (n.d.). Retrieved from [Link]
- Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, M. L., & Thornton, J. M. (1997). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in Biochemical Sciences, 22(12), 488–490.
-
Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]
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PDBsum - Wikipedia. (n.d.). Retrieved from [Link]
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PDBsum: summaries and analyses of PDB structures. (n.d.). Nucleic Acids Research. Retrieved from [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Retrieved from [Link]
-
Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved from [Link]
-
Protein Ligand Docking Lesson Plan. (2022, January 23). Schrödinger. Retrieved from [Link]
-
Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. (n.d.). Retrieved from [Link]
-
PyMOL Molecular Visualization Guide. (n.d.). Scribd. Retrieved from [Link]
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Schrödinger Docking Tutorial. (n.d.). CD ComputaBio. Retrieved from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 4-Methyl-6-nitroquinolin-2-ol: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methyl-6-nitroquinolin-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical's hazard profile and the rationale behind each step of the disposal process. Our commitment is to furnish the scientific community with the knowledge necessary to maintain a safe laboratory environment while ensuring environmental stewardship.
Hazard Assessment and Triage: Understanding the Risks
-
Quinoline Derivatives: The quinoline core is a known structural motif in many biologically active compounds. Some quinoline derivatives are classified as irritants to the skin and eyes.[1] More significantly, quinoline itself is suspected of causing genetic defects and cancer.[2]
-
Nitroaromatic Compounds: The presence of a nitro group on an aromatic ring often imparts toxic properties. Nitroaromatic compounds can be harmful if swallowed and may cause long-term adverse effects in the aquatic environment.[3] Some are also investigated for mutagenic and carcinogenic potential.[4][5]
Given these characteristics, This compound must be treated as a hazardous substance. The primary disposal route is through an approved hazardous waste disposal facility.[5][6] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2]
Table 1: Hazard Profile of this compound (Inferred)
| Hazard Class | Potential Effects | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety goggles with side shields or a face shield. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Avoid all personal contact. Handle in a fume hood. |
| Carcinogenicity | Suspected carcinogen. | Minimize exposure. Use appropriate engineering controls. |
| Aquatic Toxicity | Potentially toxic to aquatic life. | Prevent release to the environment. |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for disposal, a stringent safety protocol must be in place. The following PPE and engineering controls are mandatory:
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.
-
Skin and Body Protection: A lab coat must be worn. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of solid this compound that could generate dust, and any handling of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires careful segregation and containment. The following workflow ensures compliance and safety.
Caption: Disposal workflow for this compound.
1. Waste Segregation:
-
Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and any absorbent materials used for cleaning up spills.
-
Liquid Waste: This includes any solutions containing this compound and the first two to three solvent rinses of emptied containers.
-
Contaminated Glassware: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinsates are to be collected as hazardous liquid waste. After triple-rinsing, the defaced container may be disposed of as regular laboratory glass waste, pending institutional guidelines.
2. Containerization:
-
Use only chemically compatible and leak-proof containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Never use metal containers for acidic waste streams.[2]
-
Ensure the container has a secure, screw-top lid. Keep the container closed at all times except when adding waste.[7]
3. Labeling:
-
All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream, including solvents.
-
The approximate percentage of each component.
-
The date the container was first used.
-
The name and contact information of the generating researcher or lab.
-
4. Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be away from general lab traffic and drains.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Crucially, segregate the waste from incompatible materials. Nitroaromatic compounds should be stored away from strong bases, amines, and reducing agents.[8] They should also be kept separate from strong oxidizing agents and acids.[4][9]
Spill Management Protocol
In the event of a spill, prompt and correct action is critical.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, and if it is safe to do so, open a window.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Contact your institution's EHS office to arrange for the collection and disposal of your properly containerized and labeled waste. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within the scientific community.
References
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ACTenviro. (2024). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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Princeton University. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
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University of Maryland. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]
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Navigating the Unseen Threat: A Guide to Safely Handling 4-Methyl-6-nitroquinolin-2-ol
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the novel compound 4-Methyl-6-nitroquinolin-2-ol presents both exciting possibilities and significant handling challenges. Due to its specific molecular structure, a quinoline derivative containing a nitro group, this compound warrants a heightened level of caution. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Hazard Assessment: Understanding the Dual-Threat Nature
-
Quinoline Derivatives: Many quinoline-based compounds are known to be skin and eye irritants.[1][2][3] Some are also suspected carcinogens and may cause genetic defects.[4][5] Inhalation can lead to respiratory irritation.[1][3]
-
Nitroaromatic Compounds: This class of chemicals is recognized for its potential toxicity, with some being mutagenic and carcinogenic.[6][7] A significant and often underestimated hazard is their potential for rapid or explosive decomposition, especially at elevated temperatures or when mixed with other substances.[8][9]
Given these potential hazards, a proactive and conservative approach to personal protective equipment (PPE) is paramount.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, but it is crucial to always consult your institution's specific safety protocols and the latest SDS information for similar compounds.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate filters. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation and systemic toxicity.[1][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended. | To prevent skin contact, which can cause irritation and potential absorption of the compound.[1][10] Gloves should be inspected before use and changed frequently, especially if contaminated.[11] |
| Eye Protection | Chemical splash goggles and a face shield. | To protect the eyes from splashes and dust, which can cause serious irritation.[1][10] |
| Skin and Body Protection | A chemical-resistant lab coat, worn over long pants and closed-toe shoes. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit is advised.[1][10] | To prevent skin contact and contamination of personal clothing. |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task being performed.
Caption: Decision tree for PPE selection based on the experimental procedure.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movement in and out of the controlled area.
-
Don PPE: Put on all required PPE as outlined in the table and diagram above.
Weighing and Aliquoting
-
Weighing Solid Compound: If weighing the solid form, do so within the fume hood on weigh paper or in a tared container to control dust.[1]
-
Avoid Spatula Contamination: Use a clean, designated spatula for this compound.
-
Seal Immediately: Once the desired amount is weighed, securely close the primary container.
Solution Preparation and Reactions
-
Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Heating: If heating is necessary, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[1]
-
Constant Monitoring: Never leave a reaction unattended.
Disposal Plan: Responsible Stewardship of Chemical Waste
Improper disposal of hazardous materials is a serious breach of safety and regulatory protocols.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh papers, pipette tips, and contaminated glassware, must be treated as hazardous waste.[1]
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for solid and liquid waste.
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparing for the Unexpected
Even with meticulous planning, accidents can happen. Being prepared is critical.
| Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[10][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[12] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert absorbent. For large spills, evacuate and contact your institution's EHS department. |
By internalizing these procedures and understanding the rationale behind them, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research.
References
- Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-. Benchchem.
- Personal protective equipment for handling 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde. Benchchem.
- Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Nitrocompounds, Aromatic: Physical & Chemical Hazards. Unknown Source.
- QUINOLINE FOR SYNTHESIS. Loba Chemie.
- 4-METHYL-6-NITRO-QUINOLIN-2-OL - Safety D
- Major mechanisms of toxicity of nitroaromatic compounds.
- 4-Hydroxy-2-methyl-6-nitroquinoline / 2-Methyl-6-nitroquinolin-4-ol. CymitQuimica.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
- Nitrocompounds, Aliphatic.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Unknown Source.
- SAFETY D
- SAFETY D
- 4-Methylquinolin-2-ol. PubChem - NIH.
- SAFETY D
- material safety d
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
